molecular formula C7H3NNa2O4 B103295 Disodium pyridine-2,6-dicarboxylate CAS No. 17956-40-0

Disodium pyridine-2,6-dicarboxylate

Cat. No.: B103295
CAS No.: 17956-40-0
M. Wt: 211.08 g/mol
InChI Key: UXIGLKSQMPZUGZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium pyridine-2,6-dicarboxylate, also known as disodium dipicolinate, is the disodium salt of pyridine-2,6-dicarboxylic acid (dipicolinic acid). This compound serves as a key building block in research and development due to its rigid O,N,O-tridentate pincer ligand structure, which is highly effective for coordinating various metal cations . Its strong chelating ability makes it a precursor for constructing metallo- supramolecular architectures and coordination polymers with potential applications in catalysis and material science . In environmental research, derivatives and structurally related complexes of this ligand have been investigated for catalyzing the reduction of environmental pollutants like nitrophenols, demonstrating significant value in green chemistry applications . Furthermore, the core pyridine-2,6-dicarboxylate structure is studied for its diverse biological activities, including serving as a scaffold for developing antimicrobial agents and its role in metallo-β-lactamase inhibition, which is relevant in addressing antibiotic resistance . Researchers value this compound for designing novel hetero-bimetallic coordination polymers and studying magnetic materials . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4.2Na/c9-6(10)4-2-1-3-5(8-4)7(11)12;;/h1-3H,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGLKSQMPZUGZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

499-83-2 (Parent)
Record name Disodium pyridine-2,6-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017956400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60170834
Record name Disodium pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17956-40-0
Record name Disodium pyridine-2,6-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017956400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium pyridine-2,6-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Disodium Pyridine-2,6-dicarboxylate and its Parent Compound, Dipicolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Disodium pyridine-2,6-dicarboxylate, the disodium salt of pyridine-2,6-dicarboxylic acid (commonly known as dipicolinic acid, DPA), is a compound of significant interest across various scientific disciplines. While the disodium salt is primarily utilized for its high aqueous solubility, the vast majority of scientific literature focuses on the properties and applications of its parent acid, DPA. DPA is a robust chelating agent and a key biological molecule, famously responsible for the heat resistance of bacterial endospores. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological roles, and key experimental applications of both the disodium salt and its parent acid, tailored for professionals in research and drug development.

Core Physicochemical Properties

The fundamental properties of this compound and its parent acid, Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid), are summarized below. Data for the parent acid is more extensively characterized in the literature.

PropertyThis compoundPyridine-2,6-dicarboxylic Acid (Dipicolinic Acid)
Molecular Formula C₇H₃NNa₂O₄[1]C₇H₅NO₄[2][3]
Molecular Weight 211.08 g/mol [1]167.12 g/mol [2][3]
CAS Number 17956-40-0[1]499-83-2[1][3]
Appearance White Crystalline Solid (inferred)White to pale pink crystalline powder.[2][4]
Melting Point Not specified248-250 °C with decomposition.[2][4]
Solubility High solubility in water (expected as a salt)Water: 5 g/L.[2][3] Soluble in ethanol, ether, and methanol.[5] Lowest solubility in acetonitrile.[5][6]
Stability Stable under standard conditions.Stable under normal conditions, but moisture sensitive and decomposes at high temperatures.[2][5][7]
IUPAC Name disodium;pyridine-2,6-dicarboxylate[1]Pyridine-2,6-dicarboxylic acid.[3]

Synthesis and Preparation

The synthesis primarily focuses on the creation of the parent dipicolinic acid, from which the disodium salt can be easily prepared via a simple acid-base reaction.

General Synthesis of Pyridine-2,6-dicarboxylic Acid

Industrially, dipicolinic acid is often prepared through the oxidation of 2,6-dimethylpyridine using strong oxidizing agents like potassium permanganate or via gas-phase catalytic oxidation.[8] For laboratory-scale synthesis, methods involving the carbonation of a di-lithiated or di-Grignard pyridine species are common.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

This protocol outlines a laboratory synthesis using a Grignard reaction followed by carbonation.[9]

  • Grignard Reagent Formation: Dissolve 2,6-dichloropyridine (1 mol) in tetrahydrofuran (THF). To this solution, add magnesium powder (2.5 mol).

  • Initiation: Add a small amount of an initiator, such as 1,2-dibromoethane (0.005 mol), and heat the mixture to approximately 55°C under an inert nitrogen atmosphere to initiate the reaction.

  • Reaction: Maintain the reaction with stirring for 6 hours, during which the di-Grignard reagent of pyridine forms.

  • Carbonation: Cool the reaction mixture to -15°C and slowly bubble in thoroughly dried carbon dioxide gas until the reaction is complete (indicated by an equilibrium between gas inflow and outflow).

  • Workup: Acidify the resulting solution to precipitate the crude product.

  • Purification: Filter the crude solid and remove the THF. The resulting dipicolinic acid can be further purified by extraction or recrystallization.[9]

Preparation of this compound

The disodium salt is prepared by reacting stoichiometric amounts of the parent acid with a sodium base.

  • Dissolve Pyridine-2,6-dicarboxylic acid in a suitable solvent (e.g., water or ethanol).

  • Add two molar equivalents of sodium hydroxide (NaOH) or sodium ethoxide while stirring.

  • The salt can be isolated by removing the solvent under reduced pressure.

G General Synthesis and Preparation Workflow start Starting Material (e.g., 2,6-Dichloropyridine) reaction Chemical Reaction (e.g., Grignard Formation & Carbonation) start->reaction acidification Acidification & Precipitation reaction->acidification crude Crude Dipicolinic Acid acidification->crude purification Purification (Recrystallization / Extraction) crude->purification dpa Pure Dipicolinic Acid (DPA) purification->dpa reaction_naoh Reaction with 2 eq. NaOH dpa->reaction_naoh salt This compound reaction_naoh->salt

A simplified workflow for chemical synthesis.

Biological Role and Applications

Dipicolinic acid is a versatile molecule with a crucial role in microbiology and growing applications in pharmacology and environmental science.

Role in Bacterial Endospore Heat Resistance

Dipicolinic acid is a major component of bacterial endospores, constituting 5% to 15% of their dry weight.[3] Its primary role is to confer remarkable resistance to heat and other environmental stressors.[3] This is achieved through a complexation mechanism with calcium ions. The resulting calcium-dipicolinate complex integrates into the spore core, where it binds free water molecules, leading to significant dehydration.[3][5] This dehydrated state increases the thermal stability of macromolecules. Furthermore, the complex is believed to intercalate between DNA nucleobases, directly shielding the genetic material from heat-induced denaturation.[3][5]

G Mechanism of Endospore Heat Resistance cluster_spore Inside Spore Core DPA Dipicolinic Acid (DPA) Complex Calcium-Dipicolinate Complex DPA->Complex Ca Calcium Ions (Ca²⁺) Ca->Complex Water Free Water Molecules Complex->Water Binds DNA Spore DNA Complex->DNA Intercalates Dehydration Core Dehydration Water->Dehydration Stabilization DNA Stabilization DNA->Stabilization Result Enhanced Heat Resistance Dehydration->Result Stabilization->Result

Role of DPA in bacterial spore stability.
Application as an NDM-1 Inhibitor

The emergence of carbapenem-resistant bacteria, particularly those expressing New Delhi metallo-β-lactamase-1 (NDM-1), poses a severe threat to public health. NDM-1 is a zinc-dependent enzyme that hydrolyzes and inactivates a broad spectrum of β-lactam antibiotics. Dipicolinic acid has been identified as an effective inhibitor of NDM-1.[8] Its mechanism of action is believed to involve the chelation of the essential zinc ions from the NDM-1 active site, rendering the enzyme inactive. By inhibiting NDM-1, DPA can potentially restore the efficacy of β-lactam antibiotics against resistant bacterial strains, making it a valuable lead compound for developing new antibiotic adjuvants.[8]

G Mechanism of NDM-1 Inhibition by Dipicolinic Acid cluster_0 Normal NDM-1 Activity cluster_1 Inhibition by DPA ndm1 Active NDM-1 (with Zn²⁺) hydrolysis Antibiotic Hydrolysis ndm1->hydrolysis antibiotic β-Lactam Antibiotic antibiotic->hydrolysis inactive_ab Inactive Antibiotic hydrolysis->inactive_ab ndm1_2 Active NDM-1 (with Zn²⁺) chelation Zn²⁺ Chelation ndm1_2->chelation dpa Dipicolinic Acid (DPA) dpa->chelation inactive_ndm1 Inactive NDM-1 (Apoenzyme) chelation->inactive_ndm1 antibiotic_2 β-Lactam Antibiotic (Remains Active) inactive_ndm1->antibiotic_2 Cannot bind

DPA chelates zinc to inactivate NDM-1 enzyme.
Other Key Applications

  • Chelating Agent: DPA and its derivatives are widely used to form stable complexes with lanthanide and transition metals for applications in ion chromatography and materials science.[3][5]

  • Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules, including other metal ligands and functional materials.[5][8]

  • Environmental Remediation: The strong chelating ability of DPA has been harnessed to extract heavy metals, such as lead, from contaminated soils.[10] The compound is also biodegradable, which is advantageous for environmental applications.[3][10]

Key Experimental Methodologies

Protocol: NDM-1 Enzyme Inhibition Assay

This protocol is adapted from methodologies used to study NDM-1 inhibitors.[11]

  • Reagents: Purified recombinant NDM-1 enzyme, CENTA (a colorimetric cephalosporin substrate), assay buffer (e.g., HEPES with supplemented ZnCl₂), and a stock solution of the inhibitor (Dipicolinic acid) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer. Add varying concentrations of the inhibitor to the appropriate wells. Add a fixed concentration of the NDM-1 enzyme to all wells (except negative controls) and incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the CENTA substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA hydrolysis) over time using a microplate reader.

  • Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of enzyme inhibition at each inhibitor concentration relative to a no-inhibitor control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

G Workflow for NDM-1 Inhibition Assay prep Prepare Reagents (NDM-1, CENTA, Inhibitor) plate Plate Setup (Buffer + Inhibitor Dilutions) prep->plate incubate Add NDM-1 Enzyme Pre-incubate plate->incubate start_rxn Add CENTA Substrate (Initiate Reaction) incubate->start_rxn read Monitor Absorbance Change (Spectrophotometer) start_rxn->read analyze Calculate Reaction Rates & % Inhibition read->analyze ic50 Determine IC₅₀ Value analyze->ic50

A typical workflow for enzyme inhibition assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination

To assess the direct antimicrobial activity or synergistic effects of DPA, a standard MIC assay is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

  • Preparation: Prepare a two-fold serial dilution of the test compound (DPA) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). If testing for synergy, a fixed, sub-lethal concentration of an antibiotic can be included in all wells.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., an NDM-1 producing E. coli strain) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

The parent compound, Pyridine-2,6-dicarboxylic acid, is considered a hazardous substance. Users should consult the full Safety Data Sheet (SDS) before handling.

Hazard TypeDescriptionPrecautionary Measures
Irritation Causes severe skin burns and eye damage. May cause respiratory irritation.Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
Stability Stable under normal conditions but is moisture sensitive.[7] Forms explosive mixtures with air on intense heating.Store in a tightly closed, dry container. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with water/shower.
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting.

References

An In-depth Technical Guide to Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 17956-40-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pyridine-2,6-dicarboxylate, the disodium salt of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), is a molecule of significant interest in the fields of coordination chemistry, biochemistry, and pharmacology. Its potent metal-chelating properties are central to its biological activities, most notably as an inhibitor of metallo-β-lactamases, which are key drivers of antibiotic resistance. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in drug development as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.

Introduction

This compound is an organic compound with the molecular formula C₇H₃NNa₂O₄.[1] It is the disodium salt of pyridine-2,6-dicarboxylic acid, a naturally occurring molecule found in the spores of various bacteria. The core structure consists of a pyridine ring substituted with two carboxylate groups at the 2 and 6 positions. The strong chelating ability of the dicarboxylate and the nitrogen atom of the pyridine ring allows for the formation of stable complexes with a variety of metal ions. This property is the foundation of its diverse applications, ranging from a component in lanthanide and transition metal complexes to a crucial tool in combating antibiotic resistance.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its parent acid, pyridine-2,6-dicarboxylic acid, is presented in Table 1.

Table 1: Physicochemical Properties

PropertyThis compoundPyridine-2,6-dicarboxylic Acid
CAS Number 17956-40-0[1]499-83-2[2]
Molecular Formula C₇H₃NNa₂O₄[1]C₇H₅NO₄[2]
Molecular Weight 211.08 g/mol [1]167.12 g/mol [2]
Appearance White to off-white crystalline powderWhite crystalline powder
Solubility Soluble in waterSlightly soluble in water, soluble in hot water and ethanol
Melting Point >300 °C (decomposes)248-250 °C (decomposes)

Spectroscopic data is essential for the characterization of this compound. While specific spectra for the disodium salt are not widely published, the data for the parent acid provides a useful reference.

Table 2: Spectroscopic Data of Pyridine-2,6-dicarboxylic Acid

Technique Key Features and Wavenumbers/Shifts
FT-IR (KBr, cm⁻¹) Broad O-H stretch (carboxylic acid) around 3200-3000 cm⁻¹, C=O stretch (carbonyl) at approximately 1689 cm⁻¹, and C-N and C-C-N vibrations in the pyridine ring around 1572 and 1079 cm⁻¹.[3]
¹H NMR (DMSO-d₆, δ in ppm) Aromatic protons typically appear in the range of 8.2-8.3 ppm. A broad signal for the carboxylic acid protons can be observed at around 13.1 ppm.[4]
¹³C NMR (DMSO-d₆, δ in ppm) The carboxyl carbons appear around 165 ppm, while the pyridine ring carbons are observed between 125 and 150 ppm.

Upon formation of the disodium salt, the broad O-H stretching band in the FT-IR spectrum is expected to disappear, and the C=O stretching frequency will shift to a lower wavenumber due to the formation of the carboxylate. In the ¹H NMR spectrum, the acidic proton signal will disappear.

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward acid-base neutralization reaction starting from pyridine-2,6-dicarboxylic acid. The parent acid can be synthesized via the oxidation of 2,6-lutidine.

Synthesis of Pyridine-2,6-dicarboxylic Acid

A common method for the synthesis of pyridine-2,6-dicarboxylic acid is the oxidation of 2,6-dimethylpyridine (2,6-lutidine) using a strong oxidizing agent such as potassium permanganate.[5]

Experimental Protocol: Oxidation of 2,6-Lutidine

  • In a reaction vessel, dissolve 2,6-lutidine in water.

  • Slowly add a solution of potassium permanganate in water to the 2,6-lutidine solution while stirring vigorously and maintaining the temperature below a certain threshold (e.g., with an ice bath).

  • After the addition is complete, continue stirring at room temperature for several hours until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of approximately 3.

  • The white precipitate of pyridine-2,6-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Synthesis of this compound

Experimental Protocol: Neutralization of Pyridine-2,6-dicarboxylic Acid

  • Suspend a known molar amount of pyridine-2,6-dicarboxylic acid in deionized water.

  • Slowly add two molar equivalents of a standardized sodium hydroxide solution to the suspension with constant stirring.

  • Continue stirring until all the solid has dissolved, indicating the formation of the disodium salt.

  • The water can be removed under reduced pressure to obtain the solid this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Development: Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)

The emergence of antibiotic resistance is a critical global health threat. One of the key mechanisms of resistance is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics. Metallo-β-lactamases (MBLs), such as NDM-1, are particularly concerning due to their broad substrate specificity, which includes carbapenems, often considered last-resort antibiotics.

This compound and its parent acid have been identified as potent inhibitors of NDM-1.[6][7] The inhibitory activity is directly related to the compound's ability to chelate the zinc ions in the active site of the enzyme. NDM-1 is a zinc-dependent enzyme, and the presence of these zinc ions is essential for its catalytic activity.[8]

Mechanism of NDM-1 Inhibition

The inhibition of NDM-1 by this compound occurs through the sequestration of the catalytic zinc ions.[8] The tridentate ligand, formed by the two carboxylate groups and the pyridine nitrogen, binds tightly to the zinc ions, effectively removing them from the enzyme's active site. This renders the enzyme inactive and unable to hydrolyze β-lactam antibiotics. This mechanism restores the efficacy of co-administered β-lactam antibiotics against NDM-1 producing bacteria.[6]

NDM1_Inhibition cluster_0 Active NDM-1 Enzyme cluster_1 Inhibitor cluster_2 Inactive NDM-1 Enzyme Active_NDM1 Active NDM-1 Zn²⁺ Zn²⁺ Inactive_NDM1 Inactive NDM-1 (Apoenzyme) Active_NDM1->Inactive_NDM1 Chelation of Zn²⁺ ions Chelated_Zn Chelated Zinc Complex Inhibitor-Zn²⁺ Active_NDM1->Chelated_Zn Zinc Sequestration Inhibitor This compound Inhibitor->Active_NDM1

Caption: Mechanism of NDM-1 inhibition by this compound.

Experimental Workflow for NDM-1 Inhibition Assay

The inhibitory activity of this compound against NDM-1 can be assessed using a variety of in vitro assays. A typical workflow is outlined below.

NDM1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (NDM-1, Inhibitor, Substrate) Start->Prepare_Reagents Incubate Pre-incubate NDM-1 with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add β-lactam Substrate (e.g., Imipenem) Incubate->Add_Substrate Monitor_Hydrolysis Monitor Substrate Hydrolysis (Spectrophotometrically) Add_Substrate->Monitor_Hydrolysis Calculate_IC50 Calculate IC₅₀ Value Monitor_Hydrolysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining the IC₅₀ of NDM-1 inhibitors.

Other Applications

Beyond its role as an NDM-1 inhibitor, this compound and its parent acid have several other applications:

  • Coordination Chemistry: It serves as a versatile ligand for the synthesis of metal complexes with interesting magnetic, luminescent, and catalytic properties.

  • Bacterial Spore Detection: Dipicolinic acid is a major component of bacterial spores, and its detection is used as a marker for spore contamination.

  • Organocatalysis: Pyridine-2,6-dicarboxylic acid has been shown to be an effective organocatalyst for various organic reactions.

Conclusion

This compound is a compound with significant potential, particularly in the development of novel therapeutics to combat antibiotic resistance. Its straightforward synthesis and potent metal-chelating ability make it an attractive scaffold for the design of new enzyme inhibitors. The detailed information provided in this technical guide serves as a valuable resource for researchers and scientists working in drug discovery and related fields, and it is hoped that this will stimulate further investigation into the therapeutic applications of this promising molecule.

References

An In-depth Technical Guide to Disodium Pyridine-2,6-dicarboxylate: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pyridine-2,6-dicarboxylate, the disodium salt of dipicolinic acid, is a molecule of significant interest in various scientific fields, primarily owing to its potent metal-chelating properties. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known biological activities. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to serve as a valuable resource for researchers and professionals in drug development and related disciplines.

Chemical Structure and Properties

This compound is a heterocyclic compound derived from pyridine, with two carboxylate groups at the 2 and 6 positions, each neutralized with a sodium ion.

The parent compound, pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid (DPA), is a key component in the heat resistance of bacterial endospores.[1] The disodium salt is highly soluble in water.

Chemical Structure Visualization

The chemical structure of this compound can be represented in two dimensions. The underlying structure of its parent acid, 2,6-pyridinedicarboxylic acid, is also provided for reference.

Caption: 2D structures of this compound and its parent acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent acid is provided in the table below for easy comparison.

PropertyThis compoundPyridine-2,6-dicarboxylic Acid
Molecular Formula C₇H₃NNa₂O₄C₇H₅NO₄
Molecular Weight 211.08 g/mol 167.12 g/mol
IUPAC Name This compoundpyridine-2,6-dicarboxylic acid
CAS Number 17956-40-0499-83-2
SMILES C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]C1=CC(=NC(=C1)C(=O)O)C(=O)O
InChI Key UXIGLKSQMPZUGZ-UHFFFAOYSA-LWJJMNDUMQPNECX-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound is a straightforward acid-base neutralization reaction. While specific literature detailing this exact synthesis is not abundant, the general principle involves the reaction of pyridine-2,6-dicarboxylic acid with two equivalents of a sodium base, such as sodium hydroxide.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the preparation of this compound from its parent acid.

Materials:

  • Pyridine-2,6-dicarboxylic acid (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Deionized water

  • Ethanol (optional, for precipitation)

Procedure:

  • Dissolve pyridine-2,6-dicarboxylic acid in a minimal amount of deionized water with stirring. Gentle heating may be applied to aid dissolution.

  • In a separate container, prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to the pyridine-2,6-dicarboxylic acid solution dropwise while stirring continuously.

  • Monitor the pH of the reaction mixture. The addition of the base should continue until a neutral pH (approximately 7.0) is achieved.

  • The resulting solution contains dissolved this compound.

  • To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.

  • Alternatively, the product can be precipitated by adding a water-miscible organic solvent, such as ethanol, to the aqueous solution.

  • The resulting precipitate can be collected by filtration, washed with a small amount of the organic solvent, and dried under vacuum.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of pyridine-2,6-dicarboxylic acid shows a broad band in the 3200-3000 cm⁻¹ range, which is characteristic of the O-H stretching vibrations of the carboxylic acid groups.[2][3] A strong absorption at 1689 cm⁻¹ is attributed to the C=O (carbonyl) vibration.[2] Upon formation of the disodium salt, the broad O-H stretching band is expected to disappear, and the carbonyl absorption will shift to a lower frequency, characteristic of a carboxylate anion.

Functional GroupPyridine-2,6-dicarboxylic Acid (cm⁻¹)Expected for Disodium Salt (cm⁻¹)
O-H stretch (acid)3200-3000 (broad)Absent
C-H stretch (aromatic)3089-2940~3100-3000
C=O stretch (acid)1689~1650-1550 (asymmetric)
C=O stretch (carboxylate)-~1440-1360 (symmetric)
C-N, C-C-N (ring)~1572, 1079Similar to acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR spectral data for pyridine-2,6-dicarboxylic acid in D₂O suggests signals in the aromatic region.[4] For the disodium salt in D₂O, the chemical shifts of the pyridine ring protons would be expected to be similar to the parent acid under basic conditions.

Biological Activity and Mechanism of Action

The primary biological significance of this compound and its parent acid lies in their ability to chelate metal ions. This property is central to its role in bacterial spore heat resistance and its antimicrobial and antifungal activities.

Metal Chelation

The nitrogen atom of the pyridine ring and the two carboxylate groups form a pincer-like structure that can strongly bind to various metal cations.

chelation_mechanism DPA This compound (Deprotonated) Complex Stable Metal-DPA Complex DPA->Complex Chelates Metal Metal Ion (e.g., Ca²⁺, Fe³⁺, Zn²⁺) Metal->Complex Binds to

Caption: Metal ion chelation by pyridine-2,6-dicarboxylate.

Antimicrobial and Antifungal Mechanism

The antimicrobial and antifungal activity of dipicolinic acid is primarily attributed to its ability to sequester essential metal ions from the environment and from metalloenzymes, thereby disrupting crucial metabolic pathways in microorganisms.[5][6][7][8]

The proposed mechanism involves the inhibition of metal-dependent enzymes. For instance, the chelation of iron can inhibit enzymes like aconitase, a key enzyme in the citric acid cycle.[5] The antifungal activity against Valsa pyri, the causative agent of pear valsa canker, has been linked to the inhibition of chitin biosynthesis, leading to cell lysis.[6]

antimicrobial_mechanism cluster_dpa This compound cluster_cell Microbial Cell DPA DPA Metal Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) DPA->Metal Sequesters Enzyme Metalloenzymes DPA->Enzyme Inhibits (via metal chelation) Metabolism Essential Metabolic Pathways (e.g., Citric Acid Cycle, Chitin Synthesis) Enzyme->Metabolism Catalyzes Growth Microbial Growth Inhibition / Cell Death Metabolism->Growth Supports

Caption: Proposed antimicrobial mechanism of action for pyridine-2,6-dicarboxylate.

Applications in Drug Development and Research

The unique properties of this compound and its derivatives make them valuable in several areas of research and development:

  • Antimicrobial Agents: As demonstrated, dipicolinic acid and its salts have inherent antimicrobial and antifungal properties.[6][7]

  • Metal Chelation Therapy: The ability to bind metal ions suggests potential applications in therapies for metal overload or toxicity.

  • Drug Delivery: The dipicolinate ligand can be incorporated into more complex molecules to modulate their solubility, stability, and biological activity.

  • Coordination Chemistry: Pyridine-2,6-dicarboxylate is a versatile ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination complexes with interesting magnetic, optical, and catalytic properties.[9]

Conclusion

This compound is a chemically significant compound with a rich foundation in coordination chemistry and microbiology. Its straightforward synthesis and potent metal-chelating ability underpin its biological activities and provide a basis for its application in various scientific and therapeutic areas. This guide has consolidated the core knowledge on its structure, synthesis, and mechanisms of action, offering a valuable technical resource for professionals in the field. Further research into the specific biological targets and the development of novel derivatives will likely expand its utility in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for disodium pyridine-2,6-dicarboxylate, a compound of significant interest in coordination chemistry, materials science, and the pharmaceutical industry. The synthesis of the parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid, DPA), is the crucial step, followed by a straightforward conversion to its disodium salt. This document details the core chemical and biosynthetic methodologies, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating the synthetic logic with diagrams.

Chemical Synthesis Pathways of Pyridine-2,6-dicarboxylic Acid

The industrial and laboratory-scale production of pyridine-2,6-dicarboxylic acid is dominated by chemical synthesis methods. The most common approaches involve the oxidation of a readily available precursor or the carbonylation of a halogenated pyridine derivative.

Oxidation of 2,6-Dimethylpyridine (2,6-Lutidine)

A prevalent method for synthesizing pyridine-2,6-dicarboxylic acid is the oxidation of 2,6-dimethylpyridine.[1] Various oxidizing agents can be employed for this transformation. One documented method utilizes oxygen in the presence of a phase-transfer catalyst.[2]

Quantitative Data for Oxidation of 2,6-Dimethylpyridine

ParameterValueReference
Starting Material2,6-Dimethylpyridine[2]
Oxidizing AgentOxygen[2]
Catalysttert-BuOK, 18-crown-6[2]
Yield69%[2]

Experimental Protocol: Oxidation of 2,6-Dimethylpyridine

  • Materials: 2,6-dimethylpyridine, potassium tert-butoxide (tert-BuOK), 18-crown-6, solvent (e.g., tert-butanol), oxygen source.

  • Procedure:

    • Dissolve 2,6-dimethylpyridine in a suitable solvent such as tert-butanol in a reaction vessel equipped with a gas inlet and a stirrer.

    • Add potassium tert-butoxide and the phase-transfer catalyst, 18-crown-6, to the solution.

    • Heat the reaction mixture to the desired temperature while bubbling oxygen gas through the solution.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the pyridine-2,6-dicarboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Synthesis from 2,6-Dichloropyridine and Carbon Dioxide

Another effective route involves the reaction of 2,6-dichloropyridine with an active metal, followed by carboxylation with carbon dioxide.[2] This method has been reported to achieve high yields and purity.[2]

Quantitative Data for Synthesis from 2,6-Dichloropyridine

ParameterValueReference
Starting Material2,6-Dichloropyridine[2]
ReagentsMagnesium, Carbon Dioxide, 1,2-dibromoethane (initiator)[2]
SolventTetrahydrofuran (THF)[2]
Reaction Temperature55 °C (Grignard formation), -15 °C (Carboxylation)[2]
Reaction Time6 hours (Grignard formation)[2]
Yield94.5%[2]
Purity97% (after extraction)[2]

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

  • Materials: 2,6-dichloropyridine (148 g, 1 mol), magnesium powder (60 g, 2.5 mol), 1,2-dibromoethane (0.55 g, 0.005 mol), tetrahydrofuran (721 g, 10 mol), dry carbon dioxide gas, hydrochloric acid.[2]

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve 2,6-dichloropyridine in tetrahydrofuran.

    • Add magnesium powder to the solution.

    • Add the initiator, 1,2-dibromoethane, and heat the mixture to 55°C with stirring.

    • Maintain the reaction at this temperature for 6 hours.

    • Cool the reaction mixture to -15°C.

    • Slowly bubble excessively dried carbon dioxide gas through the solution until the reaction is complete (indicated by the incoming and outgoing flow rates of CO2 being equal).

    • Acidify the solution with hydrochloric acid.

    • Filter the resulting mixture.

    • Remove the tetrahydrofuran to yield pyridine-2,6-dicarboxylic acid.[2]

G cluster_oxidation Oxidation Pathway cluster_carbonylation Carbonylation Pathway A 2,6-Dimethylpyridine B Pyridine-2,6-dicarboxylic Acid A->B O2, tert-BuOK, 18-crown-6 C 2,6-Dichloropyridine D Grignard Reagent Intermediate C->D Mg, THF E Pyridine-2,6-dicarboxylic Acid D->E CO2, then H+

Caption: Chemical synthesis pathways for pyridine-2,6-dicarboxylic acid.

Biosynthesis of Pyridine-2,6-dicarboxylic Acid

Pyridine-2,6-dicarboxylic acid is a natural product found in the spores of bacteria such as Bacillus and Clostridium species.[1] Biotechnological approaches are being explored to produce DPA through microbial fermentation.[3][4] This involves engineering microorganisms, such as E. coli, to express the necessary enzymes for the DPA biosynthetic pathway.[1] The pathway typically originates from the lysine biosynthesis pathway.[1]

Key Steps in the Biosynthetic Pathway:

  • Aspartate semialdehyde is converted to (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA) by 4-hydroxy-tetrahydrodipicolinate synthase.[1]

  • HTPA is then converted to dipicolinic acid (DPA) by dipicolinate synthase.[1]

G A Aspartate Semialdehyde B (4S)-4-hydroxy-2,3,4,5-tetrahydro- (2S)-dipicolinic acid (HTPA) A->B 4-hydroxy-tetrahydrodipicolinate synthase C Pyridine-2,6-dicarboxylic Acid (DPA) B->C Dipicolinate synthase

Caption: Simplified biosynthetic pathway of pyridine-2,6-dicarboxylic acid.

Synthesis of this compound

The conversion of pyridine-2,6-dicarboxylic acid to its disodium salt is a straightforward acid-base neutralization reaction. This is typically achieved by treating the diacid with a sodium base, most commonly sodium hydroxide.[3]

Quantitative Data for Salt Formation

ParameterValueReference
Starting MaterialPyridine-2,6-dicarboxylic Acid[3]
ReagentSodium Hydroxide (NaOH)[3]
Stoichiometry1 mole DPA to 2 moles NaOHGeneral Knowledge
ProductThis compound[3]

Experimental Protocol: Synthesis of this compound

  • Materials: Pyridine-2,6-dicarboxylic acid, sodium hydroxide, deionized water.

  • Procedure:

    • Dissolve a known quantity of pyridine-2,6-dicarboxylic acid in deionized water. Gentle heating may be required to aid dissolution.

    • In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide (2 moles of NaOH for every 1 mole of pyridine-2,6-dicarboxylic acid).

    • Slowly add the sodium hydroxide solution to the stirred solution of pyridine-2,6-dicarboxylic acid.

    • Monitor the pH of the solution. The reaction is complete when a neutral pH is reached.

    • The resulting solution contains this compound. The salt can be isolated by evaporation of the water, or the solution can be used directly for subsequent applications.

G A Pyridine-2,6-dicarboxylic Acid B This compound A->B 2 NaOH, H2O

Caption: Conversion of the diacid to its disodium salt.

Summary and Outlook

The synthesis of this compound is a two-stage process: the synthesis of the parent pyridine-2,6-dicarboxylic acid followed by its neutralization. Chemical synthesis methods, particularly the oxidation of 2,6-dimethylpyridine and the carbonylation of 2,6-dichloropyridine, are well-established and provide high yields.[2] For applications requiring sustainable production, biosynthetic routes using engineered microorganisms present a promising alternative.[1][3] The choice of synthesis pathway will depend on factors such as cost, scale, required purity, and environmental considerations. Further research into optimizing catalytic systems and improving the efficiency of biosynthetic pathways will continue to be of interest to the scientific and industrial communities.

References

An In-depth Technical Guide to the Solubility of Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of disodium pyridine-2,6-dicarboxylate, also known as disodium dipicolinate. Due to a lack of specific quantitative solubility data for the disodium salt in publicly available literature, this guide also includes detailed solubility information for its parent compound, pyridine-2,6-dicarboxylic acid (PDCA or dipicolinic acid), to provide a valuable point of reference. The guide also outlines a standard experimental protocol for solubility determination and illustrates the key function of the dipicolinate anion in metal ion chelation.

Introduction to this compound

This compound is the disodium salt of pyridine-2,6-dicarboxylic acid. It is a white to off-white powder that is generally known to be soluble in water[1]. The dipicolinate anion is a well-established chelating agent, capable of forming stable complexes with various metal ions[1]. This property is central to its role in various applications, including its involvement in the heat resistance of bacterial spores and its use in the synthesis of metal complexes for catalysis and other applications.

Solubility Data

In contrast, quantitative solubility data for the parent compound, pyridine-2,6-dicarboxylic acid (PDCA), is available and provides a useful comparison. The solubility of PDCA is influenced by the solvent's polarity and its ability to engage in hydrogen bonding.

Table 1: Quantitative Solubility of Pyridine-2,6-dicarboxylic Acid (PDCA) in Water

SolventTemperature (°C)Solubility (g/L)
Water20.54.29

Data sourced from a safety data sheet for Pyridine-2,6-dicarboxylic acid.

Table 2: Qualitative and Comparative Solubility of Pyridine-2,6-dicarboxylic Acid (PDCA) in Various Organic Solvents

SolventQualitative SolubilityNotes
MethanolHighest SolubilityResearch by Shao et al. indicates the highest solubility among the tested organic solvents.
EthanolInsolubleStated as insoluble in a chemical properties database.
n-PropanolSolubleInvestigated by Shao et al.
IsopropanolSolubleInvestigated by Shao et al.
Tetrahydrofuran (THF)SolubleInvestigated by Shao et al.
1,4-DioxaneSolubleInvestigated by Shao et al.
Acetic AcidSolubleInvestigated by Shao et al.
Formic AcidSolubleInvestigated by Shao et al.
AcetonitrileLowest SolubilityResearch by Shao et al. indicates the lowest solubility among the tested organic solvents.
Ethyl AcetateSolubleInvestigated by Shao et al.
TolueneSolubleInvestigated by Shao et al.
Ethanol/Water (1:1 v/v)Soluble (for Disodium Salt)Implied by its use in the synthesis of a Nickel(II) dipicolinate complex where disodium dipicolinate was a reactant in this solvent mixture[2].

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of a compound in a specific solvent at a given temperature.

Materials:

  • The solid compound (solute)

  • The desired solvent

  • Analytical balance

  • Volumetric flasks

  • Beakers or flasks with stoppers

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or gravimetric analysis after solvent evaporation)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the solvent in a flask. The excess solid is necessary to ensure that the solution becomes saturated.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

  • Quantification of the Dissolved Solute:

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that is within the working range of the chosen analytical method.

    • Analyze the diluted solution to determine the concentration of the solute.

      • Gravimetric Method: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid residue can be measured.

      • Spectrophotometric Method: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

      • Chromatographic Method (e.g., HPLC): This method can be used to separate and quantify the compound in the solution.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The workflow for this experimental protocol can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation start Start add_excess Add excess solute to solvent start->add_excess stir Stir at constant temperature add_excess->stir settle Allow solid to settle stir->settle filtrate Filter supernatant settle->filtrate dilute Dilute sample filtrate->dilute analyze Analyze concentration dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Experimental workflow for solubility determination.

Chelation of Metal Ions

A primary function of the dipicolinate anion is its ability to act as a chelating agent. The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups can coordinate with a metal ion, forming a stable complex. This chelating action is fundamental to its biological role and its use in chemical synthesis.

The following diagram illustrates the chelation of a generic divalent metal ion (M²⁺) by the pyridine-2,6-dicarboxylate anion.

Chelation of a metal ion by the dipicolinate anion.

Conclusion

This compound is a water-soluble compound with important applications stemming from its ability to chelate metal ions. While specific quantitative solubility data in a range of solvents is not extensively documented, its chemical nature as a sodium salt of a small dicarboxylic acid suggests high aqueous solubility. For research and development purposes, the provided experimental protocol offers a reliable method for determining its solubility in specific solvent systems. The comparative solubility data of its parent acid, pyridine-2,6-dicarboxylic acid, serves as a useful guide for formulation and experimental design. Further research to quantify the solubility of this compound in various pharmaceutically and industrially relevant solvents would be a valuable contribution to the field.

References

Disodium Pyridine-2,6-dicarboxylate: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pyridine-2,6-dicarboxylate, also known as dipicolinic acid disodium salt, is a chemical compound with significant applications in various scientific fields. Its utility is closely linked to its specific physicochemical characteristics. This technical guide provides a detailed examination of the molecular weight and other key properties of this compound, offering a valuable resource for researchers and professionals in drug development and other scientific disciplines.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound and its parent compound, pyridine-2,6-dicarboxylic acid, are summarized in the table below for straightforward comparison.

PropertyThis compoundPyridine-2,6-dicarboxylic acid
Molecular Formula C7H3NNa2O4[1]C7H5NO4[2][3]
Molecular Weight 211.08 g/mol [1]167.1189 g/mol [2][3]
Monoisotopic Mass 210.98574614 Da[1]167.021857653 Da[3][4]
CAS Number 17956-40-0[1]499-83-2[1][2][3]
IUPAC Name disodium;pyridine-2,6-dicarboxylate[1]pyridine-2,6-dicarboxylic acid[2][3][4]
Synonyms Dipicolinic acid disodium salt, 2,6-Pyridinedicarboxylic acid disodium saltDipicolinic acid, DPA, 2,6-Dicarboxypyridine[2][3][5]

Logical Relationship of Compounds

The relationship between pyridine-2,6-dicarboxylic acid and its disodium salt is a straightforward acid-base reaction. The following diagram illustrates this chemical transformation.

chemical_relationship cluster_reactants Reactants cluster_products Products Pyridine-2,6-dicarboxylic_acid Pyridine-2,6-dicarboxylic Acid (C7H5NO4) Disodium_salt This compound (C7H3NNa2O4) Pyridine-2,6-dicarboxylic_acid->Disodium_salt + 2NaOH Water Water (2H2O) Sodium_Hydroxide Sodium Hydroxide (2NaOH) Sodium_Hydroxide->Disodium_salt

Caption: Formation of this compound.

Experimental Protocols

While this guide focuses on the physicochemical properties, a common experimental consideration is the preparation of the disodium salt from its parent acid. A generalized laboratory protocol is outlined below.

Objective: To synthesize this compound from pyridine-2,6-dicarboxylic acid.

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker

  • Burette

Procedure:

  • Dissolution: Dissolve a known molar quantity of pyridine-2,6-dicarboxylic acid in a minimal amount of deionized water in a beaker with stirring. Gentle heating may be applied to aid dissolution.

  • Titration: Prepare a standardized solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the dissolved pyridine-2,6-dicarboxylic acid solution while continuously monitoring the pH.

  • Neutralization: Continue adding sodium hydroxide until the pH of the solution reaches a neutral range (approximately pH 7.0), indicating the complete neutralization of both carboxylic acid groups.

  • Isolation: The resulting solution contains this compound. The salt can be isolated by techniques such as lyophilization (freeze-drying) or by careful evaporation of the water.

The following workflow diagram illustrates the key steps in this experimental process.

experimental_workflow start Start dissolve Dissolve Pyridine-2,6-dicarboxylic Acid in Water start->dissolve titrate Titrate with Sodium Hydroxide Solution dissolve->titrate monitor_ph Monitor pH titrate->monitor_ph neutral pH ≈ 7.0? monitor_ph->neutral neutral->titrate No isolate Isolate Disodium Salt (e.g., Lyophilization) neutral->isolate Yes end End isolate->end

Caption: Workflow for the synthesis of the disodium salt.

Applications and Biological Relevance

Pyridine-2,6-dicarboxylic acid, the parent compound, is notably found in bacterial spores, where it contributes to their heat resistance.[6] It is a metabolite produced by various bacterial and fungal species.[5] The chelating properties of the carboxylate groups are central to its function, allowing it to form stable complexes with metal ions.[5] This characteristic is leveraged in various applications, including the preparation of lanthanide and transition metal complexes.[5] The disodium salt, being highly water-soluble, is often preferred for applications requiring an aqueous solution of the dipicolinate anion.

References

Spectroscopic Profile of Disodium Pyridine-2,6-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for disodium pyridine-2,6-dicarboxylate, a compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule, intended for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound. Data for the parent compound, pyridine-2,6-dicarboxylic acid, is included for comparative purposes, as the disodium salt is its fully deprotonated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are typically recorded in deuterium oxide (D₂O). The deprotonation of the carboxylic acid groups leads to a change in the electron density of the pyridine ring, resulting in shifts of the proton and carbon signals compared to the parent acid.

Table 1: ¹H NMR Spectroscopic Data

Protons (Position)Pyridine-2,6-dicarboxylic acid in DMSO-d₆ (ppm)Expected this compound in D₂O (ppm)Multiplicity
H-3, H-58.29~8.1-8.3Doublet (d)
H-48.24~8.0-8.2Triplet (t)

Note: The precise chemical shifts for the disodium salt in D₂O may vary slightly based on concentration and pH. The formation of the carboxylate anion generally leads to a slight upfield shift for the ring protons.

Table 2: ¹³C NMR Spectroscopic Data

Carbons (Position)Pyridine-2,6-dicarboxylic acid in DMSO-d₆ (ppm)Expected this compound in D₂O (ppm)
C=O~165~170-175
C-2, C-6~149~152-155
C-4~140~142-145
C-3, C-5~128~126-129

Note: In the disodium salt, the carboxylate carbon signal is expected to shift downfield due to the change in hybridization and electron density upon deprotonation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished from its parent acid by the absence of the broad O-H stretching band and the appearance of strong carboxylate anion stretches.[1][2]

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupVibration ModePyridine-2,6-dicarboxylic acidThis compound
O-HCarboxylic Acid Stretch3200-2500 (broad)Absent
C-HAromatic Stretch3100-30003100-3000
C=OCarboxylic Acid Stretch~1700 (strong)Absent
COO⁻Asymmetric StretchAbsent1650-1540 (strong)
C=C, C=NRing Stretch~1580~1580
COO⁻Symmetric StretchAbsent1450-1360 (strong)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in aqueous solution is pH-dependent. In alkaline solutions (pH > 7), where the molecule exists as the dianion, characteristic absorption maxima are observed. A study conducted at various pH values showed that at a pH of 13.0, which represents the fully deprotonated species, specific absorption bands are present.[3]

Table 4: UV-Vis Absorption Data in Aqueous Solution (pH 13)

Wavelength (λmax)Molar Absorptivity (ε)Transition
~270-280 nmConcentration-dependentπ → π
~220-230 nmConcentration-dependentπ → π

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved. A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift referencing (0.00 ppm).

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression technique to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Use a relaxation delay (e.g., 2 seconds) to ensure proper quantification if needed.

  • Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy (ATR Method)
  • Sample Preparation : Place a small amount of the solid, powdered this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Background Collection : Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O).

  • Sample Analysis : Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing : Perform a baseline correction and label the significant peaks.

UV-Vis Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance readings fall within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction : Fill a quartz cuvette with deionized water (or the same buffer used for the sample) and place it in both the sample and reference holders. Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement : Replace the blank in the sample holder with the cuvette containing the sample solution. Scan the absorbance of the sample across the wavelength range.

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation prep_solid Solid Sample (this compound) prep_solution Aqueous Solution (in D2O or H2O) prep_solid->prep_solution Dissolve ir FTIR Spectroscopy (ATR) prep_solid->ir Directly nmr NMR Spectroscopy prep_solution->nmr uv UV-Vis Spectroscopy prep_solution->uv nmr_data ¹H & ¹³C Spectra (Chemical Shifts, Multiplicity) nmr->nmr_data ir_data IR Spectrum (Vibrational Frequencies) ir->ir_data uv_data UV-Vis Spectrum (λmax, Absorbance) uv->uv_data interpretation Final Spectroscopic Profile & Structural Confirmation nmr_data->interpretation ir_data->interpretation uv_data->interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Coordination Chemistry of Disodium Pyridine-2,6-dicarboxylate with Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pyridine-2,6-dicarboxylate, the salt of pyridine-2,6-dicarboxylic acid (H₂pda or dipicolinic acid), is a versatile ligand in coordination chemistry. Its ability to act as a tridentate chelating agent, coordinating through the nitrogen atom and the two carboxylate oxygen atoms, allows for the formation of a wide array of stable complexes with various metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its interactions with transition metals, lanthanides, and other metal ions. The guide details synthesis methodologies, structural diversity, spectroscopic and thermal properties, and explores the burgeoning applications of these complexes in fields such as drug development, catalysis, and materials science. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key processes to aid researchers in this dynamic area of study.

Introduction

Pyridine-2,6-dicarboxylic acid (H₂pda) and its disodium salt are of significant interest due to the rigid and planar structure of the pyridine ring and the versatile coordination capabilities of the two carboxylate groups. The ligand can coordinate to metal ions in a variety of modes, leading to the formation of mononuclear, binuclear, and polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers.[1][2] The resulting metal-organic frameworks (MOFs) and coordination complexes exhibit a range of interesting magnetic, luminescent, and catalytic properties.[3][4]

Furthermore, the biological activity of pyridine-2,6-dicarboxylate complexes has garnered considerable attention. These compounds have been investigated for their antimicrobial, antifungal, and anticancer properties.[5][6][7] A notable application is the development of inhibitors for metallo-β-lactamases, such as New Delhi metallo-β-lactamase-1 (NDM-1), which are responsible for bacterial resistance to a broad spectrum of β-lactam antibiotics.[8][9] This guide aims to provide a detailed technical resource for professionals working with or interested in the coordination chemistry and applications of this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes with pyridine-2,6-dicarboxylate can be achieved through several methods, with the choice of method influencing the final product's structure and properties. Common synthetic routes include:

  • Solution-Based Synthesis (Reflux/Stirring): This is the most straightforward method, involving the reaction of a soluble metal salt with this compound (or the acid with a base) in a suitable solvent, often water or ethanol, under reflux or stirring at room temperature.

  • Hydrothermal/Solvothermal Synthesis: These methods are employed to grow crystalline materials, including coordination polymers. Reactions are carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures.[2][10][11] This technique can promote the formation of thermodynamically stable phases and unique structural motifs.

  • Solid-State Synthesis: This green chemistry approach involves the grinding of solid reactants at room temperature, often with a minimal amount of liquid to facilitate the reaction.[3]

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times compared to conventional heating methods and can sometimes lead to different crystalline phases.

Experimental Workflow: General Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization MetalSalt Metal Salt Solution Reaction Reaction Vessel (e.g., Reflux, Autoclave) MetalSalt->Reaction Ligand This compound Solution Ligand->Reaction Product Precipitated Complex Reaction->Product Filtration Filtration & Washing Product->Filtration Drying Drying Filtration->Drying Analysis Spectroscopic & Structural Analysis Drying->Analysis

Caption: General workflow for the synthesis and characterization of metal-pyridine-2,6-dicarboxylate complexes.

Structural Diversity

The coordination of pyridine-2,6-dicarboxylate to metal ions gives rise to a remarkable diversity of structures, ranging from simple mononuclear complexes to intricate three-dimensional frameworks. The final structure is influenced by factors such as the nature of the metal ion (ionic radius, preferred coordination number), the reaction conditions (temperature, solvent, pH), and the presence of ancillary ligands.[1][12]

Coordination Modes of Pyridine-2,6-dicarboxylate

G cluster_tridentate Tridentate Chelating cluster_bridging Bridging M1 M N1 N N1->M1 O1a O O1a->M1 O1b O O1b->M1 Py1 Py C1a C1b C1a->O1a C1b->O1b M2a M M2b M N2 N N2->M2a O2a O O2a->M2a O2b O O2b->M2b Py2 Py C2a C2b C2a->O2a C2b->O2b

Caption: Common coordination modes of the pyridine-2,6-dicarboxylate ligand.

Mononuclear and Binuclear Complexes

In the presence of suitable ancillary ligands or under specific stoichiometric conditions, the formation of discrete mononuclear or binuclear complexes is favored. In many mononuclear complexes, the metal center is coordinated to one or two pyridine-2,6-dicarboxylate ligands and additional solvent molecules or other ligands to satisfy its coordination sphere.[13] Binuclear complexes often feature bridging ligands, which can be the pyridine-2,6-dicarboxylate itself or other spacer ligands.[14]

Coordination Polymers

The ability of the carboxylate groups to bridge metal centers facilitates the formation of extended coordination polymers. The dimensionality of these polymers can be controlled by the choice of metal ion and synthetic conditions.

  • 1D Chains: Linear or zigzag chains are formed when the metal-ligand units propagate in one dimension.[15]

  • 2D Layers: Linkage of the 1D chains in a second dimension results in the formation of layered structures.[1]

  • 3D Frameworks: The interconnection of 2D layers or the formation of bonds in three dimensions leads to robust 3D metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.[2]

Data Presentation: Crystallographic Data for Selected Complexes
ComplexMetal IonCrystal SystemSpace GroupKey Bond Lengths (Å)Ref.
[Cu(pydc)(H₂O)]·H₂OCu(II)OrthorhombicPnnaCu-N: 1.924(10), 2.034(10); Cu-O: 2.013(13), 2.43[16]
[Fe(pydc)₂]⁻Fe(III)MonoclinicP2₁/cFe-N, Fe-O (distorted octahedral)[13]
[Cd(pydc)(H₂O)₁.₅]ₙCd(II)--Pentagonal-bipyramidal CdNO₆ geometry[15]
[Cu₂(acetato)₄(3-pyCN)₂]Cu(II)--Cu-O: 1.9586(15)–1.9752(15); Cu-N: axial[17]

Spectroscopic and Thermal Properties

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for confirming the coordination of the pyridine-2,6-dicarboxylate ligand to the metal ion. Key vibrational bands to monitor include:

  • ν(C=O): The strong absorption band of the carboxylic acid's C=O group (typically around 1700 cm⁻¹) is absent in the spectra of the coordinated complexes.

  • νₐₛ(COO⁻) and νₛ(COO⁻): The asymmetric and symmetric stretching vibrations of the deprotonated carboxylate groups appear in the regions of 1550-1650 cm⁻¹ and 1300-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.

  • ν(M-N) and ν(M-O): The formation of new bonds between the metal and the ligand's nitrogen and oxygen atoms gives rise to new absorption bands at lower frequencies (typically below 600 cm⁻¹).[14][18]

Data Presentation: Characteristic IR Absorption Bands (cm⁻¹) for Pyridine-2,6-dicarboxylate and its Complexes
Vibration ModeH₂pda (Ligand)Metal ComplexesRef.
ν(O-H) of COOH~3000 (broad)Absent[19]
ν(C=O) of COOH~1700Absent[19]
νₐₛ(COO⁻)-1550-1650[18]
νₛ(COO⁻)-1300-1450[18]
ν(M-N)-~400-500[14]
ν(M-O)-~500-600[14]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the metal complexes. The spectra of pyridine-2,6-dicarboxylate complexes typically exhibit:

  • Ligand-centered transitions: Intense absorption bands in the UV region (below 300 nm) are attributed to π→π* and n→π* transitions within the aromatic pyridine ring.

  • Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions, often observed in the near-UV or visible region, involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.[20][21]

  • d-d transitions: For transition metal complexes, weaker absorption bands in the visible region arise from electronic transitions between the d-orbitals of the metal ion. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal ion.[22][23]

Data Presentation: UV-Vis Absorption Maxima (λₘₐₓ, nm) for Selected Metal Complexes
Metal IonSolventλₘₐₓ (nm)AssignmentRef.
VariousChloroform203-284Ligand-centered/LMCT[20]
Cr(III)Water~400, ~575d-d transitions[23]
Cu(II)Various>600d-d transitions[24]
Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the metal complexes. TGA curves typically show mass loss steps corresponding to:

  • Dehydration: The loss of lattice or coordinated water molecules, usually at temperatures below 200 °C.

  • Decomposition of the organic ligand: The breakdown of the pyridine-2,6-dicarboxylate ligand occurs at higher temperatures.

  • Formation of metal oxide: The final residue at high temperatures is often the corresponding metal oxide.[3][25][26]

Data Presentation: Thermal Decomposition Data for Selected Complexes
ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Final ProductRef.
[Zn(Hpda)₂]·2H₂OLoss of 2 H₂O< 150~8.3-[25]
Loss of H₂pda150 - 300~38.5-[25]
Final decomposition> 300~34.4ZnO[25]
[Co(dipic)(μ-dipic)Co(H₂O)₅]·2H₂OLoss of crystal water< 150--[27]
Loss of coordinated water150 - 280--[27]
Loss of ligand360 - 480-Cobalt Oxide[27]

Biological Applications and Mechanisms

The metal complexes of pyridine-2,6-dicarboxylic acid have shown promising biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several transition metal complexes of pyridine-2,6-dicarboxylate have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[5][27][28] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various cellular signaling pathways.

Proposed Anticancer Mechanism of a Cu(II)-pydc Complex

G C1 Cu(II) Complex (C1) ROS Increased ROS Production C1->ROS MMP Decreased Mitochondrial Membrane Potential (MMP) ROS->MMP p53 p53 Activation MMP->p53 Bax Bax Up-regulation p53->Bax Bcl2 Bcl-2 Down-regulation p53->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A proposed signaling pathway for the induction of apoptosis in cancer cells by a Cu(II)-pyridine-2,6-dicarboxylate complex.[5]

The anticancer activity is often dependent on the central metal ion, with copper complexes frequently exhibiting higher potency than their nickel or cobalt counterparts.[5] The generation of reactive oxygen species (ROS) is a common mechanism implicated in the cytotoxic effects of these complexes.[5][29]

Antimicrobial and Antifungal Activity

Complexes of pyridine-2,6-dicarboxylic acid with various transition metals have been shown to inhibit the growth of bacteria and fungi. The chelation of the metal ion by the ligand can enhance its antimicrobial efficacy.

Enzyme Inhibition: New Delhi Metallo-β-lactamase-1 (NDM-1)

A particularly exciting application is the use of pyridine-2,6-dicarboxylate derivatives as inhibitors of NDM-1. This enzyme contains zinc ions in its active site and is responsible for the hydrolysis of a broad range of β-lactam antibiotics, leading to multidrug resistance. The dithiocarboxylic acid analogue of pyridine-2,6-dicarboxylic acid and its metal complexes have been shown to be potent inhibitors of NDM-1.[8][9][25] The proposed mechanism involves the chelation of the active site zinc ions, thereby inactivating the enzyme.[8][25][30][31][32]

Logical Relationship for NDM-1 Inhibition

G Inhibitor Pyridine-2,6-dithiocarboxylate Metal Complex Chelation Chelation of Active Site Zn²⁺ Ions Inhibitor->Chelation NDM1 Active NDM-1 Enzyme (with Zn²⁺) NDM1->Chelation Hydrolysis Hydrolysis of Antibiotic NDM1->Hydrolysis InactiveNDM1 Inactive NDM-1 Enzyme Chelation->InactiveNDM1 NoHydrolysis No Hydrolysis InactiveNDM1->NoHydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Antibiotic->NoHydrolysis

Caption: Proposed mechanism of NDM-1 inhibition by pyridine-2,6-dithiocarboxylate metal complexes.

Detailed Experimental Protocols

This section provides example protocols for the synthesis of representative metal complexes of pyridine-2,6-dicarboxylic acid. These are intended as a guide and may require optimization for specific metal ions and desired products.

Protocol 1: Synthesis of a Mononuclear Transition Metal Complex [M(L)(H₂O)₂] (M = Co, Ni, Zn, Cd)

Materials:

  • Pyridine-2,6-dicarboxylic acid (dipicolinic acid)

  • Metal(II) acetate hydrate (e.g., Co(OAc)₂, Ni(OAc)₂, Zn(OAc)₂, Cd(OAc)₂)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve pyridine-2,6-dicarboxylic acid (1 mmol) in a mixture of ethanol and water.

  • In a separate flask, dissolve the corresponding metal(II) acetate hydrate (1 mmol) in deionized water.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture if necessary.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the solution to cool to room temperature.

  • Collect the resulting precipitate by filtration, wash with deionized water and then ethanol.

  • Dry the product in a desiccator over anhydrous CaCl₂.[6]

Protocol 2: Hydrothermal Synthesis of a Lanthanide Coordination Polymer {[Ln(PDA)(ox)₀.₅(H₂O)₃]·H₂O}ₙ

Materials:

  • Pyridine-2,6-dicarboxylic acid (H₂PDA)

  • Oxalic acid (H₂ox)

  • Lanthanide(III) oxide (e.g., La₂O₃)

  • Deionized water

Procedure:

  • Combine pyridine-2,6-dicarboxylic acid (2.0 mmol), oxalic acid (1.0 mmol), and the lanthanide oxide (1.0 mmol) in a 25 mL Teflon-lined stainless steel autoclave.

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 160 °C for 3 days.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with deionized water and diethyl ether.

  • Dry the product in air.[2]

Protocol 3: Synthesis of Pyridine-2,6-dithiocarboxylic Acid (PDTC)

Materials:

  • 2,6-pyridinedicarbonyl dichloride

  • Saturated aqueous solution of NaHS

  • 2N Aqueous HCl

  • Dichloromethane (DCM)

Procedure:

  • Add 2,6-pyridinedicarbonyl dichloride (2.04 mmol) to 10 mL of a saturated aqueous solution of NaHS.

  • Stir the mixture for 2 hours.

  • Add 2N HCl dropwise to adjust the pH to 1.6.

  • Continue stirring for an additional 50 minutes to allow for the precipitation of the product.

  • Extract the pyridine-2,6-dithiocarboxylic acid with dichloromethane.

  • Dry the organic phase under a gentle stream of argon to yield the solid product.[8]

Conclusion and Future Outlook

The coordination chemistry of this compound is a rich and expanding field of research. The versatility of the ligand allows for the construction of a vast array of coordination complexes with diverse structures and properties. The continued exploration of new synthetic methodologies, particularly those guided by green chemistry principles, will undoubtedly lead to the discovery of novel materials.

For drug development professionals, the potent biological activities of these complexes, especially their anticancer and enzyme-inhibitory properties, present exciting opportunities. Future research should focus on elucidating the detailed mechanisms of action, improving the selectivity and efficacy of these compounds, and conducting in vivo studies to assess their therapeutic potential. The development of pyridine-2,6-dicarboxylate-based compounds as adjuvants to overcome antibiotic resistance is a particularly promising avenue.

References

An In-depth Technical Guide to Disodium Pyridine-2,6-dicarboxylate as a Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pyridine-2,6-dicarboxylate, the disodium salt of pyridine-2,6-dicarboxylic acid (commonly known as dipicolinic acid or DPA), is a robust and versatile chelating agent. Its structure, featuring a pyridine ring with two symmetrically placed carboxylate groups, allows for the formation of stable complexes with a wide array of metal ions. This N,O-chelating ligand exhibits limited steric hindrance and can act as a bidentate, tridentate, or bridging ligand, contributing to its diverse coordination chemistry.[1] The ability of DPA to form strong covalent bonds and stabilize unusual oxidation states makes it a molecule of significant interest in various scientific and industrial fields, including environmental remediation, analytical chemistry, and notably, in drug development as an antimicrobial and metal decorporation agent.

This technical guide provides a comprehensive overview of the core principles and applications of this compound as a chelating agent, with a focus on its quantitative data, experimental methodologies, and mechanisms of action relevant to researchers and professionals in drug development.

Chelation Chemistry and Stability Constants

The efficacy of a chelating agent is fundamentally determined by the stability of the complexes it forms with metal ions. This is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. DPA is known to form stable chelates with a variety of metal ions, including transition metals, lanthanides, and actinides.

Quantitative Data on Stability Constants

The following table summarizes the reported stability constants (log K) for the formation of complexes between pyridine-2,6-dicarboxylate and various metal ions. It is important to note that these values can be influenced by experimental conditions such as ionic strength and temperature.

Metal IonStoichiometry (Metal:Ligand)Log KReference
Cu(II)1:214.1[2]
Pb(II)1:118.8
Cd(II)1:14.5[2]
Hg(II)1:1>20
Zn(II)1:212.0[2]
Ni(II)--
Co(II)--
Fe(II)--
Fe(III)--
Tb(III)--
Eu(III)--
Am(III)--
Pu(IV)--

Note: A comprehensive, standardized table of stability constants for all relevant metal ions is a subject of ongoing research. The provided values are based on available literature and should be considered in the context of their respective experimental conditions.

Experimental Protocols for Characterization of Chelation

The characterization of the binding affinity and thermodynamics of DPA with metal ions is crucial for its application. The following are detailed methodologies for key experiments used to determine stability constants and other binding parameters.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining protonation and metal-ligand stability constants.

Objective: To determine the stoichiometry and stability constants of DPA-metal complexes.

Materials:

  • This compound (DPA) solution of known concentration.

  • Metal salt solution (e.g., nitrate or chloride salt of the metal of interest) of known concentration.

  • Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions.

  • Inert salt solution (e.g., KNO₃ or NaCl) to maintain constant ionic strength.

  • High-purity water (deionized or distilled).

  • Calibrated pH electrode and potentiometer.

  • Thermostated titration vessel.

  • Burette.

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Titration of Ligand: Titrate a known volume of the DPA solution, acidified with a known amount of strong acid, with the standardized strong base in the thermostated vessel. Record the pH after each addition of the titrant. This allows for the determination of the protonation constants of DPA.

  • Titration of Metal-Ligand System: Prepare a solution containing known concentrations of DPA, the metal ion, and a strong acid. Titrate this solution with the standardized strong base, recording the pH at each step.

  • Data Analysis: The titration data (pH vs. volume of titrant) are analyzed using specialized software (e.g., HYPERQUAD) to refine the protonation constants of the ligand and to determine the stoichiometry and stability constants of the metal-ligand complexes by fitting the experimental data to a chemical model.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of colored complexes between DPA and certain metal ions.

Objective: To determine the stoichiometry and stability constant of a DPA-metal complex.

Materials:

  • DPA solution.

  • Metal salt solution that forms a colored complex with DPA.

  • Buffer solution to maintain a constant pH.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Wavelength Scan: Record the UV-Vis spectra of the DPA solution, the metal ion solution, and a mixture of the two to identify the wavelength of maximum absorbance (λ_max) of the complex.

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. Measure the absorbance of each solution at the λ_max of the complex. Plot absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Mole-Ratio Method: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DPA. Measure the absorbance of each solution at the λ_max. Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry. The stability constant can be calculated from the data in the curved portion of the plot.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of DPA-metal binding.

Materials:

  • DPA solution.

  • Metal salt solution.

  • Identical buffer for both solutions to minimize heats of dilution.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation: Prepare solutions of DPA and the metal ion in the same, degassed buffer. The concentration of the titrant (in the syringe) should be 10-20 times higher than the titrand (in the cell).

  • ITC Experiment: Load the DPA solution into the sample cell and the metal ion solution into the injection syringe. A series of small injections of the metal solution into the DPA solution is performed. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of metal to DPA. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (K_a, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the DPA-metal complex in solution.

Objective: To identify the coordination sites of DPA and to study the structural changes upon metal binding.

Materials:

  • DPA solution in a suitable deuterated solvent (e.g., D₂O).

  • Metal salt solution (diamagnetic metals are preferred for simpler spectra).

  • NMR spectrometer.

Procedure:

  • ¹H and ¹³C NMR of Free Ligand: Record the ¹H and ¹³C NMR spectra of the free DPA to assign the chemical shifts of the protons and carbons.

  • NMR Titration: Add incremental amounts of the metal ion solution to the DPA solution and record the NMR spectra after each addition.

  • Data Analysis: Monitor the changes in the chemical shifts of the DPA protons and carbons upon addition of the metal ion. Significant changes in chemical shifts of specific nuclei indicate their involvement in the coordination to the metal ion. This provides insights into the binding mode of the ligand.

Applications in Drug Development and Research

The potent chelating ability of this compound has led to its investigation in several areas of drug development and biomedical research.

Inhibition of Metallo-β-Lactamases (e.g., NDM-1)

New Delhi Metallo-β-lactamase 1 (NDM-1) is an enzyme that confers resistance to a broad range of β-lactam antibiotics in bacteria. NDM-1 requires zinc ions for its catalytic activity. DPA has been identified as a potent inhibitor of NDM-1.

Mechanism of Action: DPA inhibits NDM-1 by chelating the essential zinc ions from the enzyme's active site, rendering it inactive. This restores the efficacy of β-lactam antibiotics against resistant bacteria.

NDM1_Inhibition cluster_0 NDM-1 Mediated Antibiotic Resistance cluster_1 DPA-Mediated Inhibition Active NDM-1 Active NDM-1 Inactive Antibiotic Inactive Antibiotic Active NDM-1->Inactive Antibiotic Hydrolyzes Inactive NDM-1 Inactive NDM-1 Antibiotic Antibiotic Antibiotic->Active NDM-1 Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Antibiotic->Bacterial Cell Wall Synthesis Inhibits Bacterial Lysis Bacterial Lysis Bacterial Cell Wall Synthesis->Bacterial Lysis Leads to DPA DPA DPA->Inactive NDM-1 Chelates Zn(II) from DPA-Zn Complex DPA-Zn Complex DPA->DPA-Zn Complex Restored Antibiotic Activity Restored Antibiotic Activity Inactive NDM-1->Restored Antibiotic Activity Allows

NDM-1 Inhibition by DPA.
Antifungal Activity

DPA has demonstrated significant antifungal activity against a range of pathogenic fungi.

Mechanism of Action: The primary antifungal mechanism of DPA involves the inhibition of chitin biosynthesis, a crucial component of the fungal cell wall. By disrupting cell wall integrity, DPA leads to osmotic instability and ultimately, fungal cell death.

Antifungal_Mechanism DPA DPA Chitin Synthase Chitin Synthase DPA->Chitin Synthase Inhibits Cell Wall Integrity Cell Wall Integrity DPA->Cell Wall Integrity Disrupts Chitin Biosynthesis Chitin Biosynthesis Chitin Synthase->Chitin Biosynthesis Catalyzes Chitin Biosynthesis->Cell Wall Integrity Maintains Osmotic Instability Osmotic Instability Cell Wall Integrity->Osmotic Instability Leads to loss of Fungal Cell Lysis Fungal Cell Lysis Cell Wall Integrity->Fungal Cell Lysis Prevents Osmotic Instability->Fungal Cell Lysis

Antifungal Mechanism of DPA.
Heavy Metal Decorporation

The strong affinity of DPA for various heavy metal ions makes it a candidate for heavy metal detoxification therapies.

Mechanism of Action: When administered, DPA can chelate toxic heavy metal ions from tissues and biological molecules. The resulting water-soluble DPA-metal complexes are then more readily excreted from the body, primarily through the kidneys.

Heavy_Metal_Decorporation cluster_0 Heavy Metal Toxicity cluster_1 DPA-Mediated Decorporation Heavy Metal Ion Heavy Metal Ion Biological Molecules Biological Molecules Heavy Metal Ion->Biological Molecules Binds to DPA-Metal Complex DPA-Metal Complex Heavy Metal Ion->DPA-Metal Complex Cellular Dysfunction Cellular Dysfunction Biological Molecules->Cellular Dysfunction Leads to DPA_admin Administered DPA DPA_admin->Heavy Metal Ion Chelates Renal Excretion Renal Excretion DPA-Metal Complex->Renal Excretion Facilitates

Heavy Metal Decorporation Workflow.

Synthesis of this compound

This compound is typically prepared from its corresponding acid, pyridine-2,6-dicarboxylic acid. The acid itself can be synthesized through various methods, with a common laboratory-scale synthesis involving the oxidation of 2,6-lutidine. A more industrial-friendly approach involves the reaction of 2,6-dichloropyridine with carbon dioxide in the presence of a Grignard reagent.

DPA_Synthesis 2,6-Dichloropyridine 2,6-Dichloropyridine Grignard Reagent Grignard Reagent 2,6-Dichloropyridine->Grignard Reagent + Mg Magnesium Magnesium Magnesium->Grignard Reagent Intermediate Dianionic Intermediate Grignard Reagent->Intermediate + CO₂ Carbon Dioxide Carbon Dioxide Carbon Dioxide->Intermediate Pyridine-2,6-dicarboxylic Acid Pyridine-2,6-dicarboxylic Acid Intermediate->Pyridine-2,6-dicarboxylic Acid Acidification This compound This compound Pyridine-2,6-dicarboxylic Acid->this compound + 2 NaOH Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->this compound

Synthesis of this compound.

Conclusion

This compound is a highly effective and versatile chelating agent with significant potential in drug development and various research applications. Its strong binding affinity for a wide range of metal ions, coupled with favorable chemical properties, underpins its utility as an inhibitor of metalloenzymes, an antifungal agent, and a heavy metal decorporation agent. The experimental protocols detailed in this guide provide a foundation for researchers to further explore and quantify the chelation properties of DPA. As the threat of antibiotic resistance and heavy metal toxicity continues to grow, the development of novel therapeutic strategies based on chelating agents like this compound represents a promising avenue for future research and clinical applications.

References

The Pivotal Role of Disodium Pyridine-2,6-Dicarboxylate in Bacterial Spore Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial spores, produced by genera such as Bacillus and Clostridium, are metabolically dormant structures renowned for their extraordinary resistance to harsh environmental conditions, including heat, radiation, and chemical agents. This resilience poses significant challenges in food safety, clinical settings, and biodefense. The transition from a dormant spore to a metabolically active vegetative cell, a process known as germination, is a critical control point. A key molecule at the heart of this process is pyridine-2,6-dicarboxylic acid, commonly known as dipicolinic acid (DPA). While present in the spore core as a chelate with divalent cations, predominantly calcium (Ca-DPA), its sodium salt, disodium pyridine-2,6-dicarboxylate (Na₂DPA), is experimentally relevant. This technical guide provides an in-depth exploration of the multifaceted role of DPA in bacterial spore germination, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used for its study.

The Core Mechanism: From Dormancy to Activation

In the dormant spore, DPA constitutes 5% to 15% of the spore's dry weight and is primarily complexed with calcium ions in the core.[1] This Ca-DPA complex is crucial for maintaining the dehydrated state of the spore core, which contributes significantly to the spore's heat resistance and dormancy.[1][2][3] The initiation of germination, whether triggered by nutrients or non-nutrient chemical agents, leads to the release of this vast depot of Ca-DPA from the spore core.[4][5] This release is a pivotal event, marking the irreversible commitment of the spore to germinate.

The release of Ca-DPA from the core is not merely a consequence of germination but an active signaling event. In Bacillus subtilis, the released DPA plays a direct role in activating specific cortex-lytic enzymes (CLEs).[6][7][8] The spore cortex is a thick layer of modified peptidoglycan that maintains the dehydrated state of the core. Its hydrolysis is essential for the full rehydration of the core and the resumption of metabolic activity.

There are two primary pathways for germination: nutrient-induced and non-nutrient-induced.

  • Nutrient-Induced Germination: This pathway is initiated by the binding of specific germinants (e.g., amino acids, sugars) to germinant receptors (GRs) located in the spore's inner membrane.[4][9] This binding triggers a signaling cascade that results in the opening of the SpoVA channel, a multi-protein complex responsible for the release of Ca-DPA from the core.[5][10] The released endogenous Ca-DPA then activates the CLE CwlJ.[9][10][11] Another CLE, SleB, is also involved in cortex hydrolysis, and its activation appears to be triggered by both receptor activation and changes in the spore's physical properties following Ca-DPA release.[10][11]

  • Non-Nutrient-Induced Germination (Exogenous Ca-DPA): Spores can also be induced to germinate by externally applied Ca-DPA (or Na₂DPA in the presence of Ca²⁺).[9][11] In this scenario, the exogenous Ca-DPA bypasses the need for germinant receptors and directly activates the CwlJ enzyme located in the spore's inner coat and/or cortex.[9][10][11] This direct activation of CwlJ leads to cortex hydrolysis and the subsequent events of germination. This GR-independent pathway is a valuable tool for studying the downstream events of germination.

The following diagram illustrates the signaling pathways for both nutrient- and Ca-DPA-induced germination in Bacillus subtilis.

G cluster_nutrient Nutrient-Induced Pathway cluster_non_nutrient Non-Nutrient Pathway Nutrients Nutrients (e.g., L-alanine, AGFK) GR Germinant Receptors (GerA, GerB, GerK) Nutrients->GR binds SpoVA SpoVA Channel GR->SpoVA activates SleB SleB Activation GR->SleB indirectly activates Endo_CaDPA Endogenous Ca-DPA Release SpoVA->Endo_CaDPA mediates CwlJ CwlJ Activation Endo_CaDPA->CwlJ activates Endo_CaDPA->SleB indirectly activates Exo_CaDPA Exogenous This compound + Ca²⁺ Exo_CaDPA->CwlJ directly activates Cortex_Hydrolysis Cortex Hydrolysis CwlJ->Cortex_Hydrolysis SleB->Cortex_Hydrolysis Germination Full Germination (Core Rehydration, etc.) Cortex_Hydrolysis->Germination

Fig. 1: Signaling pathways for nutrient- and Ca-DPA-induced spore germination.

Quantitative Data on DPA-Induced Germination

The concentration of exogenously supplied Ca-DPA and its effect on germination efficiency are critical parameters in experimental studies. The following table summarizes key quantitative data from the literature.

Bacterial SpeciesStrainGerminantConcentrationIncubation ConditionsObserved EffectReference
Bacillus subtilisWild-typeCa²⁺-DPA60 mMRoom temperature, 45-60 min>70% of spores became phase dark (germinated)[11]
Bacillus subtilisger-3Ca²⁺-DPA60 mMRoom temperature, 45-60 min100- to 150-fold higher titers than untreated spores[11]
Bacillus subtiliscwlJCa²⁺-DPA60 mMRoom temperature, 45-60 min<5% of spores became phase dark[11]
Bacillus subtilisDPA-less (spoVF)Ca²⁺-DPA60 mM23°C, 60-90 minTriggers germination in viable spores containing CwlJ[8]
Clostridioides difficileWild-typeGlycine + Taurocholate0.625 mM GlycineNot specifiedDetectable germination[12]
Clostridioides difficileCaDPA mutantGlycine + Taurocholate2.5 mM GlycineNot specifiedRequired for appreciable germination[12]

Experimental Protocols

Preparation of Spores

Purified spore suspensions are essential for reproducible germination assays.

  • Growth and Sporulation: Grow bacterial strains on a sporulation-specific medium (e.g., Difco Sporulation Medium (DSM) for B. subtilis) at an appropriate temperature (e.g., 37°C) until sporulation is complete (typically 2-3 days), as confirmed by phase-contrast microscopy.[13]

  • Harvesting: Harvest the spores by scraping the plates and suspending the cells in sterile, cold deionized water.

  • Purification: Wash the spore suspension repeatedly (at least 5-7 times) with cold, sterile deionized water by centrifugation and resuspension to remove vegetative cells and debris.

  • Purity Check: Ensure the final spore preparation is ≥98% free of vegetative cells, germinated spores, and cell debris by examination under a phase-contrast microscope.[13]

  • Storage: Store the purified spores in sterile deionized water at 4°C.

Ca-DPA-Induced Germination Assay

This protocol describes a typical assay to induce germination using an external solution of Ca-DPA.

  • Spore Activation (Optional but Recommended): Heat-activate the spore suspension (e.g., 70°C for 30 minutes for B. subtilis) to enhance germination synchrony.[11][13] Cool the spores on ice immediately after heat activation.

  • Preparation of Germinant Solution: Prepare a 60 mM Ca²⁺-DPA solution by mixing equimolar amounts of CaCl₂ and this compound. Adjust the pH to approximately 8.0-8.3.[11]

  • Initiation of Germination: Resuspend the heat-activated spores in the Ca²⁺-DPA solution to a final optical density at 600 nm (OD₆₀₀) of approximately 1.0.[11]

  • Incubation: Incubate the spore suspension at room temperature or 37°C for a defined period (e.g., 45-90 minutes).[8][11]

  • Termination and Analysis: At the end of the incubation, the extent of germination can be assessed using various methods as described below.

Measurement of Spore Germination

Several methods can be used to quantify spore germination.

  • Phase-Contrast Microscopy: This is a direct method to visualize the change in spore appearance. Dormant spores are phase-bright, while germinated spores become phase-dark as their core rehydrates.[11] The percentage of germinated spores can be determined by counting.

  • Optical Density (OD) Measurement: As spores germinate, their refractive index changes, leading to a decrease in the optical density of the spore suspension at 600 nm. This can be monitored over time in a spectrophotometer.[13]

  • DPA Release Assay: The release of DPA from the spore core into the surrounding medium is a hallmark of germination. DPA can be quantified by its fluorescence when complexed with terbium (Tb³⁺).[14][15] This allows for real-time monitoring of germination kinetics.

    • Add terbium chloride to the germination medium to a final concentration of 50 µM.[14]

    • Monitor the increase in fluorescence (excitation at ~270 nm, emission at ~545 nm) over time.

    • The total DPA content can be determined by boiling a sample of the spores to release all DPA, which serves as a 100% release control.[14]

  • Colony Forming Unit (CFU) Assay: Germinated spores that have returned to a vegetative state can form colonies on nutrient agar plates. Comparing the CFU count of a treated sample to an untreated control can indicate the percentage of viable germinated spores.[8]

The following diagram outlines the general workflow for a Ca-DPA-induced germination experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Spore_Culture Spore Culture & Purification Heat_Activation Heat Activation (e.g., 70°C, 30 min) Spore_Culture->Heat_Activation Incubation Incubate Spores in Ca-DPA Solution (RT, 45-90 min) Heat_Activation->Incubation CaDPA_Solution Prepare 60 mM Ca-DPA Solution (pH 8.3) CaDPA_Solution->Incubation Phase_Contrast Phase-Contrast Microscopy Incubation->Phase_Contrast OD600 OD₆₀₀ Measurement Incubation->OD600 DPA_Assay DPA Release Assay (Terbium Fluorescence) Incubation->DPA_Assay CFU_Plating CFU Plating Incubation->CFU_Plating

Fig. 2: General experimental workflow for Ca-DPA-induced germination.

Conclusion and Future Directions

This compound, in its physiological form as Ca-DPA, is a central player in the intricate process of bacterial spore germination. Its roles in maintaining dormancy, triggering cortex hydrolysis, and acting as a key signaling molecule are well-established, particularly in model organisms like Bacillus subtilis. The ability of exogenous Ca-DPA to induce germination independently of the germinant receptors provides a powerful tool for dissecting the downstream events of this process. For drug development professionals, the germination pathway, with DPA release as a key step, represents a promising target for the development of novel anti-spore agents. Strategies aimed at either prematurely triggering germination in unfavorable conditions or inhibiting the release or action of DPA could lead to effective methods for spore eradication. Further research is needed to fully elucidate the diversity of DPA-mediated germination mechanisms across different spore-forming species, which will be crucial for the development of broad-spectrum anti-spore technologies.

References

"Disodium pyridine-2,6-dicarboxylate" and dipicolinic acid relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Relationship Between Disodium Pyridine-2,6-dicarboxylate and Dipicolinic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive examination of dipicolinic acid (DPA) and its corresponding salt, this compound. It elucidates the fundamental chemical relationship between these two compounds, details the significant biological role of DPA, particularly in the context of bacterial endospore resistance, and outlines key applications and experimental protocols relevant to researchers in microbiology, chemistry, and drug development. The document presents quantitative data in structured tables for ease of comparison and utilizes diagrams to visually represent core concepts and workflows.

The Core Relationship: Acid and Salt

Dipicolinic acid, systematically named pyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound.[1][2][3] It features a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions.[2] this compound is the salt formed when dipicolinic acid is deprotonated by two equivalents of a sodium base, such as sodium hydroxide. In this form, the two carboxylic acid protons are replaced by sodium ions (Na⁺).

The fundamental relationship is that of a diprotic acid and its conjugate base in salt form. This relationship is crucial for its application, as the salt form often provides different physical properties, such as increased aqueous solubility, compared to the parent acid.

G DPA Dipicolinic Acid (Pyridine-2,6-dicarboxylic Acid) C₇H₅NO₄ Base + 2 NaOH (Deprotonation) DPA->Base Salt This compound C₇H₃NNa₂O₄ Acid - 2 H₂O Salt->Acid Acidification Base->Salt Acid->DPA

Caption: The chemical relationship between Dipicolinic Acid and its disodium salt.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both compounds is provided below. These properties are essential for their handling, formulation, and application in experimental settings.

PropertyDipicolinic Acid (DPA)This compoundReference(s)
Systematic Name Pyridine-2,6-dicarboxylic acidThis compound[2][4]
Molecular Formula C₇H₅NO₄C₇H₃NNa₂O₄[4][5]
Molecular Weight 167.12 g/mol 211.08 g/mol [4]
CAS Number 499-83-217956-40-0[4]
Appearance White or light yellow crystalline powderWhite solid[5]
Solubility in Water 5 g/LHigh (as a salt)[1][6]

Biological Role and Significance of Dipicolinic Acid

Dipicolinic acid is most renowned for its critical role in the physiology of bacterial endospores, particularly within the Bacillus and Clostridium genera.[1][7]

Mechanism of Spore Resistance

DPA is a major component of the endospore core, constituting 5% to 15% of the spore's dry weight.[1][2] Its primary function is to confer remarkable resistance to environmental stresses, most notably wet heat.[7][8] This is achieved through a multi-faceted mechanism:

  • Chelation with Calcium: Inside the spore core, DPA chelates with divalent cations, predominantly calcium ions (Ca²⁺), to form a calcium-dipicolinate complex.[1][7]

  • Core Dehydration: This Ca-DPA complex has a profound effect on the core's water content. It binds free water molecules, leading to significant dehydration of the spore core.[1][8] This reduced water content immobilizes proteins and other macromolecules, preventing their denaturation by heat.

  • DNA Stabilization: The Ca-DPA complex directly protects the spore's DNA from heat denaturation. It intercalates between the nucleobases of DNA, thereby increasing its thermal stability.[1][2][6]

SporeResistance cluster_mother_cell Mother Cell cluster_spore_core Spore Core cluster_outcomes Resulting Properties DPA_Synth DPA Synthesis (spoVFAB genes) DPA Dipicolinic Acid (DPA) DPA_Synth->DPA Uptake into forespore CaDPA Ca-DPA Complex DPA->CaDPA Calcium Calcium Ions (Ca²⁺) Calcium->CaDPA Water Free Water Molecules CaDPA->Water Binds DNA Spore DNA CaDPA->DNA Intercalates Dehydration Core Dehydration Water->Dehydration Leads to DNA_Stab DNA Stabilization DNA->DNA_Stab Leads to Heat_Res Heat Resistance Dehydration->Heat_Res DNA_Stab->Heat_Res

Caption: Mechanism of DPA-mediated heat resistance in bacterial endospores.

DPA as a Biomarker

The high concentration of DPA and its specificity to bacterial spores make it an ideal biomarker for their detection.[7] Analytical methods are often designed to target DPA as a proxy for spore presence, which is critical in food safety, biodefense, and sterilization validation.[7]

Applications in Research and Drug Development

Both dipicolinic acid and its salt are valuable in various scientific and industrial settings.

  • Sterilization and Antimicrobial Agents: DPA is used in sterilizing solutions to control microbial growth.[6] It also exhibits antifungal activity against various plant pathogens, an effect that is enhanced in the presence of certain divalent metals like zinc and copper.[9]

  • Enzyme Inhibition: Dipicolinic acid has been identified as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics in bacteria.[10] This makes DPA a lead compound for developing drugs to combat antibiotic-resistant infections.[10]

  • Chelating Agents: As a strong chelating agent, DPA is used to prepare lanthanide and transition metal complexes for applications like ion chromatography.[1][2][6]

  • Chemical Synthesis: Dipicolinic acid is an important intermediate for synthesizing a wide array of other molecules, including other pyridine derivatives, metal ligand compounds, and pharmaceutical intermediates.[5][10] this compound can be used as a reactant in these syntheses, particularly in aqueous media or when a deprotonated starting material is required.

Experimental Protocols

Protocol 1: Synthesis of Dipicolinic Acid from 2,6-Dichloropyridine

This protocol describes a high-yield synthesis of dipicolinic acid via a Grignard reaction followed by carboxylation.

Materials:

  • 2,6-Dichloropyridine

  • Magnesium powder

  • Tetrahydrofuran (THF), anhydrous

  • 1,2-Dibromoethane (initiator)

  • Carbon dioxide (CO₂), dry gas or solid (dry ice)

  • Hydrochloric acid (for acidification)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-neck flask equipped with a condenser, mechanical stirrer, and inert gas inlet, add magnesium powder (2.5 mol equivalent).

    • Dissolve 2,6-dichloropyridine (1 mol equivalent) in anhydrous THF. Add this solution to the flask.

    • Under a nitrogen atmosphere, add a catalytic amount of 1,2-dibromoethane to initiate the reaction.

    • Heat the mixture to 55°C and stir for approximately 6 hours. The completion of the Grignard formation is indicated by the dissolution of magnesium and a change in the solution's appearance.

  • Carboxylation:

    • Cool the reaction mixture to -15°C in an ice-salt or dry ice-acetone bath.

    • Slowly bubble dry CO₂ gas through the solution or add crushed dry ice in small portions. The reaction is exothermic; maintain the temperature below 0°C.

    • Continue CO₂ addition until the reaction is complete, which can be judged by the cessation of CO₂ uptake.

  • Work-up and Isolation:

    • Once the carboxylation is complete, cautiously acidify the reaction mixture with aqueous hydrochloric acid to a low pH.

    • Filter the resulting precipitate.

    • Remove the THF from the filtrate under reduced pressure to yield the crude 2,6-pyridinedicarboxylic acid.

    • The product can be further purified by recrystallization. A reported yield for this method is approximately 94.5%.[11]

Protocol 2: Quantification of DPA via Terbium Photoluminescence Assay

This is a highly sensitive method for detecting DPA, leveraging the formation of a fluorescent complex with terbium (Tb³⁺).

Materials:

  • Sample containing or suspected of containing bacterial spores (e.g., liquid culture, soil extract).

  • Autoclave.

  • Tris-HCl buffer (pH 7.5).

  • Terbium (III) chloride (TbCl₃) stock solution.

  • Dipicolinic acid standard solution.

  • Fluorometer or plate reader with luminescence capabilities (Excitation: ~270 nm, Emission: ~545 nm).

Procedure:

DPA_Detection_Workflow Start Sample containing Bacterial Spores Autoclave 1. Autoclave Sample (e.g., 121°C, 15 min) to release DPA Start->Autoclave Centrifuge 2. Centrifuge to pellet debris Autoclave->Centrifuge Supernatant 3. Collect Supernatant (contains DPA) Centrifuge->Supernatant Complex 4. Mix aliquot of supernatant with TbCl₃ solution in buffer Supernatant->Complex Incubate 5. Incubate briefly at room temperature Complex->Incubate Measure 6. Measure Photoluminescence (Ex: ~270 nm, Em: ~545 nm) Incubate->Measure Quantify 7. Quantify DPA concentration against a standard curve Measure->Quantify

References

A Deep Dive into Disodium Pyridine-2,6-dicarboxylate in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium pyridine-2,6-dicarboxylate (Na2PDC), the sodium salt of pyridine-2,6-dicarboxylic acid (PDC or H2pdc), has emerged as a cornerstone in the field of supramolecular chemistry. Its rigid, planar structure and versatile coordination capabilities, stemming from the nitrogen atom of the pyridine ring and the two carboxylate groups, make it an exceptional building block for the rational design and synthesis of a wide array of supramolecular architectures. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of Na2PDC in the construction of coordination polymers, metal-organic frameworks (MOFs), and other complex assemblies.

Core Concepts: The Versatility of the Pyridine-2,6-dicarboxylate Ligand

The supramolecular chemistry of pyridine-2,6-dicarboxylate is rich and varied, primarily due to its ability to adopt multiple coordination modes. The geometry of the ligand, with the carboxylate groups positioned symmetrically on the pyridine ring, allows for the formation of stable chelate rings with metal ions. This inherent structural feature is fundamental to the construction of predictable and robust supramolecular structures.

The coordination of the PDC ligand to a metal center typically involves the nitrogen atom and at least one oxygen atom from each carboxylate group. This tridentate chelation is a common motif, leading to the formation of five-membered chelate rings, which are thermodynamically favored. Beyond this basic mode, the carboxylate groups can also bridge between metal centers, giving rise to one-, two-, and three-dimensional extended networks. The specific coordination mode is influenced by several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions (temperature, solvent, and pH), and the presence of ancillary ligands.

Coordination Modes of Pyridine-2,6-dicarboxylate cluster_0 Metal Ion cluster_1 PDC Ligand cluster_2 Coordination Modes M Metal Cation (M) Chelating Tridentate Chelating M->Chelating forms Bridging Bridging M->Bridging forms Chelating_Bridging Chelating and Bridging M->Chelating_Bridging forms PDC Pyridine-2,6-dicarboxylate (PDC) PDC->Chelating PDC->Bridging PDC->Chelating_Bridging

Figure 1: Simplified representation of the primary coordination modes of the pyridine-2,6-dicarboxylate ligand with a metal ion.

Physicochemical Properties and Quantitative Data

The physicochemical properties of Na2PDC and its metal complexes are crucial for understanding their behavior and for the rational design of new materials. Key parameters include solubility, thermal stability, and the stability constants of the metal-ligand complexes.

PropertyValueReference
Molecular Formula C7H3NNa2O4--INVALID-LINK--
Molecular Weight 211.08 g/mol --INVALID-LINK--
Appearance White solidGeneral knowledge
Solubility in Water SolubleGeneral knowledge

Table 1: Physicochemical Properties of this compound.

The stability of the metal complexes formed with PDC is a critical factor in their formation and potential applications. Stability constants provide a quantitative measure of the strength of the metal-ligand interaction.

Metal IonComplexLog βConditionsReference
Co(II)[Co(PDC)]6.191.0 mol·dm⁻³ NaNO₃, 25 °C[1]
Co(II)[Co(PDC)₂]²⁻10.781.0 mol·dm⁻³ NaNO₃, 25 °C[1]

Table 2: Stability Constants (log β) of Cobalt(II) Complexes with Pyridine-2,6-dicarboxylate.

Experimental Protocols: Synthesis of Supramolecular Structures

The synthesis of coordination polymers and MOFs based on Na2PDC is typically achieved through hydrothermal or solvothermal methods. These techniques involve the reaction of the sodium salt or the free acid with a metal salt in a sealed vessel at elevated temperatures.

General Hydrothermal Synthesis of a Lanthanide-PDC Coordination Polymer

This protocol provides a general procedure for the synthesis of a lanthanide-based coordination polymer using pyridine-2,6-dicarboxylic acid.

Materials:

  • Pyridine-2,6-dicarboxylic acid (H₂pdc)

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of H₂pdc in deionized water. Add a corresponding stoichiometric amount of a dilute NaOH solution dropwise to deprotonate the carboxylic acid groups, forming the disodium salt in situ.

  • Metal Salt Solution Preparation: Dissolve the lanthanide(III) chloride salt in deionized water in a separate vessel.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring. Adjust the pH of the resulting mixture to a desired value (typically between 5 and 7) using a dilute HCl or NaOH solution.

  • Hydrothermal Reaction: Transfer the final mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Hydrothermal Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation A Dissolve H₂pdc and NaOH in H₂O C Mix Solutions and Adjust pH A->C B Dissolve Metal Salt in H₂O B->C D Transfer to Autoclave and Heat C->D E Cool to Room Temperature D->E F Filter, Wash, and Dry Crystals E->F

Figure 2: Generalized workflow for the hydrothermal synthesis of a pyridine-2,6-dicarboxylate based coordination polymer.

Applications in Supramolecular Chemistry

The unique structural and chemical properties of Na2PDC-based supramolecular assemblies have led to their exploration in various applications.

Luminescent Materials

Coordination polymers and MOFs incorporating lanthanide ions, such as Europium(III) and Terbium(III), with PDC as a ligand often exhibit strong luminescence. The PDC ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This sensitization process is crucial for enhancing the luminescence quantum yield of the lanthanide ions. The luminescence of these materials can be sensitive to the local environment, making them potential candidates for chemical sensors. For instance, the luminescence of a Eu(III)-PDC complex has been shown to be quenched in the presence of certain metal ions.

ComplexQuantum Yield (Φ)Lifetime (τ)ConditionsReference
Na[Eu(dipic)₂·3H₂O]·4H₂O-2.38 msEthanol solution[2]
Na[Eu(dipic)₂·phen]·H₂O36.1%3.23 msEthanol solution[2]

Table 3: Luminescence Properties of Europium(III) Complexes with Pyridine-2,6-dicarboxylate.

Antenna Effect in Lanthanide Luminescence cluster_0 Energy Absorption cluster_1 Energy Transfer cluster_2 Luminescence UV UV Photon PDC PDC Ligand (Singlet State) UV->PDC Excitation PDC_T PDC Ligand (Triplet State) PDC->PDC_T Intersystem Crossing Ln Lanthanide Ion (Excited State) PDC_T->Ln Energy Transfer Ln_G Lanthanide Ion (Ground State) Ln->Ln_G Relaxation Light Visible Light Emission Ln_G->Light Emits

Figure 3: Schematic of the energy transfer mechanism (antenna effect) in a luminescent lanthanide-PDC complex.

Catalysis

The porous nature of some PDC-based MOFs, combined with the presence of accessible metal sites, makes them promising candidates for heterogeneous catalysis. The confined environment within the pores can influence the selectivity of chemical reactions. For example, copper-based MOFs constructed with pyridine-dicarboxylate linkers have been investigated for their catalytic activity in oxidation reactions.

Drug Delivery and Biomedical Applications

While the direct use of Na2PDC in drug delivery systems is not extensively documented, the principles of using organic linkers in MOFs for such applications are well-established. The porous structure of MOFs can be used to encapsulate drug molecules, which can then be released in a controlled manner. Pyridine-containing linkers are of interest due to the potential for pH-responsive drug release, as the pyridine nitrogen can be protonated at lower pH values, potentially leading to the disassembly of the framework and release of the cargo. The biocompatibility of the linker and the metal ions is a critical consideration for such applications.

Future Perspectives

The field of supramolecular chemistry continues to evolve, and the versatility of this compound ensures its continued relevance. Future research is likely to focus on the development of multifunctional materials where, for example, luminescence and catalytic activity are combined in a single framework. The design of PDC-based MOFs with tailored pore sizes and functionalities for specific applications in gas storage and separation remains an active area of investigation. Furthermore, a deeper exploration of the potential of PDC-based systems in biomedical applications, particularly in the development of targeted drug delivery and imaging agents, holds significant promise. The rational design of new linkers based on the pyridine-2,6-dicarboxylic acid scaffold will undoubtedly lead to the discovery of novel supramolecular architectures with unprecedented properties and functions.

References

In-depth Technical Guide: Thermal Stability and Decomposition of Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the available contextual information from related compounds and complexes to provide a general understanding but underscores the absence of direct quantitative data for the target compound.

Summary of Available Data

Searches of scholarly databases, chemical safety documents, and supplementary materials from related research did not yield specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for pure disodium pyridine-2,6-dicarboxylate. The majority of thermal analysis data pertains to coordination complexes where this compound acts as a ligand. For instance, studies on ruthenium complexes incorporating the pyridine-2,6-dicarboxylate ligand show thermal decomposition profiles, but these are characteristic of the entire complex and not the free ligand.

General trends for sodium carboxylates suggest that their thermal decomposition often leads to the formation of sodium carbonate and various organic products. The decomposition temperature and specific byproducts are highly dependent on the structure of the carboxylate.

General Experimental Approaches for Thermal Analysis

While specific protocols for this compound are not published, the following represents a standard experimental workflow for characterizing the thermal stability of a solid organic salt. This protocol is based on common practices in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and the associated mass loss.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, and also under an oxidizing atmosphere (e.g., air or oxygen) to assess its stability in the presence of oxygen. A typical flow rate is 20-50 mL/min.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots the percentage of sample mass remaining as a function of temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used.

  • Experimental Conditions:

    • Atmosphere: Similar to TGA, the experiment is conducted under a controlled atmosphere (inert or oxidizing).

    • Temperature Program: The sample and reference are heated (or cooled) at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: The DSC curve plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Final Report Start Obtain Pure Sample Grind Grind to Homogeneous Powder Start->Grind Dry Dry under Vacuum Grind->Dry TGA Thermogravimetric Analysis (TGA) Dry->TGA DSC Differential Scanning Calorimetry (DSC) Dry->DSC Analyze_TGA Analyze TGA/DTG Curves (Decomposition Temperatures, Mass Loss) TGA->Analyze_TGA Analyze_DSC Analyze DSC Curve (Melting Point, Enthalpy of Decomposition) DSC->Analyze_DSC Identify_Gases Identify Evolved Gases (TGA-MS/FTIR) Analyze_TGA->Identify_Gases Propose_Pathway Propose Decomposition Pathway Analyze_TGA->Propose_Pathway Analyze_DSC->Propose_Pathway Identify_Gases->Propose_Pathway Report Generate Technical Guide Propose_Pathway->Report

Caption: Logical workflow for thermal analysis of a chemical compound.

Conclusion

A thorough investigation of the scientific literature reveals a lack of specific experimental data on the thermal stability and decomposition of this compound. While the compound is a staple in coordination chemistry, its fundamental thermal properties have not been independently characterized and reported. The information and protocols provided in this guide are based on general principles of thermal analysis for similar compounds and are intended to serve as a framework for future experimental investigation. Researchers and drug development professionals are advised to perform their own thermal analysis to obtain precise data for this compound under their specific conditions of interest.

Methodological & Application

Application Notes and Protocols for Metal Ion Chelation using Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pyridine-2,6-dicarboxylate, the salt of pyridine-2,6-dicarboxylic acid (PDCA), is a robust chelating agent capable of forming stable complexes with a variety of metal ions. Its tridentate nature, coordinating through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups, makes it a versatile tool in various scientific disciplines. In pharmaceutical research, it serves as a scaffold for drug design and a tool for mitigating metal-induced toxicity.[1][2][3] Its ability to sequester metal ions is also being explored for its antimicrobial properties, primarily through the deprivation of essential metals for microbial growth.[4] These application notes provide detailed protocols for the use of this compound in metal ion chelation studies.

Data Presentation

The following tables summarize the stability constants of pyridine-2,6-dicarboxylic acid and a related isomer, pyridine-2,5-dicarboxylic acid, with various metal ions. This data is crucial for predicting the efficacy of chelation under specific experimental conditions.

Table 1: Stability Constants (log β) of Metal Complexes with Pyridine-2,6-dicarboxylic Acid

Metal Ionlog β₁log β₂Experimental ConditionsReference
Co(II)6.4511.5925 °C, 1.0 mol·dm⁻³ NaNO₃[5]

Note: β₁ corresponds to the formation of the 1:1 metal-ligand complex, and β₂ corresponds to the 1:2 metal-ligand complex.

Table 2: Stability Constants (log β) of Metal Complexes with Pyridine-2,5-dicarboxylic Acid (Isomer for Comparison)

Metal IonStoichiometry (M:L)log βMethod
Cu(II)1:214.1d.c.-polarography
Zn(II)1:212.0d.c.-polarography
Cd(II)1:14.5d.c.-polarography
Ni(II)1:2-Spectrophotometry

Data for pyridine-2,5-dicarboxylic acid is provided as an indication of the chelating strength of a closely related isomer.

Experimental Protocols

Protocol 1: Determination of Metal Chelation by UV-Vis Spectrophotometry

This protocol describes the use of UV-Vis spectrophotometry to determine the chelation of a metal ion, using Manganese(II) as an example. The formation of the metal-ligand complex results in a change in the absorbance spectrum, which can be quantified.

Materials:

  • This compound

  • Manganese(II) salt (e.g., MnCl₂ or MnSO₄)

  • Buffer solutions (pH 4.0 - 7.0)

  • Deionized water

  • UV-Vis spectrophotometer

  • 1 cm quartz cuvettes

  • pH meter

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of this compound in deionized water.

    • Prepare a 0.01 M stock solution of the Manganese(II) salt in deionized water.

  • Determination of Optimal pH:

    • In a series of test tubes, mix the this compound and Mn(II) stock solutions to achieve a 2:1 ligand-to-metal molar ratio.

    • Adjust the pH of each solution to a different value within the range of 4.0 to 7.0 using appropriate buffers.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex. The optimal pH is that which yields the highest absorbance.

  • Determination of Metal-Ligand Stoichiometry (Job's Method of Continuous Variation):

    • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

    • For each solution, measure the absorbance at the λmax of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

  • Quantitative Determination of Manganese(II):

    • Prepare a series of standard solutions containing known concentrations of Mn(II) and a constant excess of this compound at the optimal pH.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus Mn(II) concentration.

    • To determine the concentration of an unknown Mn(II) sample, treat it with an excess of the this compound solution at the optimal pH, measure its absorbance, and determine the concentration from the calibration curve.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the procedure for determining the stability constants of metal complexes with this compound using potentiometric pH titration. This method is based on the principle that the formation of a metal complex displaces protons from the ligand, causing a change in pH.[6]

Materials:

  • This compound

  • Metal salt (e.g., Co(NO₃)₂)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., NaNO₃)

  • Deionized water (degassed)

  • Potentiometer with a glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions.

  • Preparation of Titration Solutions:

    • Ligand Titration: Prepare a solution containing a known concentration of this compound and the inert salt in the titration vessel.

    • Metal-Ligand Titration: Prepare a solution containing the same concentration of the ligand and the inert salt as above, but also with a known concentration of the metal salt. The ligand-to-metal ratio can be varied (e.g., 1:1, 2:1, 4:1).[5]

  • Titration:

    • Titrate the prepared solutions with the standardized strong base.

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration until the pH reaches a stable value in the alkaline region.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added for both the ligand-only and the metal-ligand titrations.

    • The difference between the two titration curves is used to calculate the concentration of the complexed ligand at each pH value.

    • Using appropriate software or manual calculations based on the principles of chemical equilibrium, determine the stepwise formation constants (K) and the overall stability constants (β) of the metal-ligand complexes.[6]

Visualizations

Chelation_Equilibrium M Metal Ion (Mⁿ⁺) ML 1:1 Complex ([ML]ⁿ⁻²) M->ML + L²⁻ (K₁) L This compound (L²⁻) ML2 1:2 Complex ([ML₂]ⁿ⁻⁴) ML->ML2 + L²⁻ (K₂)

Caption: Chemical equilibrium of metal ion chelation.

UV_Vis_Workflow cluster_prep 1. Solution Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis prep_L Prepare Ligand Stock Solution mix Mix Ligand and Metal Ion prep_L->mix prep_M Prepare Metal Ion Stock Solution prep_M->mix measure Measure Absorbance (UV-Vis Spectrophotometer) mix->measure plot Plot Absorbance vs. Mole Fraction/Concentration measure->plot determine Determine Stoichiometry and/or Concentration plot->determine

Caption: Experimental workflow for UV-Vis spectrophotometry.

Potentiometric_Titration_Workflow cluster_setup 1. Setup & Calibration cluster_titration 2. Titration cluster_calc 3. Calculation calibrate Calibrate pH Electrode prep_sol Prepare Ligand and Metal-Ligand Solutions calibrate->prep_sol titrate Titrate with Standardized Base prep_sol->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curves record->plot calculate Calculate Stability Constants (β) plot->calculate

Caption: Experimental workflow for potentiometric titration.

References

Application Notes and Protocols: Disodium Pyridine-2,6-dicarboxylate in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pyridine-2,6-dicarboxylate, commonly known as Dipicolinic acid (DPA), is a crucial reagent in fluorescence spectroscopy, primarily utilized for the sensitive detection of lanthanide ions, particularly terbium (Tb³⁺) and europium (Eu³⁺). The core principle behind its application lies in the "antenna effect," where the DPA molecule efficiently absorbs excitation energy and transfers it to the chelated lanthanide ion. This energy transfer results in a significant enhancement of the lanthanide's characteristic, long-lived fluorescence, which is otherwise weak due to the ion's low molar absorptivity. This phenomenon allows for highly sensitive assays with excellent signal-to-noise ratios, often employing time-resolved fluorescence detection to further minimize background interference.

The formation of a stable complex between DPA and lanthanide ions is central to this process. The DPA molecule acts as a chelator, binding to the lanthanide ion. Upon excitation, typically in the UV range, the DPA ligand transitions to an excited singlet state, followed by intersystem crossing to a triplet state. The energy from this triplet state is then efficiently transferred to the emissive energy levels of the complexed lanthanide ion, leading to its characteristic luminescence.

This application note details the use of this compound in two key fluorescence-based assays: the detection of bacterial spores and membrane fusion assays. Detailed protocols and quantitative data are provided to facilitate the implementation of these techniques in a research and development setting.

Key Applications and Quantitative Data

The unique fluorescent properties of the DPA-lanthanide complexes have been harnessed for various sensitive detection methods. Below is a summary of the key quantitative parameters for two prominent applications.

ApplicationAnalyteLanthanide IonExcitation Wavelength (nm)Emission Wavelengths (nm)Detection LimitReference
Bacterial Spore DetectionDipicolinic Acid (DPA)Terbium (Tb³⁺)2755432 nM DPA[1][2]
Membrane Fusion AssayVesicle Content MixingTerbium (Tb³⁺)276490, 545Not Specified[3][4][5]
ATP MonitoringAdenosine triphosphate (ATP)Terbium (Tb³⁺)Not Specified490, 545, 592, 620Not Specified[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

cluster_0 Antenna Effect Mechanism UV Excitation UV Excitation DPA (Ligand) DPA (Ligand) UV Excitation->DPA (Ligand) Absorption Excited Singlet State (S1) Excited Singlet State (S1) DPA (Ligand)->Excited Singlet State (S1) Intersystem Crossing Intersystem Crossing Excited Singlet State (S1)->Intersystem Crossing Excited Triplet State (T1) Excited Triplet State (T1) Intersystem Crossing->Excited Triplet State (T1) Energy Transfer Energy Transfer Excited Triplet State (T1)->Energy Transfer Lanthanide Ion (e.g., Tb3+) Lanthanide Ion (e.g., Tb3+) Energy Transfer->Lanthanide Ion (e.g., Tb3+) Characteristic Luminescence Characteristic Luminescence Lanthanide Ion (e.g., Tb3+)->Characteristic Luminescence Emission

Caption: The "Antenna Effect" mechanism for DPA-sensitized lanthanide fluorescence.

cluster_1 Bacterial Spore Detection Workflow Spore Sample Spore Sample Germination Trigger (e.g., L-alanine) Germination Trigger (e.g., L-alanine) Spore Sample->Germination Trigger (e.g., L-alanine) Addition of DPA Release DPA Release Germination Trigger (e.g., L-alanine)->DPA Release Induces Complexation with Tb3+ Complexation with Tb3+ DPA Release->Complexation with Tb3+ Fluorescence Measurement Fluorescence Measurement Complexation with Tb3+->Fluorescence Measurement Ex: 275 nm Em: 543 nm Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: Workflow for the detection of bacterial spores using DPA-Tb³⁺ fluorescence.

cluster_2 Membrane Fusion Assay Workflow Vesicle Population 1 (TbCl3 loaded) Vesicle Population 1 (TbCl3 loaded) Induce Fusion Induce Fusion Vesicle Population 1 (TbCl3 loaded)->Induce Fusion Vesicle Population 2 (DPA loaded) Vesicle Population 2 (DPA loaded) Vesicle Population 2 (DPA loaded)->Induce Fusion Content Mixing Content Mixing Induce Fusion->Content Mixing Tb3+-DPA Complex Formation Tb3+-DPA Complex Formation Content Mixing->Tb3+-DPA Complex Formation Fluorescence Measurement Fluorescence Measurement Tb3+-DPA Complex Formation->Fluorescence Measurement Ex: 276 nm Em: 490, 545 nm Increased Fluorescence Signal Increased Fluorescence Signal Fluorescence Measurement->Increased Fluorescence Signal

Caption: Workflow for the membrane fusion assay using DPA and Terbium.

Experimental Protocols

Protocol 1: Detection of Bacterial Spores

This protocol is based on the fluorimetric detection of DPA released from germinating bacterial spores.[1][2]

Materials:

  • This compound (DPA) standard solution

  • Terbium chloride (TbCl₃) solution (10 mM)

  • Sodium acetate buffer (1 M, pH 5.6)

  • L-alanine solution (1 mM)

  • Bacterial spore suspension of known concentration (e.g., Bacillus subtilis)

  • Fluorometer with excitation at 275 nm and emission detection at 543 nm

Procedure:

  • Preparation of DPA Assay Solution: Prepare the assay solution by mixing 10 mM TbCl₃ in 1 M sodium acetate buffer, pH 5.6.

  • Sample Preparation:

    • Take a known volume of the bacterial spore suspension.

    • If required, heat shock the spores (e.g., 70°C for 30 minutes) and then dilute with the DPA assay solution.

  • Initiation of Germination: Trigger the germination of the spores by adding L-alanine to a final concentration of 1 mM.

  • Fluorescence Measurement:

    • Immediately after adding L-alanine, place the sample in the fluorometer.

    • Excite the sample at 275 nm and monitor the fluorescence emission at 543 nm over time.

    • The increase in fluorescence intensity corresponds to the release of DPA and its complexation with Tb³⁺.

  • Quantification:

    • Generate a standard curve using known concentrations of DPA in the assay solution.

    • Correlate the fluorescence intensity of the spore sample after a set germination time (e.g., 90 minutes) to the DPA concentration using the standard curve.

    • Relate the DPA concentration back to the number of spores.

Protocol 2: Membrane Fusion Assay

This protocol is based on the principle that the mixing of contents from two separate vesicle populations, one containing TbCl₃ and the other DPA, leads to the formation of a highly fluorescent complex.[3][4][5]

Materials:

  • Vesicles (liposomes)

  • Terbium chloride (TbCl₃)

  • This compound (DPA)

  • Sodium citrate buffer (50 mM)

  • Sodium chloride (NaCl) solution (20 mM)

  • Fluorometer with excitation at 276 nm and emission detection at 490 nm and 545 nm

Procedure:

  • Preparation of Vesicle Populations:

    • Vesicle Population 1: Prepare vesicles encapsulating 2.5 mM TbCl₃ in 50 mM sodium citrate buffer.

    • Vesicle Population 2: Prepare a separate population of vesicles encapsulating 50 mM DPA in 20 mM NaCl.

  • Initiation of Fusion:

    • Mix the two vesicle populations in the desired experimental ratio.

    • Induce membrane fusion using the desired method (e.g., addition of a fusogenic agent, change in temperature or pH).

  • Fluorescence Measurement:

    • Place the mixture in a fluorometer.

    • Excite the sample at 276 nm and monitor the fluorescence emission at 490 nm and 545 nm.

    • An increase in fluorescence intensity indicates the mixing of the vesicle contents and the formation of the Tb³⁺-DPA complex.

  • Data Analysis:

    • The rate and extent of fluorescence increase are proportional to the rate and extent of membrane fusion.

    • Control experiments with non-fusing vesicles should be performed to establish the baseline fluorescence.

Conclusion

This compound is a versatile and powerful tool in fluorescence spectroscopy, enabling highly sensitive detection of lanthanide ions. Its application in bacterial spore detection and membrane fusion assays highlights its utility in various fields, from microbiology to drug delivery research. The protocols and data presented in this application note provide a solid foundation for researchers to employ DPA-based fluorescence assays in their work. The high sensitivity, specificity, and potential for time-resolved measurements make it an invaluable technique for quantitative analysis.

References

Application Notes and Protocols: Disodium Pyridine-2,6-dicarboxylate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of disodium pyridine-2,6-dicarboxylate (Na₂PDC) and its corresponding acid form, pyridine-2,6-dicarboxylic acid (PDC or H₂dipic), as a versatile ligand in various catalytic applications. The focus is on the synthesis of metal-ligand catalysts and their application in oxidation reactions, which are crucial transformations in chemical synthesis and drug development.

Application: Catalytic Oxidation of Cycloalkanes

Complexes of pyridine-2,6-dicarboxylate with transition metals, particularly copper(II), have demonstrated significant efficacy as catalysts for the mild oxidation of cycloalkanes. These reactions are fundamental in converting simple hydrocarbons into more valuable oxygenated products like alcohols and ketones, which are key intermediates in organic synthesis.

Catalyst Synthesis: 1D Copper(II) Coordination Polymer

A one-dimensional coordination polymer of copper(II) with a pyridine-carboxylate-based ligand serves as an effective catalyst precursor. The following protocol is adapted from the hydrothermal synthesis of a related copper(II) coordination polymer.[1]

Experimental Protocol: Catalyst Synthesis

  • Reagents:

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Pyridine-2,6-dicarboxylic acid (H₂PDC)

    • 1,10-Phenanthroline (phen)

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • In a 25 mL Teflon-lined stainless steel vessel, combine CuCl₂·2H₂O (34.1 mg, 0.2 mmol), pyridine-2,6-dicarboxylic acid (33.4 mg, 0.2 mmol), 1,10-phenanthroline (39.6 mg, 0.2 mmol), and NaOH (16.0 mg, 0.4 mmol) in 10 mL of deionized water.[1]

    • Stir the mixture at room temperature for 15 minutes.[1]

    • Seal the vessel and heat it at 120 °C for 72 hours.[1]

    • Cool the vessel to room temperature at a rate of 10 °C/hour.[1]

    • Isolate the resulting crystals by manual separation, wash with distilled water, and air-dry.[1]

Expected Outcome: Formation of crystalline material of the copper(II)-PDC coordination polymer.

Catalytic Oxidation of Cyclohexane

The synthesized copper(II)-PDC polymer can be used as a catalyst for the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as a green oxidant.

Experimental Protocol: Cyclohexane Oxidation [1]

  • Reagents:

    • Copper(II)-PDC catalyst (synthesized as above)

    • Cyclohexane (C₆H₁₂)

    • 30-50% Hydrogen peroxide (H₂O₂)

    • Acetonitrile (CH₃CN)

    • Trifluoroacetic acid (TFA) as a promoter

  • Procedure:

    • In a reaction vial, add the copper(II)-PDC catalyst (5.0 µmol), cyclohexane (1.0 mmol), and trifluoroacetic acid (0.05 mmol).[1]

    • Add acetonitrile to a total volume of 2.5 mL.[1]

    • Add hydrogen peroxide (5.0 mmol).[1]

    • Seal the vial and heat the reaction mixture at 50 °C with stirring for the desired reaction time (e.g., up to 120 minutes).[1]

    • After cooling, the products can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data

The catalytic performance of copper(II) complexes with pyridine-carboxylate type ligands in the oxidation of various cycloalkanes is summarized in the table below. The data is based on similar systems and provides an indication of the expected yields.[1]

SubstrateCatalystTotal Yield (%) [a]
CyclohexaneCopper(II) Polymer 1~15
CycloheptaneCopper(II) Polymer 1~25
CyclooctaneCopper(II) Polymer 1~20
CyclohexaneTetracopper(II) Complex 2~18
CycloheptaneTetracopper(II) Complex 2~20
CyclooctaneTetracopper(II) Complex 2~19

[a] Total yield of corresponding alcohol and ketone after 120 minutes. Reaction conditions: 5.0 µmol catalyst, 1.0 mmol substrate, 5.0 mmol H₂O₂, 0.05 mmol TFA in 2.5 mL CH₃CN at 50 °C.[1]

Application: Organocatalysis

Pyridine-2,6-dicarboxylic acid itself can act as a bifunctional organocatalyst, forgoing the need for a metal center. A key application is in the hydrophosphonylation of aldehydes and ketones.

Hydrophosphonylation of Aldehydes

This reaction is a simple, cost-effective, and environmentally friendly method for the synthesis of α-hydroxy phosphonates, which are of biological significance.

Experimental Protocol: Hydrophosphonylation

  • Reagents:

    • Aldehyde (1 mmol)

    • Trimethylphosphite (1.2 mmol)

    • Pyridine-2,6-dicarboxylic acid (0.1 mmol, 10 mol%)

    • Water (5 mL)

  • Procedure:

    • A mixture of the aldehyde, trimethylphosphite, and pyridine-2,6-dicarboxylic acid in water is stirred at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried and concentrated to yield the α-hydroxy phosphonate.

Quantitative Data

The efficiency of pyridine-2,6-dicarboxylic acid as an organocatalyst is demonstrated by the high yields and short reaction times for various aldehydes.

AldehydeTime (h)Yield (%)
Benzaldehyde1.595
4-Chlorobenzaldehyde1.598
4-Methylbenzaldehyde2.092
4-Methoxybenzaldehyde2.590
Cinnamaldehyde2.085

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Oxidation reagents Reagents: CuCl2·2H2O, H2PDC, phen, NaOH, H2O mixing Mix and Stir (15 min, RT) reagents->mixing hydrothermal Hydrothermal Reaction (120°C, 3 days) mixing->hydrothermal cooling Controlled Cooling hydrothermal->cooling isolation Isolate, Wash, and Dry Crystals cooling->isolation catalyst Copper(II)-PDC Coordination Polymer isolation->catalyst cat_reagents Catalyst, Cyclohexane, TFA, Acetonitrile catalyst->cat_reagents Use in Catalysis add_oxidant Add H2O2 cat_reagents->add_oxidant reaction Reaction (50°C, 2h) add_oxidant->reaction analysis Product Analysis (GC, GC-MS) reaction->analysis products Cyclohexanol & Cyclohexanone analysis->products

Caption: Workflow for the synthesis of a Copper(II)-PDC catalyst and its use in catalytic oxidation.

Proposed Catalytic Cycle for Alkane Oxidation

The catalytic oxidation of alkanes by metal complexes with H₂O₂ is often proposed to proceed through a radical mechanism. The following diagram illustrates a plausible catalytic cycle.

G catalyst [Cu(II)-PDC] activated_catalyst [Cu(I)-PDC] catalyst->activated_catalyst H2O2 -> •OOH + H+ hydroxyl_radical •OH catalyst->hydroxyl_radical H2O2 -> OH- activated_catalyst->catalyst •OOH -> O2 + H+ alkyl_radical R• hydroxyl_radical->alkyl_radical RH -> R• + H2O alkyl_hydroperoxide ROOH alkyl_radical->alkyl_hydroperoxide O2, H+ products ROH + R=O (Alcohol + Ketone) alkyl_hydroperoxide->products Decomposition

Caption: A simplified radical-based catalytic cycle for the oxidation of alkanes (RH).

References

Application Notes and Protocols for Quantifying Bacterial Spores using Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial spores, produced by genera such as Bacillus and Clostridium, are dormant, highly resistant structures that pose significant challenges in food safety, healthcare, and pharmaceutical manufacturing.[1][2] Accurate quantification of bacterial spores is crucial for sterilization validation, microbial risk assessment, and quality control. Disodium pyridine-2,6-dicarboxylate, commonly known as dipicolinic acid (DPA), is a unique and abundant component of the bacterial endospore core, constituting 5% to 15% of the spore's dry weight.[2][3][4] This molecule is a reliable biomarker for quantifying bacterial spores, and its detection forms the basis of several rapid and sensitive analytical methods.[1]

These application notes provide detailed protocols for the quantification of bacterial spores through the detection of DPA, primarily focusing on fluorescence-based assays.

Principle of DPA-Based Spore Quantification

The most common methods for DPA quantification rely on its ability to form highly fluorescent chelates with lanthanide metals, particularly terbium (Tb³⁺).[5][6] When DPA, released from spores, complexes with Tb³⁺, the resulting complex exhibits strong luminescence upon excitation with UV light. The intensity of this fluorescence is directly proportional to the concentration of DPA, which can then be correlated to the number of bacterial spores.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on DPA-based bacterial spore quantification.

Table 1: Comparison of Detection Limits for DPA-Based Assays

MethodAnalyteDetection LimitReference OrganismSource(s)
Fluorescence SpectroscopyDPA2 nMBacillus subtilis[5][6]
Fluorescence SpectroscopySpores10⁴ spores/mLBacillus subtilis[5][6]
HPLC-FluorescenceDPA0.04 nM (LOD)Not specified[7]
HPLC-FluorescenceDPA0.14 nM (LOQ)Not specified[7]
Colorimetric AssaySpores1.46 x 10³ CFU/mLEndospore-forming pure cultures[3]
MIP-Nanosensors (Fluorescence)Spores10⁴ CFU/mLBacillus cereus[3]

LOD: Limit of Detection, LOQ: Limit of Quantification, MIP: Molecularly Imprinted Polymer

Table 2: DPA Content in Spores of Different Bacterial Species

OrganismDPA Content (% of spore dry weight)Source(s)
Bacillus subtilis~10%[4]
General Bacterial Spores5% - 15%[3][8]
Thermophilic SporesHigher than mesophilic spores[9]

Experimental Protocols

Protocol 1: Fluorometric Quantification of DPA from Pure Spore Suspensions

This protocol is adapted from studies demonstrating the real-time monitoring of spore germination and quantification of released DPA.[5][6][8]

Materials:

  • Spore suspension of known or unknown concentration

  • Terbium chloride (TbCl₃) solution (10 µM)

  • Sodium acetate buffer (1 M, pH 5.6)

  • L-alanine (1 mM, for germination induction, optional)

  • Fluorometer with excitation at ~270 nm and emission at ~545 nm

  • Autoclave

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Spore Lysis and DPA Release:

    • Take a known volume of the spore suspension.

    • To release DPA from dormant spores, autoclave the suspension at 121°C for 15-30 minutes. This step is crucial for lysing the spores and releasing the DPA.

    • Allow the sample to cool to room temperature.

    • Centrifuge the lysed spore suspension to pellet any debris.

    • Carefully collect the supernatant containing the released DPA.

  • Preparation of the DPA Assay Solution:

    • Prepare the assay solution by mixing 10 µM terbium chloride in 1 M sodium acetate buffer (pH 5.6).

  • Fluorometric Measurement:

    • In a suitable cuvette for the fluorometer, mix the supernatant containing DPA with the DPA assay solution.

    • Measure the fluorescence of the terbium-DPA complex. Set the excitation wavelength to approximately 270 nm and the emission wavelength to approximately 545 nm.

    • Record the fluorescence intensity.

  • Quantification:

    • Create a standard curve using known concentrations of pure DPA.

    • Plot the fluorescence intensity against the DPA concentration to generate the standard curve.

    • Use the fluorescence intensity of the unknown sample to determine its DPA concentration from the standard curve.

    • Convert the DPA concentration to spore concentration using a conversion factor derived from a known spore standard or based on the average DPA content per spore for the specific bacterial species.

Protocol 2: Quantification of DPA from Environmental Samples (e.g., Sediments)

This protocol is based on a method developed for quantifying bacterial endospores in complex environmental matrices like sediments, which often contain interfering substances.[10]

Materials:

  • Freeze-dried sediment sample

  • Hydrochloric acid (HCl), 0.5 M

  • Ethyl acetate

  • Terbium chloride (TbCl₃) solution

  • Glass ampoules

  • Autoclave

  • Centrifuge and centrifugation tubes

  • Fluorometer

Procedure:

  • Sample Preparation and DPA Extraction:

    • Weigh approximately 2.0 g of the freeze-dried sediment into a 10 mL glass ampoule.

    • Suspend the sediment in 5 mL of 0.5 M HCl.

    • For quantification using standard addition, prepare additional samples spiked with known concentrations of DPA.

    • Seal the ampoules and autoclave at 121°C to release DPA from the spores.

    • After cooling, transfer the contents to a 40 mL centrifugation tube. Rinse the ampoule with 5 mL of 0.5 M HCl to ensure quantitative transfer.

    • Check and adjust the pH to 0.5 with concentrated HCl if necessary.

    • Extract the aqueous solution three times with 20 mL of ethyl acetate. This step is crucial to separate DPA from interfering substances like humic acids.[10]

  • Fluorometric Measurement:

    • Evaporate the ethyl acetate phase to dryness.

    • Re-dissolve the DPA residue in a suitable buffer for fluorescence measurement (e.g., sodium acetate buffer with TbCl₃ as in Protocol 1).

    • Measure the fluorescence of the terbium-DPA complex as described in Protocol 1.

  • Quantification:

    • If using standard addition, plot the fluorescence intensity against the added DPA concentration. The x-intercept of the resulting linear regression will give the concentration of DPA in the original sample.

    • Convert the DPA concentration to the number of endospores per gram of sediment based on a predetermined DPA content per spore for relevant environmental strains.

Visualizations

Experimental_Workflow_Fluorometric_DPA_Assay cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_quant Quantification spore_suspension Bacterial Spore Suspension autoclave Autoclave (121°C) to Release DPA spore_suspension->autoclave centrifuge Centrifuge to Pellet Debris autoclave->centrifuge supernatant Collect DPA-containing Supernatant centrifuge->supernatant mix Mix Supernatant with Assay Solution supernatant->mix assay_solution Prepare Assay Solution (TbCl₃ in Buffer) assay_solution->mix measure Measure Fluorescence (Ex: ~270nm, Em: ~545nm) calculate Calculate DPA Concentration measure->calculate std_curve Generate Standard Curve with known DPA concentrations std_curve->calculate convert Convert DPA to Spore Concentration calculate->convert DPA_Quantification_Principle DPA Dipicolinic Acid (DPA) (in spore core) lysis Lysis (e.g., Autoclaving) Tb Terbium (Tb³⁺) complex Tb³⁺-DPA Complex (Highly Fluorescent) Tb->complex light Fluorescence (Proportional to Spore #) complex->light

References

Application Notes and Protocols for Metal Analysis using Disodium Pyridine-2,6-dicarboxylate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique for the separation of ionic species. When coupled with a suitable complexing agent, it offers a rapid and efficient method for the simultaneous analysis of multiple metal ions. Disodium pyridine-2,6-dicarboxylate (PDCA), also known as dipicolinate, is an effective chelating agent that forms stable, anionic complexes with a wide range of metal ions.[1][2][3][4] These anionic complexes can then be separated based on their charge-to-size ratios and detected using UV-Vis spectroscopy. This application note provides detailed protocols for the analysis of various metal ions using PDCA in capillary electrophoresis, tailored for researchers, scientists, and professionals in drug development.

The underlying principle of this method is the on-column complexation of metal ions with PDCA present in the background electrolyte (BGE).[1][2] This process converts the cationic metal ions into anionic metal-PDCA complexes, allowing for their separation and detection.[1][3][4] The separation of these complexes is influenced by factors such as the pH of the BGE, the concentration of PDCA, and the presence of electroosmotic flow (EOF) modifiers.[2]

Key Advantages of the Method
  • Simultaneous Analysis: Enables the separation and quantification of multiple metal ions in a single run.[1][2]

  • High Separation Efficiency: Capillary electrophoresis provides high-resolution separations.

  • Speed: Analysis times are typically short, often under 10 minutes.[1]

  • Sensitivity: The method can achieve low detection limits, suitable for trace metal analysis.[1][2][5]

  • Versatility: Applicable to a variety of sample matrices, including environmental and industrial samples.[1][2]

Experimental Protocols

Two primary protocols are presented below, derived from established research, for the analysis of a broad range of metal ions. Protocol 1 is a general method for the separation of nine metal ions, while Protocol 2 is optimized for the analysis of ten transition metals.

Protocol 1: Rapid Separation of Nine Metal Ions

This protocol is adapted from the work of Chen and Naidu (2002) for the rapid determination of Cu²⁺, Zn²⁺, Ni²⁺, Cd²⁺, Mn²⁺, Pb²⁺, Fe³⁺, Al³⁺, and Ca²⁺.[1]

1. Instrumentation and Consumables:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length ~50-60 cm)

  • Data acquisition and processing software

  • pH meter

  • Micropipettes and vials

2. Reagents and Solutions:

  • This compound (PDCA)

  • Tetradecyltrimethylammonium bromide (TTAB)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water (18.2 MΩ·cm)

  • Stock solutions of individual metal salts (e.g., chlorides or nitrates) at 1000 mg/L

3. Preparation of Background Electrolyte (BGE):

  • Prepare a 10 mM solution of PDCA in deionized water.

  • Add TTAB to a final concentration of 0.75 mM.

  • Adjust the pH of the solution to 4.0 using HCl or NaOH.

  • Filter the BGE through a 0.45 µm syringe filter before use.

4. Standard and Sample Preparation:

  • Prepare working standard solutions by diluting the stock solutions with deionized water to concentrations within the expected working range (e.g., 20-300 µM).

  • For environmental samples like groundwater, filter the sample through a 0.45 µm syringe filter. Acidify if necessary to preserve the metal ions. Dilute the sample with deionized water to bring the analyte concentrations within the calibration range.

5. CE Instrument Parameters:

  • Capillary Conditioning (for new capillaries):

    • Rinse with 1 M NaOH for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the BGE for 15 minutes.

  • Pre-run Conditioning:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 5 minutes.

  • Separation Voltage: -15 kV to -25 kV (negative polarity is used as the complexes are anionic).

  • Injection: Hydrodynamic injection for 30 seconds.

  • Detection: Direct UV detection at 214 nm.[1]

  • Capillary Temperature: 25°C.

6. Data Analysis:

  • Identify peaks based on the migration times of the standard solutions.

  • Construct calibration curves by plotting peak area against the concentration of the standards.

  • Quantify the metal ions in the samples using the calibration curves.

Protocol 2: Analysis of Ten Transition Metal Ions

This protocol is based on the method developed by Vachirapatama and Theerapittayatakul (2012) for the determination of Ni(II), Cu(II), Zn(II), Fe(II), Fe(III), Co(II), Cd(II), V(IV), Pb(II), and Mn(II).[2][5] This method utilizes a coated capillary to improve separation performance.

1. Instrumentation and Consumables:

  • Capillary Electrophoresis system with a Diode Array Detector (DAD)

  • Poly(diallyldimethylammonium chloride) (PDADMAC) coated fused-silica capillary

  • Other equipment as listed in Protocol 1.

2. Reagents and Solutions:

  • This compound (PDCA)

  • Tetrabutylammonium hydroxide (TBAOH)

  • PDADMAC for capillary coating

  • Other reagents as listed in Protocol 1.

3. Capillary Coating Procedure:

  • Rinse a new fused-silica capillary with 1 M NaOH for 30 minutes.

  • Rinse with deionized water for 15 minutes.

  • Fill the capillary with a 1% (w/v) solution of PDADMAC and allow it to stand for 60 minutes.

  • Rinse with deionized water for 15 minutes to remove excess PDADMAC.

  • Finally, rinse with the BGE for 10 minutes.

4. Preparation of Background Electrolyte (BGE):

  • Prepare a 5 mM solution of PDCA in deionized water.[2][5]

  • Add TBAOH to a final concentration of 4 mM.[2][5]

  • Adjust the pH of the solution to 4.0.[2][5]

  • Filter the BGE through a 0.45 µm syringe filter.

5. Standard and Sample Preparation:

  • Prepare standard solutions as described in Protocol 1.

  • For industrial samples like plating solutions, a significant dilution with deionized water will be necessary to bring the analyte concentrations into the linear range of the method.[2]

6. CE Instrument Parameters:

  • Pre-run Conditioning: Flush the capillary with the BGE for 4 minutes before each injection.[2]

  • Separation Voltage: -20 kV.[2][5]

  • Injection: Hydrodynamic injection at 50 mbar for 6 seconds.[2][5]

  • Detection: Direct UV detection at 214 nm.[2]

  • Capillary Temperature: 15°C.[2][5]

7. Data Analysis:

  • Follow the data analysis procedure outlined in Protocol 1.

Quantitative Data Summary

The performance characteristics of the described methods are summarized in the tables below for easy comparison.

Table 1: Performance Characteristics of Protocol 1 for the Analysis of Nine Metal Ions [1]

Metal IonWorking Range (µM)Detection Limit (µM)Repeatability of Peak Area (RSD, n=5)
Cu²⁺20 - 30053.5%
Zn²⁺20 - 30084.1%
Ni²⁺20 - 30063.8%
Cd²⁺20 - 30043.2%
Mn²⁺20 - 300104.2%
Pb²⁺20 - 30032.8%
Fe³⁺20 - 30073.9%
Al³⁺20 - 30094.0%
Ca²⁺20 - 300102.1%

Table 2: Performance Characteristics of Protocol 2 for the Analysis of Ten Transition Metal Ions [2][5]

Metal IonLinearity Range (mg/L)Detection Limit (mg/L)R² of Calibration CurveRepeatability of Migration Time (RSD, n=5)Repeatability of Peak Area (RSD, n=5)
Ni(II)0.5 - 200.10.99820.95%2.5%
Cu(II)0.5 - 200.070.99750.52%1.8%
Zn(II)1.0 - 500.50.99630.68%2.1%
Fe(II)1.0 - 500.80.99510.75%2.3%
Fe(III)0.5 - 200.20.99780.61%1.9%
Co(II)1.0 - 500.60.99490.82%2.4%
Cd(II)2.0 - 1001.20.99320.88%2.0%
V(IV)1.0 - 500.40.99690.71%1.5%
Pb(II)5.0 - 2002.20.99270.91%2.2%
Mn(II)1.0 - 500.30.99710.65%0.26%

Visualizations

Diagrams of Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures and the chemical principles involved in the separation.

G cluster_prep Preparation Stage cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing BGE_prep Prepare BGE: - 5-10 mM PDCA - EOF Modifier (TTAB/TBAOH) - Adjust pH to 4.0 Cap_cond Capillary Conditioning: - NaOH, Water, BGE rinse BGE_prep->Cap_cond Sample_prep Prepare Samples & Standards: - Dilute stocks - Filter samples Injection Hydrodynamic Injection Sample_prep->Injection Cap_cond->Injection Separation Apply Voltage (-15 to -25 kV) Injection->Separation Detection UV Detection at 214 nm Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Calibration Calibration Curve Construction Peak_ID->Calibration Quant Quantification of Metals Calibration->Quant G cluster_system On-Column Complexation cluster_separation Electrophoretic Separation M_ion Metal Ion (Mⁿ⁺) (in sample plug) Complex Anionic Metal-PDCA Complex [M(PDCA)x]ⁿ⁻²ˣ M_ion->Complex Chelation PDCA PDCA Ligand (in BGE) PDCA->Complex Detector UV Detector Complex->Detector Migration towards Anode

References

Application Notes and Protocols for Disodium Pyridine-2,6-dicarboxylate in Ion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of disodium pyridine-2,6-dicarboxylate (PDCA) in ion chromatography (IC). PDCA is a versatile chelating agent that forms stable complexes with a wide range of metal ions, enabling their effective separation and quantification.[1][2] Its application is particularly advantageous in the analysis of transition metals, lanthanides, and actinides, as well as for the simultaneous determination of anions and cations.

Principle of Separation

In ion chromatography, this compound is typically used as a component of the mobile phase (eluent). The separation mechanism relies on the formation of charged complexes between the PDCA and the metal ions in the sample. These complexes then interact with the stationary phase of the chromatography column. By carefully controlling the eluent composition, pH, and other chromatographic parameters, the differential affinities of the metal-PDCA complexes for the stationary phase can be exploited to achieve high-resolution separations.[1] For instance, transition metals form stable anionic complexes with PDCA, allowing for their separation on an anion-exchange column.[1][3]

Application 1: Determination of Transition Metals

This protocol details the separation and quantification of various transition metals in aqueous samples using ion chromatography with a PDCA-based eluent and post-column derivatization for detection. This method is suitable for the analysis of iron (Fe²⁺ and Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), cobalt (Co²⁺), and manganese (Mn²⁺).[1][3]

Experimental Protocol
  • Eluent Preparation (7.0 mM PDCA, 66 mM KOH, 5.6 mM K₂SO₄, 74 mM Formic Acid):

    • Dissolve 1.17 g of this compound in 800 mL of deionized water.

    • Add 3.7 g of potassium hydroxide (KOH).

    • Add 0.98 g of potassium sulfate (K₂SO₄).

    • Add 3.4 g (2.8 mL) of formic acid.

    • Dilute to a final volume of 1 L with deionized water and mix thoroughly.

    • Degas the eluent before use.

  • Post-Column Reagent Preparation (0.06 g/L PAR):

    • Dissolve 0.06 g of 4-(2-pyridylazo)resorcinol (PAR) in 1 L of a suitable diluent (e.g., Dionex MetPac PAR Postcolumn Diluent).[3]

    • Store the reagent under an inert gas to prevent oxidation.[1]

  • Sample Preparation:

    • For aqueous samples with expected transition metal concentrations below 2 µg/L, preconcentration is required.[3]

    • Acidify the sample and standards to a final concentration of 2 mM hydrochloric acid.[3]

  • Chromatographic Conditions:

    • The following table summarizes the key chromatographic parameters:

ParameterValue
Column Dionex IonPac CS5A (4 x 250 mm)
Guard Column Dionex IonPac CG5A
Eluent 7.0 mM PDCA, 66 mM KOH, 5.6 mM K₂SO₄, 74 mM Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Post-Column Reagent 0.06 g/L PAR
Post-Column Reagent Flow Rate 0.7 mL/min
Detection Visible Absorbance at 520-530 nm
Run Time Approximately 20 minutes
Data Presentation

Table 1: Typical Retention Times for Transition Metals

AnalyteRetention Time (minutes)
Iron (Fe³⁺)~4.5
Copper (Cu²⁺)~5.8
Nickel (Ni²⁺)~7.2
Zinc (Zn²⁺)~8.5
Cobalt (Co²⁺)~9.8
Manganese (Mn²⁺)~11.2

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Workflow

Transition_Metal_Analysis cluster_prep Preparation cluster_ic Ion Chromatography System cluster_data Data Acquisition Eluent Eluent (PDCA, KOH, K2SO4, Formic Acid) Pump IC Pump Eluent->Pump PCR Post-Column Reagent (PAR) Detector Visible Detector PCR->Detector Sample Sample (Acidified) Injector Injector Sample->Injector Pump->Injector Column Dionex IonPac CS5A Injector->Column Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for Transition Metal Analysis using IC with PDCA.

Application 2: Separation of Uranium and Thorium

This protocol is designed for the rapid separation and determination of uranium (U) and thorium (Th) in aqueous samples, which is particularly relevant for environmental monitoring and in the nuclear industry.

Experimental Protocol
  • Eluent Preparation (0.08 mM PDCA, 0.24 M KNO₃, 0.22 M HNO₃):

    • Dissolve 0.0134 g of this compound in 800 mL of deionized water.

    • Add 24.27 g of potassium nitrate (KNO₃).

    • Carefully add 13.9 mL of concentrated nitric acid (HNO₃).

    • Dilute to a final volume of 1 L with deionized water and mix thoroughly.

  • Post-Column Reagent Preparation (10⁻⁴ M Arsenazo III):

    • Prepare a 10⁻⁴ M solution of Arsenazo III in deionized water.

  • Sample Preparation:

    • Samples should be filtered and diluted as necessary to fall within the linear range of the method.

  • Chromatographic Conditions:

ParameterValue
Column Mixed Ion-Exchange Stationary Phase
Eluent 0.075 mM PDCA, 1 M KNO₃, 1.2 M HNO₃
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Post-Column Reagent 10⁻⁴ M Arsenazo III
Detection Visible Absorbance at 656 nm
Run Time Approximately 5 minutes

Note: The provided eluent composition of 0.075 mM PDCA, 1 M KNO₃, and 1.2 M HNO₃ is for the determination of trace thorium in a uranium matrix.[2] A slightly different composition of 0.08 mM PDCA and 0.24 M KNO₃ in 0.22 M HNO₃ is used for the rapid separation of both uranium and thorium.[4]

Data Presentation

Table 2: Performance Characteristics for Uranium and Thorium Analysis [4]

ParameterUranium (U)Thorium (Th)
Detection Limit (LOD) 0.04 ppm0.06 ppm
Linear Range 0.25 - 25 ppm0.25 - 25 ppm
Precision (RSD) < 5% at 0.5 ppm< 5% at 0.5 ppm

Logical Relationship Diagram

Uranium_Thorium_Separation Analyte Uranium and Thorium in Sample PDCA This compound (PDCA) Analyte->PDCA Complexation Complex_U [UO2(PDCA)n] complex PDCA->Complex_U Complex_Th [Th(PDCA)n] complex PDCA->Complex_Th Column Cation-Exchange Column Complex_U->Column Complex_Th->Column Separation Differential Elution Column->Separation Detection_U Uranium Detection Separation->Detection_U Earlier Elution Detection_Th Thorium Detection Separation->Detection_Th Later Elution

Caption: Separation mechanism of Uranium and Thorium using PDCA.

Application 3: Simultaneous Determination of Anions and Cations

This method allows for the simultaneous analysis of common inorganic anions (Cl⁻, NO₃⁻, SO₄²⁻) and cations (Na⁺, NH₄⁺, K⁺, Mg²⁺, Ca²⁺) in a single chromatographic run. This is achieved by using a mixed-mode separation mechanism on a weakly acidic cation-exchange column with an eluent containing PDCA and 18-crown-6.[5]

Experimental Protocol
  • Eluent Preparation (1.6 mM PDCA, 8.0 mM 18-crown-6):

    • Dissolve 0.267 g of this compound in 800 mL of deionized water.

    • Add 2.114 g of 18-crown-6.

    • Dilute to a final volume of 1 L with deionized water and mix thoroughly.

  • Sample Preparation:

    • Environmental water samples (rainwater, tap water, snow water) can be analyzed directly after filtration.

  • Chromatographic Conditions:

ParameterValue
Column Tosoh TSKgel OApak-A
Eluent 1.6 mmol L⁻¹ PDCA and 8.0 mmol L⁻¹ 18-crown-6
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Detection Non-suppressed Conductivity
Run Time Approximately 25 minutes
Data Presentation

Table 3: Detection Limits for Simultaneous Anion and Cation Analysis [5]

AnalyteDetection Limit (µmol L⁻¹)
Chloride (Cl⁻)0.85
Nitrate (NO₃⁻)1.9
Sulfate (SO₄²⁻)1.2
Sodium (Na⁺)0.25
Ammonium (NH₄⁺)0.35
Potassium (K⁺)0.40
Magnesium (Mg²⁺)0.55
Calcium (Ca²⁺)0.70

Separation Principle Diagram

Anion_Cation_Separation cluster_analytes Analytes in Sample cluster_column Weakly Acidic Cation-Exchange Column cluster_elution Elution Profile Anions Anions (Cl-, NO3-, SO4^2-) IonExclusion Ion-Exclusion Mechanism Anions->IonExclusion Cations Cations (Na+, K+, Mg^2+, Ca^2+) CationExchange Cation-Exchange Mechanism Cations->CationExchange ElutedAnions Separated Anions IonExclusion->ElutedAnions ElutedCations Separated Cations CationExchange->ElutedCations

References

Application Notes and Protocols: Synthesis of Lanthanide Complexes using Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lanthanide complexes utilizing disodium pyridine-2,6-dicarboxylate (Na₂PDA), a versatile ligand for constructing coordination polymers and discrete complexes with potential applications in materials science and drug development.

Introduction

Pyridine-2,6-dicarboxylic acid (H₂PDA), also known as dipicolinic acid, and its disodium salt are widely used ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions, including lanthanides. The resulting lanthanide-PDA complexes exhibit diverse structural features, ranging from one-dimensional chains to two- and three-dimensional frameworks.[1] These complexes are of significant interest for their potential applications in areas such as luminescence, magnetism, and catalysis.[2] Furthermore, some lanthanide complexes have shown promise as antibacterial and anticancer agents, making them relevant to drug development professionals.[3][4]

This guide offers protocols for both hydrothermal and conventional solution-based synthesis methods, along with characterization data and workflow diagrams to facilitate the successful synthesis and analysis of these compounds.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a 3D Lanthanide-PDA Framework

This protocol is adapted from the synthesis of three-dimensional lanthanide coordination polymers.[1]

Materials:

  • Lanthanide(III) oxide (Ln₂O₃) or Lanthanide(III) nitrate (Ln(NO₃)₃·xH₂O)

  • Pyridine-2,6-dicarboxylic acid (H₂PDA)

  • Oxalic acid (H₂ox)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven

  • Analytical balance

  • pH meter

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a typical synthesis for a complex like {[Eu₂(PDA)(ox)₂·7(H₂O)]}n, combine Eu₂O₃ (0.1 mmol, 35.19 mg), pyridine-2,6-dicarboxylic acid (0.2 mmol, 33.4 mg), and oxalic acid (0.2 mmol, 18.0 mg) in a 25 mL Teflon-lined stainless steel autoclave.[1]

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration, wash them with deionized water, and allow them to air dry.

Characterization:

The resulting complexes can be characterized by single-crystal X-ray diffraction, spectroscopy (FT-IR, UV-Vis), and fluorescent analyses.[1]

Protocol 2: Conventional Solution Synthesis of Ternary Lanthanide Complexes

This protocol describes the synthesis of ternary lanthanide complexes with pyridine-2,6-dicarboxylic acid and α-picolinic acid.[3]

Materials:

  • Lanthanide(III) chloride hydrate (LnCl₃·xH₂O) (e.g., LaCl₃·7H₂O, CeCl₃·7H₂O, EuCl₃·6H₂O, GdCl₃·6H₂O)

  • This compound (Na₂PDA)

  • α-Picolinic acid (HLᵃ)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Prepare a solution of this compound by dissolving pyridine-2,6-dicarboxylic acid in a stoichiometric amount of sodium hydroxide solution in water.

  • Dissolve the lanthanide(III) chloride hydrate (1 mmol) in 10 mL of a 50% ethanol-water solution in a round-bottom flask.

  • Add a solution of this compound (1 mmol) in 10 mL of water to the lanthanide solution with stirring.

  • To this mixture, add a solution of α-picolinic acid (1 mmol) in 10 mL of ethanol.

  • Adjust the pH of the resulting solution to between 6.0 and 7.0.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Cool the solution to room temperature and allow it to stand.

  • Collect the precipitated solid by filtration, wash with a 50% ethanol-water solution, and dry in a desiccator over anhydrous CaCl₂.

Data Presentation

Table 1: Summary of Selected Lanthanide-PDA Complex Syntheses and Structural Features

Compound FormulaLanthanide (Ln)Synthesis MethodDimensionalityKey Structural FeaturesReference
{[Ln(PDA)(ox)₀.₅(H₂O)₃]·H₂O}nLa, CeHydrothermal1DZigzag chain structure[1]
{[Ln₂(PDA)(ox)₂·4(H₂O)]}nNd, SmHydrothermal2D(4,4) grid network[1]
{[Ln₂(PDA)(ox)₂·7(H₂O)]}nEu, Tb, ErHydrothermal3DFramework with hexanuclear Ln³⁺ units[1]
[Ln(DPA)(Lᵃ)(H₂O)]·2H₂OLa, Ce, Eu, GdSolution0D (Discrete)Ternary complex with α-picolinic acid[3]
[Ln(pdc)(H₂O)₄]₃·3ClPr, Nd, Sm, Eu, GdMicrowave/Conventional3DTubular structure[5]

Table 2: Thermal Analysis Data for Ternary Lanthanide Complexes [Ln(DPA)(Lᵃ)(H₂O)]·2H₂O [3]

Lanthanide (Ln)Step 1: Dehydration (°C) (Loss of 2 crystal H₂O)Step 2: Dehydration (°C) (Loss of 1 coordinated H₂O)Step 3: Decomposition to Oxide (°C)
La100-110170-260~500-600
Ce100-110170-260~500-600
Eu100-110170-260~500-600
Gd100-110170-260~500-600

Visualizations

Synthesis_Workflow_Hydrothermal cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation Ln2O3 Ln₂(O)₃/Ln(NO₃)₃ Autoclave Mix in Teflon-lined Autoclave Ln2O3->Autoclave H2PDA Pyridine-2,6-dicarboxylic acid H2PDA->Autoclave H2ox Oxalic Acid H2ox->Autoclave Water Deionized Water Water->Autoclave Heating Heat at 160°C for 72h Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Air Dry Washing->Drying Product Lanthanide-PDA Complex Crystals Drying->Product

Caption: Hydrothermal synthesis workflow for lanthanide-PDA complexes.

Synthesis_Workflow_Solution cluster_reactants Reactant Preparation cluster_reaction Solution Phase Reaction cluster_product Product Isolation LnCl3 LnCl₃·xH₂O in 50% EtOH/H₂O Mixing Combine Reactant Solutions LnCl3->Mixing Na2PDA Na₂PDA in H₂O Na2PDA->Mixing PicolinicAcid α-Picolinic Acid in EtOH PicolinicAcid->Mixing pH_Adjust Adjust pH to 6.0-7.0 Mixing->pH_Adjust Heating Stir at 60°C for 4h pH_Adjust->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Wash with 50% EtOH/H₂O Filtration->Washing Drying Dry in Desiccator Washing->Drying Product Ternary Lanthanide Complex Drying->Product

Caption: Conventional solution synthesis workflow for ternary lanthanide complexes.

Applications in Drug Development

Lanthanide complexes, including those synthesized with pyridine-2,6-dicarboxylate, have garnered attention for their biological activities. For instance, certain ternary lanthanide complexes have demonstrated inhibitory effects against E. coli and S. aureus.[3] The complexation of the lanthanide ion can reduce its polarity, potentially enhancing its ability to interfere with normal cellular processes in bacteria.[3] Additionally, some lanthanide complexes have been investigated as potential cytotoxic agents against cancer cell lines.[3] The design and synthesis of novel lanthanide complexes, therefore, represent a promising avenue for the development of new therapeutic agents. The versatile coordination chemistry of pyridine-2,6-dicarboxylate allows for systematic modifications of the complex structure, which can be leveraged to tune its biological activity.[4]

References

Application Notes and Protocols for Studying Metal Binding of Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed experimental protocols for characterizing the interaction between disodium pyridine-2,6-dicarboxylate (Na2PDC) and various metal ions. The following sections outline the methodologies for key analytical techniques, present quantitative data in a structured format, and visualize the experimental workflow.

Introduction

This compound, the salt of dipicolinic acid (DPA), is a well-known metal chelator. Its ability to form stable complexes with a variety of metal ions is of significant interest in fields ranging from environmental chemistry to medicine. Understanding the thermodynamics and kinetics of these binding events is crucial for the development of new therapeutic agents, sensors, and remediation technologies. The protocols described herein provide a comprehensive framework for investigating these interactions. Pyridine-2-6-dicarboxylate (pydic2−) is a frequently used ligand and typically coordinates in a deprotonated tridentate mode, utilizing the nitrogen donor atom and the two carboxylate oxygen donor functions.

Experimental Protocols

Synthesis of this compound (Na2PDC)

A straightforward method for the synthesis of Na2PDC involves the neutralization of pyridine-2,6-dicarboxylic acid (dipicolinic acid) with a stoichiometric amount of sodium hydroxide.

Materials:

  • Pyridine-2,6-dicarboxylic acid (H2PDC)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a known molar amount of pyridine-2,6-dicarboxylic acid in a minimal amount of deionized water with gentle heating.

  • In a separate container, prepare a solution containing two molar equivalents of sodium hydroxide in deionized water.

  • Slowly add the NaOH solution to the H2PDC solution while stirring.

  • Monitor the pH of the solution. The reaction is complete when a neutral pH (around 7.0) is achieved.

  • The resulting solution contains this compound.

  • To obtain the solid product, the water can be removed by rotary evaporation. The resulting white solid can be washed with ethanol and dried under vacuum.

UV-Visible (UV-Vis) Spectroscopy for Binding Studies

UV-Vis spectroscopy is a valuable tool for monitoring the changes in the electronic environment of Na2PDC upon metal binding. The formation of a metal complex often leads to shifts in the absorption spectrum.

Protocol for UV-Vis Titration:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Na2PDC of known concentration (e.g., 1 mM) in a suitable buffer (e.g., HEPES, MOPS) at the desired pH.

    • Prepare a stock solution of the metal salt (e.g., ZnCl2, FeCl3) of a significantly higher concentration (e.g., 20 mM) in the same buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range that covers the absorbance bands of Na2PDC and the expected complex (e.g., 200-400 nm).

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the instrument with the buffer solution.

  • Titration Procedure:

    • Fill the cuvette with a known volume and concentration of the Na2PDC solution.

    • Record the initial UV-Vis spectrum of the free ligand.

    • Add small, precise aliquots of the concentrated metal salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is most significant) as a function of the metal ion concentration.

    • The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) to determine the binding constant (K).

Fluorescence Spectroscopy

Fluorescence spectroscopy can be employed to study metal binding if the ligand or the metal-ligand complex is fluorescent. Changes in fluorescence intensity or emission wavelength upon complexation can provide information about the binding event. Dipicolinic acid itself exhibits fluorescence that is sensitive to its environment and ionic form.

Protocol for Fluorescence Titration:

  • Preparation of Solutions: Prepare stock solutions of Na2PDC and the metal salt as described for UV-Vis titration.

  • Spectrofluorometer Setup:

    • Determine the optimal excitation wavelength for Na2PDC by recording an excitation spectrum.

    • Set the excitation wavelength and record the emission spectrum over an appropriate range.

  • Titration Procedure:

    • Place a known concentration of Na2PDC solution in a quartz fluorescence cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add aliquots of the metal salt solution, recording the fluorescence spectrum after each addition and equilibration.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration.

    • Analyze the data using appropriate binding models to calculate the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

Protocol for ITC Experiment:

  • Instrument Preparation:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Degas all solutions (Na2PDC, metal salt, and buffer) to prevent the formation of air bubbles.

  • Sample Loading:

    • Fill the sample cell with the Na2PDC solution (e.g., 100 µM).

    • Fill the injection syringe with the metal salt solution (e.g., 1-2 mM).

  • Experimental Parameters:

    • Set the experimental temperature (e.g., 25 °C).

    • Define the injection volume (e.g., 2-10 µL per injection) and the number of injections (e.g., 20-30).

    • Set the spacing between injections to allow the system to return to baseline (e.g., 180-300 seconds).

  • Data Acquisition and Analysis:

    • Perform a control experiment by titrating the metal solution into the buffer to determine the heat of dilution.

    • Run the main experiment by titrating the metal solution into the Na2PDC solution.

    • Subtract the heat of dilution from the main experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site, two-sites) using the instrument's software to obtain K, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the Na2PDC-metal complex in solution. Chemical shift changes in the ¹H and ¹³C NMR spectra of Na2PDC upon metal ion addition can identify the atoms involved in coordination.

Protocol for NMR Titration:

  • Sample Preparation:

    • Prepare a solution of Na2PDC in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the free Na2PDC.

    • Add incremental amounts of the metal salt solution to the NMR tube containing the Na2PDC solution.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in the chemical shifts of the pyridine ring protons.

    • Significant downfield or upfield shifts of specific protons indicate their proximity to the metal binding site.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the stoichiometry and composition of the metal complexes. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing non-covalent complexes.

Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a solution containing both Na2PDC and the metal salt in a volatile solvent compatible with ESI, such as methanol or acetonitrile/water mixtures.

    • The concentrations should be in the low micromolar range.

  • MS Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the complex.

  • Data Interpretation:

    • Identify the mass-to-charge ratio (m/z) peaks corresponding to the free ligand, the metal ion, and the various metal-ligand complexes (e.g., [M(PDC)], [M(PDC)₂]²⁻).

    • The observed m/z values can be used to confirm the stoichiometry of the complexes formed in solution.

Quantitative Data

The following tables summarize representative quantitative data for the binding of metal ions to pyridine-2,6-dicarboxylate. Note that binding affinities are highly dependent on experimental conditions such as pH, temperature, and buffer composition.

Table 1: Stability Constants (log β) for Metal-PDC Complexes

Metal Ionlog β₁ (1:1)log β₂ (1:2)TechniqueReference
Zn(II)-12.0Polarography
Cd(II)4.5-Polarography

Table 2: Thermodynamic Parameters for Metal Binding to Chitin (for comparison)

Metal IonBinding SiteΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Technique
Al³⁺Strong-37.6--ITC
Al³⁺Weak-30.1--ITC
Cr³⁺Strong-41.8--ITC
Cr³⁺Weak-31.8--ITC
Pb²⁺Strong-40.5--ITC
Pb²⁺Weak-31.4--ITC
Note: Data for chitin is provided as an example of thermodynamic parameters obtained by ITC for metal binding to a biomolecule, as specific ITC data for Na2PDC was not found in the initial search. All binding reactions to chitin are entropically driven.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in studying the metal binding of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_binding Binding Characterization cluster_structural Structural & Stoichiometric Analysis cluster_data Data Analysis & Interpretation Na2PDC Disodium Pyridine- 2,6-dicarboxylate (Na2PDC) Synthesis UV_Vis UV-Vis Spectroscopy Na2PDC->UV_Vis Fluorescence Fluorescence Spectroscopy Na2PDC->Fluorescence ITC Isothermal Titration Calorimetry (ITC) Na2PDC->ITC NMR NMR Spectroscopy Na2PDC->NMR MS Mass Spectrometry Na2PDC->MS Metal_Sol Metal Salt Solution Preparation Metal_Sol->UV_Vis Metal_Sol->Fluorescence Metal_Sol->ITC Metal_Sol->NMR Metal_Sol->MS Binding_Constant Binding Constant (K) UV_Vis->Binding_Constant Fluorescence->Binding_Constant ITC->Binding_Constant Thermodynamics Thermodynamic Parameters (ΔG, ΔH, ΔS) ITC->Thermodynamics Stoichiometry Stoichiometry (n) ITC->Stoichiometry Structure Structural Information NMR->Structure MS->Stoichiometry

Caption: Experimental workflow for studying metal binding to Na2PDC.

ITC_Workflow cluster_prep_itc Preparation cluster_exp_itc Experiment cluster_analysis_itc Analysis cluster_results_itc Results Degas Degas Ligand, Metal, & Buffer Load_Cell Load Na2PDC into Sample Cell Degas->Load_Cell Load_Syringe Load Metal Salt into Syringe Degas->Load_Syringe Titration Titrate Metal into Na2PDC Load_Cell->Titration Load_Syringe->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Integration Integrate Peak Areas Heat_Measurement->Integration Model_Fitting Fit Data to Binding Model Integration->Model_Fitting K_val Binding Constant (K) Model_Fitting->K_val dH_val Enthalpy (ΔH) Model_Fitting->dH_val n_val Stoichiometry (n) Model_Fitting->n_val

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Application Notes and Protocols: Disodium Pyridine-2,6-dicarboxylate in Luminescent Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of disodium pyridine-2,6-dicarboxylate (also known as dipicolinate, DPA) in the formulation of highly luminescent lanthanide-based materials. The unique photophysical properties of these materials make them suitable for a range of applications, including sensitive bioassays and cellular imaging.

Introduction to Lanthanide Luminescence and the Role of this compound

Lanthanide ions, particularly Europium (Eu³⁺) and Terbium (Tb³⁺), exhibit characteristic, sharp emission bands with long luminescence lifetimes, typically in the microsecond to millisecond range. However, their direct excitation is inefficient due to low molar absorption coefficients. To overcome this, organic ligands that can absorb light and efficiently transfer the energy to the lanthanide ion are employed. This process is known as the "antenna effect."

This compound is an excellent "antenna" ligand for sensitizing lanthanide luminescence. Its aromatic structure allows for strong absorption of ultraviolet (UV) light. Upon excitation, the DPA molecule undergoes intersystem crossing to a triplet state, from which it can efficiently transfer its energy to the emissive energy levels of a complexed lanthanide ion. This results in a significant enhancement of the lanthanide's luminescence. The long-lived emission of the resulting lanthanide complex can be temporally resolved from short-lived background fluorescence, enabling highly sensitive detection in biological samples.[1]

A primary application of this technology is the detection of bacterial spores, as dipicolinic acid is a major and unique component of their dry weight.[2] Upon lysis of the spores, the released DPA can complex with Tb³⁺ or Eu³⁺, leading to a luminescent signal that is proportional to the number of spores.

Photophysical Properties of Lanthanide-Dipicolinate Complexes

The choice of lanthanide ion dictates the emission color of the complex, with Europium complexes typically emitting red light and Terbium complexes emitting green light. The photophysical properties of these complexes are crucial for their application in various assays.

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Luminescence Lifetime (ms)Reference
[Eu(DPA)₃]³⁻~279593, 615, 649, 69413.5 ± 1.51.7 - 2.31[3][4]
[Tb(DPA)₃]³⁻~279490, 545, 585, 62026.5 ± 2.01.5 - 2.2[3][5]
Na[Eu(dipic)₂·phen]·H₂ONot SpecifiedNot Specified36.13.23[6]

Experimental Protocols

Synthesis of Tris(dipicolinato)lanthanide(III) Complexes

This protocol describes the general synthesis of [Ln(DPA)₃]³⁻ complexes, where Ln can be Eu³⁺ or Tb³⁺.

Materials:

  • This compound (Na₂DPA)

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.1 M aqueous solution of the lanthanide(III) chloride.

  • Prepare a 0.3 M aqueous solution of this compound.

  • While stirring, slowly add the lanthanide chloride solution to the this compound solution in a 1:3 molar ratio.

  • A white precipitate of the lanthanide-dipicolinate complex will form immediately.

  • Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it three times with deionized water.

  • Wash the precipitate with ethanol to remove excess water.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Characterization:

The resulting complex can be characterized by various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the lanthanide ion.

  • UV-Visible Spectroscopy: To determine the absorption spectrum of the complex.

  • Luminescence Spectroscopy: To measure the excitation and emission spectra, quantum yield, and luminescence lifetime.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

Synthesis_of_Lanthanide_Dipicolinate_Complexes cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization LnCl3 Lanthanide(III) Chloride (EuCl₃ or TbCl₃) Mixing Mix aqueous solutions (1:3 molar ratio) LnCl3->Mixing Na2DPA This compound (Na₂DPA) Na2DPA->Mixing Stirring Stir at room temperature (2 hours) Mixing->Stirring Filtration Vacuum filtration Stirring->Filtration Washing Wash with H₂O and Ethanol Filtration->Washing Drying Dry under vacuum (60°C) Washing->Drying Product [Ln(DPA)₃]³⁻ Complex Drying->Product Characterization Characterization (IR, UV-Vis, Luminescence) Product->Characterization

Synthesis workflow for lanthanide-dipicolinate complexes.

Time-Resolved Luminescence Assay for Bacterial Spore Detection

This protocol outlines a highly sensitive method for the detection of bacterial spores based on the luminescent response of terbium to dipicolinic acid released from the spores.

Materials:

  • Terbium(III) chloride (TbCl₃) solution (10 mM in 1 M sodium acetate buffer, pH 5.6)

  • Bacterial spore sample (e.g., Bacillus subtilis)

  • L-alanine solution (1 mM) for germination (for viable spore detection)

  • Autoclave or microwave for total spore lysis

  • 96-well microplate

  • Plate reader capable of time-resolved fluorescence measurements

Procedure:

  • Sample Preparation (Total Spore Count):

    • Resuspend the spore sample in the TbCl₃ assay solution.

    • Lyse the spores to release DPA by autoclaving at 121°C for 15 minutes or by microwave treatment.[7]

    • Allow the sample to cool to room temperature.

    • Centrifuge the sample to pellet any debris and collect the supernatant.

  • Sample Preparation (Viable Spore Count):

    • Resuspend the spore sample in the TbCl₃ assay solution.

    • Induce germination by adding L-alanine to a final concentration of 1 mM to release DPA from viable spores.[8]

    • Incubate at room temperature, monitoring the fluorescence signal over time.

  • Measurement:

    • Pipette 200 µL of the prepared sample supernatant into a well of a 96-well microplate.

    • Measure the time-resolved fluorescence using a plate reader with the following settings:

      • Excitation wavelength: 272 nm[7]

      • Emission wavelength: 545 nm[7]

      • Delay time: 50 µs[7]

      • Integration time (gate time): 1200 µs[7]

    • A standard curve can be generated using known concentrations of dipicolinic acid to quantify the spore concentration.

Bacterial_Spore_Detection_Workflow cluster_sample_prep Sample Preparation cluster_assay Luminescence Assay cluster_detection Detection SporeSample Bacterial Spore Sample TotalLysis Total Spore Lysis (Autoclave/Microwave) SporeSample->TotalLysis Total count ViableGermination Viable Spore Germination (L-alanine) SporeSample->ViableGermination Viable count AddTbCl3 Add TbCl₃ Assay Solution TotalLysis->AddTbCl3 ViableGermination->AddTbCl3 Incubate Incubate AddTbCl3->Incubate Transfer Transfer supernatant to microplate Incubate->Transfer TRF_Reader Time-Resolved Fluorescence Reader Transfer->TRF_Reader Analysis Data Analysis (Correlate to spore concentration) TRF_Reader->Analysis

Workflow for bacterial spore detection using Tb-DPA luminescence.

Applications in Cellular Imaging

The high luminescence and photostability of lanthanide-dipicolinate complexes make them promising probes for biological imaging. By functionalizing the dipicolinate ligand with targeting moieties, these luminescent probes can be directed to specific cellular compartments or biomolecules. The long luminescence lifetime allows for time-gated imaging, which effectively eliminates background autofluorescence from cells and tissues, leading to a significantly improved signal-to-noise ratio.

General Protocol for Cellular Staining:

  • Probe Preparation: Synthesize a functionalized lanthanide-dipicolinate complex with a reactive group for conjugation to a biomolecule (e.g., an antibody or peptide).

  • Cell Culture: Culture the cells of interest on a suitable substrate (e.g., glass-bottom dish) for microscopy.

  • Staining:

    • Fix and permeabilize the cells as required for the target of interest.

    • Incubate the cells with the luminescent probe conjugate at an optimized concentration and time.

    • Wash the cells thoroughly to remove any unbound probe.

  • Imaging:

    • Mount the sample on a luminescence microscope equipped for time-resolved imaging.

    • Excite the sample with a pulsed UV source.

    • Use a gated detector to collect the emission only after a specific delay time, thereby excluding the short-lived background fluorescence.

Antenna_Effect_Signaling_Pathway cluster_excitation Excitation cluster_ligand Antenna Ligand (DPA) cluster_lanthanide Lanthanide Ion (Eu³⁺/Tb³⁺) cluster_emission Emission UV_Light UV Light (e.g., 279 nm) GroundState Ground State (S₀) UV_Light->GroundState Absorption SingletState Excited Singlet State (S₁) GroundState->SingletState TripletState Excited Triplet State (T₁) SingletState->TripletState Intersystem Crossing Ln_Excited Excited State TripletState->Ln_Excited Energy Transfer Ln_Ground Ground State Luminescence Characteristic Luminescence (Visible Light) Ln_Ground->Luminescence Ln_Excited->Ln_Ground

The "antenna effect" energy transfer mechanism.

Conclusion

This compound is a versatile and effective ligand for the formulation of highly luminescent lanthanide-based materials. The straightforward synthesis of these complexes, coupled with their exceptional photophysical properties, makes them valuable tools for researchers in various scientific disciplines. The protocols provided herein offer a starting point for the preparation and application of these materials in sensitive detection assays and advanced imaging techniques. Further functionalization of the dipicolinate ligand can open up new possibilities for targeted and responsive luminescent probes in drug development and diagnostics.

References

Application Notes and Protocols for the Analytical Determination of Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disodium pyridine-2,6-dicarboxylate, the sodium salt of pyridine-2,6-dicarboxylic acid (commonly known as dipicolinic acid or DPA), is a key biomarker for bacterial endospores, such as those from Bacillus and Clostridium species.[1] Its high concentration within spores and its relative absence in vegetative cells make it an excellent target for detecting and quantifying these highly resistant bacterial forms in various matrices, including pharmaceutical preparations, food products, and environmental samples.[1][2] The heat resistance of bacterial endospores is significantly attributed to the high levels of calcium-dipicolinate within the spore core, which helps to stabilize DNA.[1][2] Accurate and sensitive analytical methods for the determination of this compound are therefore crucial for quality control in the pharmaceutical and food industries, as well as in biodefense and environmental monitoring.

This document provides detailed application notes and protocols for various analytical techniques used for the detection and quantification of this compound.

Spectrophotometric and Fluorometric Methods

Spectrophotometric and fluorometric methods are widely used for the rapid and sensitive detection of DPA. These methods often rely on the chelation of DPA with metal ions, which results in a measurable change in absorbance or fluorescence.

Derivative UV Spectrophotometry

Principle: This method involves the extraction of DPA and its subsequent measurement using first-derivative UV spectroscopy. The use of the first derivative of the absorbance spectrum helps to eliminate interference from sloping baselines caused by sample matrix components.[3] The DPA concentration is determined from the difference between the maximum and minimum of the derivative spectrum.[3]

Experimental Protocol:

  • Sample Preparation (Extraction):

    • For bacterial spore samples, suspend approximately 0.1 mg of spores or 0.5 ml of a sporulating culture in 20 mM HCl.[3]

    • Heat the suspension at 100°C for 10 minutes to extract the DPA.[3]

    • Dilute the suspension with a solution containing 5 mM Ca²⁺ and 100 mM Tris buffer at pH 7.6.[3]

    • Centrifuge the sample to pellet any solid debris.[3]

  • Instrumental Analysis:

    • Record the first derivative of the UV absorbance spectrum of the supernatant from 275 nm to 285 nm using a spectrophotometer capable of derivative spectroscopy.[3]

    • Determine the DPA concentration by measuring the difference between the maximum at approximately 276.6 nm and the minimum at approximately 280 nm.[3]

  • Calibration:

    • Prepare a series of standard solutions of this compound in the same diluent as the samples.

    • Generate a calibration curve by plotting the difference in the first derivative values against the concentration of the standards.

Quantitative Data Summary:

ParameterValueReference
Detection Limit1 µM[3]
Coefficient of Variation1.5%[3]
Analysis Time~4 minutes for four extracts[3]

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Sample Bacterial Spore Sample Extraction Extract with 20 mM HCl (100°C, 10 min) Sample->Extraction Dilution Dilute with Ca²⁺/Tris Buffer Extraction->Dilution Centrifugation Centrifuge Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Spectrophotometer Record 1st Derivative UV Spectrum (275-285 nm) Supernatant->Spectrophotometer Quantification Measure Δ(max - min) (276.6 nm - 280 nm) Spectrophotometer->Quantification CalibrationCurve Generate Calibration Curve Quantification->CalibrationCurve Standards Prepare DPA Standards Standards->CalibrationCurve

Caption: Workflow for Derivative UV Spectrophotometry of DPA.

Terbium Photoluminescence Assay

Principle: This highly sensitive method is based on the "antenna effect," where DPA chelates with terbium (Tb³⁺) ions.[1][4] Upon UV excitation of the DPA-Tb³⁺ complex, the energy is transferred from the DPA (the "antenna") to the terbium ion, which then emits a characteristic, long-lived luminescence that can be measured.[1][4]

Experimental Protocol:

  • Sample Preparation:

    • Extract DPA from the sample matrix. For bacterial spores, autoclaving is a common method to release DPA.

    • Prepare a clear aqueous solution of the sample extract.

  • Reagent Preparation:

    • Prepare a stock solution of Terbium (III) chloride (e.g., 100 µM TbCl₃) in a suitable buffer (e.g., 20 mM Tris buffer, pH 7.5).[5]

  • Instrumental Analysis:

    • Mix the sample extract with the terbium reagent. A 1:1 ratio is often used.[5]

    • Measure the fluorescence using a fluorescence spectrophotometer or a plate reader.

    • Set the excitation wavelength to approximately 270-280 nm and the emission wavelength to the characteristic peak of terbium, around 545 nm.[4][5]

  • Calibration:

    • Prepare a standard curve using known concentrations of this compound mixed with the terbium reagent.[5]

    • Plot the fluorescence intensity against the DPA concentration.

Quantitative Data Summary:

ParameterValueReference
Limit of Detection (LOD)15.23 nM[4]
Linear Range0.5 - 80 µM[4]

Logical Relationship Diagram:

DPA Disodium Pyridine- 2,6-dicarboxylate (DPA) Complex DPA-Tb³⁺ Complex DPA->Complex Tb3 Terbium (Tb³⁺) Ion Tb3->Complex EnergyTransfer Intramolecular Energy Transfer Complex->EnergyTransfer UV UV Excitation (~280 nm) UV->Complex Luminescence Terbium Luminescence (~545 nm) EnergyTransfer->Luminescence

Caption: Principle of the Terbium Photoluminescence Assay for DPA.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers high selectivity and is suitable for complex matrices. It is often coupled with a sensitive detector like a fluorescence or mass spectrometry detector.

HPLC with Fluorescence Detection (HPLC-FLD)

Principle: This method combines the separation power of HPLC with the sensitivity of fluorescence detection. DPA is chelated with Tb³⁺ pre-column, and the resulting fluorescent complex is separated and detected.[6] This approach allows for the differentiation of free DPA from DPA within intact spores.[6]

Experimental Protocol:

  • Sample Preparation:

    • Extract DPA from the sample. For soil or sediment, a common method is autoclaving with a buffer.

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization (Chelation):

    • Mix the sample extract with a Tb³⁺ solution (e.g., 7.5 mM) at a 1:3 ratio of DPA to Tb³⁺.[6]

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An appropriate buffer system, such as a gradient of acetonitrile and water with a suitable buffer.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: 10-50 µL.

    • Fluorescence Detector: Excitation at ~275 nm, Emission at ~545 nm.

  • Calibration:

    • Prepare standards of this compound and treat them with the Tb³⁺ solution in the same manner as the samples.

    • Generate a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary:

ParameterValueReference
Limit of Detection (LOD)0.04 nM[6]
Limit of Quantification (LOQ)0.14 nM[6]
Dynamic RangeUp to ~2000 nM[6]

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Sample Extraction Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Chelation Pre-column Chelation with Tb³⁺ Filtration->Chelation HPLC HPLC Separation (C18 Column) Chelation->HPLC FLD Fluorescence Detection (Ex: 275 nm, Em: 545 nm) HPLC->FLD Data Data Acquisition FLD->Data

Caption: Workflow for HPLC-FLD Analysis of DPA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides very high selectivity and sensitivity by separating DPA from the matrix using liquid chromatography and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern.

Experimental Protocol:

  • Sample Preparation:

    • Prepare aqueous extracts of the samples.

    • Use plasticware exclusively, as DPA can bind to glassware.[7]

    • Filter the samples through a 0.22 µm membrane if necessary. Recovery after filtration should be checked.[7]

  • LC-MS/MS Conditions:

    • LC System: A suitable UPLC or HPLC system.

    • Column: A mixed-mode or reversed-phase column.

    • Mobile Phase: A gradient of MS-compatible solvents like water with formic acid and acetonitrile with formic acid.

    • Mass Spectrometer: A tandem mass spectrometer operated in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for DPA.

  • Calibration:

    • Prepare a standard curve with concentrations ranging from 0.5 to 50.0 µg/mL DPA in deionized water.[7]

    • Analyze standards in duplicate.[7]

Quantitative Data Summary:

ParameterValueReference
Intraday Precision (%CV)1.94% - 3.46%[7]
Interday Precision (%CV)4.04% - 8.28%[7]
Recovery90.1% - 114%[7]

Capillary Electrophoresis (CE)

Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. DPA, being an anion at neutral to basic pH, can be separated from other components in a sample matrix. The use of additives like cetyltrimethylammonium bromide (CTAB) can modify the electroosmotic flow (EOF) to improve separation and peak shape.[8]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a clear, filtered aqueous solution of the sample.

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer system appropriate for the separation. For pyridinecarboxylic acid isomers, a 10 mM phosphate buffer with 30 mM CTAB at pH 2.7 has been used.[8] For metal complex analysis, 5 mM DPA with 4 mM tetrabutylammonium hydroxide at pH 4.0 has been employed.[9][10]

    • Voltage: A high voltage is applied across the capillary (e.g., -20 kV).[9][10]

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a suitable wavelength.

  • Calibration:

    • Prepare a series of DPA standards in the BGE.

    • Generate a calibration curve by plotting peak area against concentration.

Quantitative Data Summary (for metal-DPA complexes):

ParameterValueReference
Linearity (R²)0.9927 - 0.9982[9][10]
Detection Limits0.07 - 2.2 mg/L[9][10]
RSD (Migration Time)0.52% - 0.95%[9][10]

Workflow Diagram:

cluster_prep Sample and System Preparation cluster_analysis CE Analysis Sample Prepare Aqueous Sample BGE Fill with Background Electrolyte Sample->BGE Capillary Condition Capillary Capillary->BGE Injection Inject Sample BGE->Injection Separation Apply Voltage and Separate Injection->Separation Detection UV Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram

References

Application Notes: Disodium Pyridine-2,6-dicarboxylate for Selective Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disodium pyridine-2,6-dicarboxylate, the salt of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid or DPA), is a versatile and highly effective chelating agent for the selective extraction of various metal ions. Its unique structural properties, featuring a pyridine ring and two carboxylate groups, allow it to form stable complexes with a wide range of metals, most notably lanthanides and actinides. This characteristic makes it a valuable tool in nuclear waste reprocessing, hydrometallurgy, and analytical chemistry for the separation and purification of metals.[1] The selectivity of DPA and its derivatives can be fine-tuned by modifying the carboxylate groups, for instance, by creating amide derivatives, which has been a key area of research in enhancing separation factors between different metal ions.[2][3][4][5]

Principle of aplication

The application of this compound in metal extraction is based on its ability to act as a tridentate ligand, binding to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups.[6] In aqueous solutions, the disodium salt dissociates to yield the pyridine-2,6-dicarboxylate dianion. The pH of the solution is a critical parameter, as it influences the protonation state of the carboxylate groups and, consequently, the chelation efficiency.

The general mechanism for metal extraction using a chelating agent like pyridine-2,6-dicarboxylate in a liquid-liquid extraction system involves the following steps:

  • Complex Formation: In the aqueous phase, the pyridine-2,6-dicarboxylate anion complexes with the target metal ions.

  • Phase Transfer: The formed metal-ligand complex is then transferred to an organic phase. This transfer is often facilitated by the use of a suitable organic solvent and sometimes a synergic agent.

  • Stripping: The metal ion is subsequently recovered from the organic phase by altering the chemical conditions, such as changing the pH, to break the metal-ligand complex.

Derivatives of dipicolinic acid, such as diamides, have been synthesized to improve solubility in organic solvents and to enhance selectivity for specific metals like americium over lanthanides.[2][4]

Quantitative Data Presentation

The following tables summarize the extraction performance of various pyridine-2,6-dicarboxylic acid derivatives for the selective extraction of metals.

Table 1: Distribution Ratios (D) of Americium and Europium with Different Diamide Derivatives of Dipicolinic Acid

ExtractantMetal IonDistribution Ratio (D)ConditionsReference
N,N,N',N'-tetrabutyldiamide of dipicolinic acid (TBDPA)Am(III)~100.06 M TBDPA in 0.13 M HCCD and 0.027 M PEG-400, 1 M HNO₃[5]
N,N,N',N'-tetrabutyldiamide of dipicolinic acid (TBDPA)Eu(III)~10.06 M TBDPA in 0.13 M HCCD and 0.027 M PEG-400, 1 M HNO₃[5]
N,N′-diethyl-N,N′-di(ortho)tolyl-diamideAm(III)Varies with HNO₃ conc.0.1 M diamide in FS-13[2][7]
N,N′-diethyl-N,N′-di(ortho)tolyl-diamideEu(III)Varies with HNO₃ conc.0.1 M diamide in FS-13[2][7]

Table 2: Separation Factors (SF) for Am/Eu with Different Ligands

LigandSeparation Factor (Am/Eu)ConditionsReference
N,N′-diethyl-N,N′-di(ortho)tolyl-diamide>10High acidity media[8]
N,N′-diethyl-N,N′-di(p-tolyl)pyridine-2,6-dicarboxamide (EtTPDA)Decreases with increasing acidityVaries with extractant concentration[9]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction of Lanthanides

This protocol is a generalized procedure based on the methodologies described for the extraction of lanthanides using diamide derivatives of dipicolinic acid.[7]

Materials:

  • Aqueous phase: Nitric acid solution (0.5 M - 5 M) containing the lanthanide ions (e.g., 1 x 10⁻⁵ M Eu).

  • Organic phase: 0.1 M solution of the dipicolinic acid diamide derivative (e.g., N,N′-diethyl-N,N′-di(ortho)tolyl-diamide) in a suitable organic solvent (e.g., phenyltrifluoromethylsulfone, FS-13).

  • Separatory funnels

  • Centrifuge

  • ICP-OES for metal concentration analysis

Procedure:

  • Prepare the aqueous phase by dissolving the lanthanide salt in the desired concentration of nitric acid.

  • Prepare the organic phase by dissolving the diamide extractant in the organic solvent.

  • In a separatory funnel, combine equal volumes of the aqueous and organic phases.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow for the extraction to reach equilibrium.

  • Allow the phases to separate. If necessary, centrifuge the mixture for 5-10 minutes to achieve a clean phase separation.[7]

  • Carefully separate the aqueous and organic phases.

  • Take an aliquot from the aqueous phase (raffinate) for analysis. Dilute the raffinate with 1% nitric acid to bring the analyte concentration within the detection range of the ICP-OES.[7]

  • Determine the concentration of the lanthanide in the raffinate using ICP-OES.

  • Calculate the concentration of the metal in the organic phase by subtracting the concentration in the raffinate from the initial concentration in the aqueous phase.

  • Calculate the distribution ratio (D) as the ratio of the metal concentration in the organic phase to the metal concentration in the aqueous phase.

Protocol 2: Synthesis of a Diamide Derivative of Dipicolinic Acid

This protocol describes a general method for the synthesis of N,N'-dialkyl-N,N'-diaryl diamides of dipicolinic acid.[7]

Materials:

  • Pyridine-2,6-dicarbonyl dichloride

  • Appropriate N-alkylaniline (e.g., N-ethylaniline)

  • Triethylamine

  • Methylene chloride

  • 1 M HCl

  • 5% NaOH solution

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-alkylaniline and triethylamine in methylene chloride in a flask.

  • Under stirring and at a controlled temperature of 10-15°C, slowly add a solution of pyridine-2,6-dicarbonyl dichloride in methylene chloride.[7]

  • After the addition is complete, continue stirring the mixture for one hour at room temperature, followed by one hour at 30°C.[7]

  • Transfer the reaction mixture to a separatory funnel and wash it successively with 1 M HCl (twice), water, 5% NaOH solution, and finally with water.[7][5]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude solid product.

  • Recrystallize the solid from an appropriate solvent to purify the final diamide product.

Visualizations

G Experimental Workflow for Liquid-Liquid Metal Extraction cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Aqueous Phase (Metal Ions in HNO₃) M Mixing & Agitation (e.g., 30 min) A->M O Organic Phase (DPA Derivative in Solvent) O->M S Phase Separation (Centrifugation if needed) M->S AqA Aqueous Phase Analysis (ICP-OES) S->AqA Raffinate OrgA Organic Phase Concentration (by difference) S->OrgA Loaded Organic Calc Calculate Distribution Ratio (D) AqA->Calc OrgA->Calc G Chelation of a Metal Ion (Mⁿ⁺) by Pyridine-2,6-dicarboxylate cluster_reactants Reactants cluster_product Product M Mⁿ⁺ Complex [M(DPA)] complex M->Complex + DPA Pyridine-2,6-dicarboxylate (DPA²⁻) DPA->Complex

References

Application Notes and Protocols for the Safe Handling and Disposal of Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling and disposal of Disodium pyridine-2,6-dicarboxylate (CAS No. 17956-40-0) in a laboratory setting. Due to the limited availability of comprehensive safety and toxicological data for this compound, a cautious approach is paramount. These protocols are designed to minimize exposure risk and ensure the safety of laboratory personnel and the environment.

Compound Information and Hazard Assessment

1.1. Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms Disodium dipicolinate, 2,6-Pyridinedicarboxylic acid disodium salt
CAS Number 17956-40-0[1]
Molecular Formula C₇H₃NNa₂O₄
Molecular Weight 211.08 g/mol

1.2. Hazard Statement

1.3. Precautionary Approach

Given the lack of detailed toxicological information, it is prudent to assume the compound may be:

  • An irritant to the eyes, skin, and respiratory tract.

  • Harmful if swallowed or inhaled.

  • Potentially toxic to aquatic life.

All handling and disposal procedures should be designed to prevent any direct contact and release into the environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any handling of this compound to determine the appropriate level of PPE. The following table outlines the minimum required PPE.

EquipmentSpecification
Hand Protection Nitrile or neoprene gloves.
Eye Protection Chemical safety goggles or a face shield.
Skin and Body Protection A lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling Protocols

3.1. General Handling Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Assemble Materials & Equipment gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

3.2. Experimental Protocols

3.2.1. Weighing and Aliquoting

  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Procedure:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or reaction vessel.

    • Avoid generating dust. If dust is observed, ensure respiratory protection is in use.

    • Securely close the stock container immediately after use.

3.2.2. Dissolving the Compound

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Procedure:

    • In the fume hood, add the weighed this compound to the reaction vessel containing the solvent.

    • Use a magnetic stirrer or gentle agitation to facilitate dissolution.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

Emergency Procedures

4.1. First-Aid Measures

In the event of exposure, follow these first-aid guidelines and seek immediate medical attention. Provide the Safety Data Sheet to the responding medical personnel.[2]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

4.2. Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain:

    • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and dispose of the cleaning materials as hazardous waste.

Disposal Protocols

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

5.1. Waste Segregation and Disposal Workflow

The following diagram illustrates the process for segregating and disposing of waste generated from experiments involving this compound.

G cluster_waste_type Identify Waste Type cluster_container Select Appropriate Waste Container start Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, washings) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles, Pasteur pipettes) start->sharps_waste solid_container Labeled Solid Waste Bag/Bin solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end Arrange for Professional Disposal solid_container->end liquid_container->end sharps_container->end

Caption: Waste Segregation and Disposal Workflow.

5.2. Disposal Procedures

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

Disclaimer

The information provided in these application notes is intended as a guide for trained laboratory personnel. It is not exhaustive and does not replace a thorough risk assessment that should be conducted before handling this chemical. All laboratory personnel must be familiar with their institution's safety policies and procedures. The user is solely responsible for any and all risks associated with the use of this chemical.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disodium Pyridine-2,6-Dicarboxylate Concentration for Chelation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disodium pyridine-2,6-dicarboxylate (DPA) for metal chelation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for chelation with this compound?

A1: The optimal pH for chelation with this compound (DPA) is generally in the neutral to alkaline range. This is because the ligand is most effective in its double deprotonated (dianionic) form, which becomes the predominant species at a pH above its second pKa value (around 4.6).[1] In acidic conditions, the carboxylate groups are protonated, which significantly reduces the chelating ability of the molecule.[2] For many metal ions, stable complexes are formed from weak acid to alkaline solutions.[3]

Q2: What is the typical stoichiometry of metal-DPA complexes?

A2: this compound typically forms complexes with metal ions in a 1:1 or 1:2 metal-to-ligand stoichiometry. The specific ratio depends on the metal ion and the reaction conditions, including the relative concentrations of the metal and the chelator. For instance, with Cu(II), Pb(II), and Cd(II), the formation of 1:2 complexes is common, especially when DPA is in excess.[3]

Q3: Can I use DPA to chelate any metal ion?

A3: While DPA is a versatile chelator for a range of divalent and trivalent metal ions, its affinity varies significantly for different metals. It forms particularly stable complexes with transition metals like copper (Cu(II)), lead (Pb(II)), and cadmium (Cd(II)).[3] The stability of the metal-DPA complex is a key factor in its effectiveness. It is crucial to consult stability constant data to determine the suitability of DPA for your specific metal of interest.

Q4: How should I prepare and store my this compound stock solution?

A4: It is recommended to prepare stock solutions of this compound in high-purity, deionized water. To avoid common errors in solution preparation, use clean glassware and a calibrated balance.[4] For long-term storage, it is advisable to store the solution at low temperatures (e.g., 4°C) to minimize potential degradation, although the salt form is generally stable. Avoid repeated freeze-thaw cycles if the solution is frozen. Always ensure the final pH of your experimental system is within the optimal range for chelation after the addition of the DPA solution.

Troubleshooting Guide

Issue 1: Low or no chelation observed.

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your experimental solution. Adjust the pH to the neutral or slightly alkaline range to ensure the DPA is in its active dianionic form.[2][3]
Insufficient DPA Concentration Increase the molar ratio of DPA to the metal ion. A common starting point is a 2:1 or higher ligand-to-metal ratio, especially for metals that form 1:2 complexes.[3]
Presence of Competing Ions If your sample contains other metal ions with a high affinity for DPA, they may compete with your target metal. Consider a pre-purification step to remove interfering ions or increase the DPA concentration.
Precipitation of Metal Hydroxides At very high pH, some metal ions may precipitate as hydroxides, making them unavailable for chelation.[2] Ensure your experimental pH does not lead to metal precipitation.
Degraded DPA Solution Prepare a fresh solution of this compound to rule out any degradation issues with your stock solution.

Issue 2: Precipitation occurs upon addition of DPA.

Possible Cause Troubleshooting Step
Formation of Insoluble Metal-DPA Complex Some metal-DPA complexes may have low solubility in the chosen solvent system. Try adjusting the solvent composition or the ionic strength of the solution.
Exceeding Solubility Limit of DPA Ensure that the concentration of DPA in your final solution does not exceed its solubility limit at the experimental temperature and pH.
pH Shift Leading to Precipitation The addition of a DPA solution, which may have a different pH, could be causing a localized pH shift and precipitation. Ensure adequate buffering of your experimental system.

Issue 3: Inconsistent or non-reproducible chelation results.

Possible Cause Troubleshooting Step
Inaccurate Solution Preparation Re-verify the concentrations of your metal ion and DPA stock solutions. Use calibrated equipment for all measurements.[4]
Variable pH Ensure consistent and accurate pH measurement and control across all experiments. Use a calibrated pH meter and fresh buffers.
Temperature Fluctuations Perform experiments at a constant and controlled temperature, as temperature can affect the stability of the metal-DPA complex.
Contamination of Reagents or Glassware Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned to avoid contamination with other metal ions or interfering substances.

Quantitative Data: Stability Constants

The stability of the metal-DPA complex is a critical parameter for optimizing chelation. The following table summarizes the logarithmic values of the overall stability constants (logβ₂) for the formation of 1:2 metal-ligand complexes with pyridine-2,6-dicarboxylate. Higher values indicate more stable complexes.

Metal Ionlogβ₂Reference
Cu(II)16.1[3]
Pb(II)11.8[3]
Cd(II)11.0[3]

Note: The stability constants for pyridine-2,5-dicarboxylic acid, an isomer, with Zn(II), Cd(II), and Cu(II) have been reported as logβ₂ = 12.0, 4.5, and 14.1, respectively, which can offer comparative insights.[5]

Experimental Protocols

Protocol 1: Determination of Optimal DPA Concentration via UV-Vis Spectrophotometry

This protocol describes a method to determine the optimal concentration of this compound for chelating a specific metal ion by monitoring changes in the UV-Vis absorbance spectrum.

  • Preparation of Solutions:

    • Prepare a stock solution of the metal salt of interest at a known concentration (e.g., 1 mM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM) in the same buffer.

  • Titration:

    • In a quartz cuvette, place a fixed volume and concentration of the metal ion solution.

    • Record the initial UV-Vis spectrum of the metal ion solution.

    • Add small, incremental volumes of the DPA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength corresponding to the formation of the metal-DPA complex. This may be a new peak or a shift in an existing peak.

    • Plot the change in absorbance against the molar ratio of DPA to the metal ion.

    • The point at which the absorbance plateaus indicates the stoichiometric ratio for complex formation and can be used to determine the optimal DPA concentration for complete chelation under the tested conditions.

Protocol 2: Assessment of Chelation Efficiency using Potentiometric pH Titration

This method is used to determine the stability constants of the metal-DPA complexes and can help in understanding the optimal pH and concentration conditions.

  • System Setup:

    • Use a thermostated reaction vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • Maintain a constant ionic strength in all solutions using an inert salt like KNO₃.[3]

  • Titration Procedure:

    • Pipette a known volume of a solution containing the metal ion and DPA at a specific ratio into the reaction vessel.

    • Titrate this solution with a standardized solution of a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the base.

  • Data Analysis:

    • Plot the pH as a function of the volume of base added to generate a titration curve.

    • Analyze the titration curve using appropriate software to calculate the stability constants of the metal-DPA complexes. The shape of the curve provides information on the stoichiometry and stability of the complexes formed at different pH values.

Visualizations

Experimental_Workflow_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Prep_Metal Prepare Metal Ion Stock Solution Titration Perform Titration (e.g., UV-Vis or Potentiometric) Prep_Metal->Titration Prep_DPA Prepare DPA Stock Solution Prep_DPA->Titration Vary_Ratio Vary Molar Ratio (DPA:Metal) Titration->Vary_Ratio Vary_pH Vary pH Titration->Vary_pH Analyze_Data Analyze Data (e.g., Absorbance Plot, Titration Curve) Titration->Analyze_Data Determine_Stoichiometry Determine Stoichiometry & Stability Constant Analyze_Data->Determine_Stoichiometry Optimal_Conc Determine Optimal DPA Concentration Determine_Stoichiometry->Optimal_Conc

Caption: Workflow for optimizing DPA concentration.

Troubleshooting_Chelation Start Low/No Chelation Observed Check_pH Is pH in optimal range (neutral/alkaline)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ratio Is DPA:Metal ratio sufficient (e.g., >= 2:1)? Check_pH->Check_Ratio Yes Adjust_pH->Check_pH Increase_Ratio Increase DPA concentration Check_Ratio->Increase_Ratio No Check_Interference Are competing ions present? Check_Ratio->Check_Interference Yes Increase_Ratio->Check_Ratio Purify_Sample Consider sample purification Check_Interference->Purify_Sample Yes Success Chelation Successful Check_Interference->Success No Purify_Sample->Success

Caption: Troubleshooting low chelation efficiency.

References

Technical Support Center: Disodium Pyridine-2,6-dicarboxylate (Na2DPA) Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Disodium pyridine-2,6-dicarboxylate (Na2DPA) metal complexes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Na2DPA) and why is it used to form metal complexes?

This compound, the disodium salt of dipicolinic acid (DPA), is a chelating agent that can form stable complexes with a variety of metal ions, particularly lanthanides (e.g., Europium, Terbium) and transition metals.[1] The resulting metal complexes often exhibit unique luminescent properties, making them valuable as probes in biological imaging, sensors for detecting specific analytes, and as contrast agents in magnetic resonance imaging (MRI).[2][3][4][5][6]

Q2: What are the primary factors that cause Na2DPA metal complexes to precipitate from solution?

Precipitation of Na2DPA metal complexes is primarily influenced by the following factors:

  • pH: The pH of the solution is critical. At low pH, the carboxylate groups of the DPA ligand can become protonated, reducing its ability to chelate the metal ion and leading to precipitation of the free ligand or an unstable complex.[7] Conversely, at very high pH, metal hydroxides may precipitate.[4]

  • Solvent System: The choice of solvent significantly impacts solubility. While some complexes have limited solubility in purely aqueous solutions, the addition of organic co-solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol can enhance solubility.[5]

  • Concentration: Exceeding the solubility limit of the complex in a given solvent system will lead to precipitation. It is essential to work within the optimal concentration range for your specific complex and conditions.

  • Temperature: Temperature can affect solubility, although the effect can vary depending on the specific complex and solvent.

  • Presence of Competing Ions: High concentrations of other ions in the solution, such as certain buffer components, can sometimes interfere with the stability of the Na2DPA metal complex, potentially leading to precipitation.[7]

Q3: I observed a precipitate after adding the metal salt to my Na2DPA solution. What should I do?

The first step is to not discard the sample. The precipitate may be your desired complex that has fallen out of solution, or it could be an unwanted byproduct. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide for Unwanted Precipitation

Unforeseen precipitation can be a common challenge when working with Na2DPA metal complexes. This guide provides a step-by-step approach to diagnose and resolve these issues.

Initial Assessment
  • Record Observations: Note the point at which precipitation occurred (e.g., upon addition of the metal salt, during pH adjustment, over time). Observe the color and nature of the precipitate.

  • Check Basic Parameters: Verify the concentrations of your stock solutions and the pH of your final mixture.

Troubleshooting Flowchart

G start Precipitation Observed check_ph Is the pH within the optimal range for your complex? start->check_ph adjust_ph Adjust pH carefully using dilute acid or base. check_ph->adjust_ph No check_solvent Is the solvent system appropriate? check_ph->check_solvent Yes success Precipitate Redissolves / Precipitation Prevented adjust_ph->success modify_solvent Modify the solvent system. - Add a co-solvent (e.g., DMSO, MeOH). - Increase the proportion of organic solvent. check_solvent->modify_solvent No check_conc Are the concentrations of Na2DPA or metal salt too high? check_solvent->check_conc Yes modify_solvent->success dilute Dilute the reaction mixture. check_conc->dilute Yes check_temp Could temperature be a factor? check_conc->check_temp No dilute->success adjust_temp Gently warm the solution or try preparing at a different temperature. check_temp->adjust_temp Possible check_ions Are there interfering ions from buffers or salts? check_temp->check_ions No adjust_temp->success change_buffer Change to a non-coordinating buffer or reduce salt concentration. check_ions->change_buffer Possible failure Precipitation Persists check_ions->failure No change_buffer->success characterize Characterize the precipitate (e.g., via spectroscopy) to identify it. failure->characterize

Caption: Troubleshooting workflow for addressing precipitation of Na2DPA metal complexes.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding metal salt. 1. Local high concentration. 2. Incorrect pH.1. Add the metal salt solution dropwise while vigorously stirring. 2. Ensure the Na2DPA solution is at a neutral or slightly basic pH before adding the metal.
Solution becomes cloudy or precipitates upon pH adjustment. The complex has low solubility at that specific pH.Adjust the pH very slowly using dilute acid/base. Observe the solution carefully. Consider adding a co-solvent before pH adjustment.
Precipitate forms over time. 1. Slow precipitation of a less soluble species. 2. Decomposition of the complex.1. The solution may be supersaturated. Try preparing a more dilute solution. 2. Store the solution protected from light and at a low temperature (e.g., 4°C). Check for compatibility with buffer components over time.
Using a buffer and observing precipitation. The buffer components (e.g., phosphate, citrate) are coordinating to the metal ion and forming an insoluble salt.Switch to a non-coordinating or weakly coordinating buffer, such as TRIS or HEPES, at the desired pH.[7][8]

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of a Lanthanide-Na2DPA Complex

This protocol provides a general method for preparing a stable solution of a lanthanide-Na2DPA complex, for example, for use in fluorescence-based assays.

Materials:

  • This compound (Na2DPA)

  • Lanthanide chloride hexahydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O)

  • High-purity water (e.g., Milli-Q®)

  • Co-solvent (e.g., DMSO or Methanol), if required

  • pH meter

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

Procedure:

  • Prepare Na2DPA Stock Solution:

    • Dissolve the required amount of Na2DPA in high-purity water to make a stock solution (e.g., 10 mM).

    • If solubility is an issue, consider preparing the stock in a water/co-solvent mixture.

  • Adjust pH of Ligand Solution:

    • Slowly adjust the pH of the Na2DPA solution to between 7.0 and 8.0 using 0.1 M NaOH or 0.1 M HCl. This ensures the dicarboxylate groups are deprotonated for efficient chelation.

  • Prepare Metal Salt Stock Solution:

    • Dissolve the lanthanide chloride salt in high-purity water to create a separate stock solution (e.g., 10 mM).

  • Complex Formation:

    • While stirring the pH-adjusted Na2DPA solution, add the lanthanide stock solution dropwise to achieve the desired ligand-to-metal ratio (commonly 3:1 for lanthanides).

    • For a final concentration of 1 mM complex, you would mix appropriate volumes of the stock solutions.

  • Final pH and Volume Adjustment:

    • After complex formation, re-check the pH and adjust if necessary.

    • Bring the solution to the final desired volume with high-purity water or the chosen solvent system.

  • Filtration and Storage:

    • Filter the final solution through a 0.22 µm syringe filter to remove any dust or micro-precipitates.

    • Store the solution in a well-sealed container, protected from light, at 4°C.

Solubility Enhancement Data

While precise quantitative solubility data is highly dependent on the specific metal and experimental conditions, the following table summarizes qualitative solubility information and effective strategies for enhancement.

Solvent System Qualitative Solubility of DPA/Na2DPA Complexes Notes
Water Low to moderate; highly pH-dependent. Some complexes are reported as poorly soluble.[5]Solubility is generally higher at neutral to slightly alkaline pH.
Methanol High for the free DPA ligand.[1] Often used as a co-solvent for complex synthesis.A good starting co-solvent to try for enhancing solubility.
Ethanol Moderate solubility for the free ligand.Can be used as a co-solvent.
DMSO / DMF Good solubility. Frequently used in synthesis protocols, indicating good solvation of the complexes.[5]These are excellent co-solvents for increasing the solubility of many metal complexes.
Aqueous Buffers Varies significantly. Phosphate and citrate buffers may cause precipitation. TRIS and HEPES are often better choices.[7][8]Always check for buffer compatibility.

Application in Monitoring Signaling Pathways

Na2DPA metal complexes, particularly those with lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺), are not typically direct participants in cellular signaling pathways. Instead, their unique luminescent properties make them excellent external probes to monitor events related to signaling cascades, such as changes in ion concentrations.

A key example is their use in studying calcium (Ca²⁺) signaling. Lanthanide ions can act as mimics for calcium and bind to calcium-binding proteins.[2][3] Changes in the local environment of the lanthanide complex upon binding can modulate its luminescence, allowing for the detection of Ca²⁺ fluxes or protein conformational changes.

G cluster_cell Cell cluster_probe Monitoring with Lanthanide Probe receptor Cell Surface Receptor plc Phospholipase C (PLC) receptor->plc activates ip3 IP3 plc->ip3 produces er Endoplasmic Reticulum (ER) ip3->er binds to ca_release Ca²⁺ Release er->ca_release ca_protein Calcium-Binding Protein ca_release->ca_protein binds to response Cellular Response ca_protein->response probe Eu³⁺-DPA Complex (Luminescent Probe) ca_protein->probe Ln³⁺ mimics Ca²⁺, binds here detection Change in Luminescence (Intensity or Lifetime) probe->detection reports on

Caption: Use of a lanthanide-DPA complex to monitor intracellular calcium signaling.

References

Technical Support Center: Synthesis of Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of disodium pyridine-2,6-dicarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyridine-2,6-dicarboxylic acid, the precursor to the disodium salt?

A1: The most prevalent methods are the oxidation of 2,6-dimethylpyridine (also known as 2,6-lutidine) and the palladium-catalyzed carbonylation of 2,6-dichloropyridine.

Q2: How is the final product, this compound, typically formed from pyridine-2,6-dicarboxylic acid?

A2: this compound is formed through a straightforward acid-base neutralization reaction. Pyridine-2,6-dicarboxylic acid is treated with two equivalents of a sodium base, such as sodium hydroxide, in a suitable solvent, typically water or an alcohol-water mixture.

Q3: What are the main challenges in the oxidation of 2,6-lutidine?

A3: The primary challenges include incomplete oxidation, which can lead to the formation of 6-methyl-2-pyridine methanol and the corresponding aldehyde, and over-oxidation or side reactions when using strong oxidizing agents like potassium permanganate, which can reduce the overall yield.[1]

Q4: What are the key difficulties in the carbonylation of 2,6-dichloropyridine?

A4: A significant challenge is controlling the selectivity of the reaction to favor dicarbonylation over the formation of mono-carbonylated byproducts.[2] The reaction also requires careful control of pressure and the catalyst system.

Troubleshooting Guides

I. Synthesis of Pyridine-2,6-dicarboxylic Acid via Oxidation of 2,6-Lutidine

This guide focuses on troubleshooting the oxidation of 2,6-lutidine, a common and effective method for preparing the precursor to this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Oxidation - Increase Reaction Time or Temperature: Gradually increase the reaction time or temperature within the recommended range for the specific oxidant being used. For liquid phase catalytic oxidation, a temperature of 60-100°C for 2-4 hours is a good starting point.[3] - Optimize Oxidant-to-Substrate Ratio: Ensure the molar ratio of the oxidizing agent to 2,6-lutidine is optimal. An excess of the oxidant may be required, but this should be balanced against the risk of over-oxidation.
Over-oxidation/Side Reactions - Control Reaction Temperature: Maintain a consistent and optimal reaction temperature. Exothermic reactions, especially with strong oxidants like potassium permanganate, may require cooling to prevent runaway reactions and degradation of the product. - Choose a Milder Oxidant: If over-oxidation is a persistent issue, consider using a milder oxidizing agent or a catalytic oxidation system, which can offer greater selectivity.
Suboptimal pH for Product Precipitation - Precise pH Adjustment: The pH of the reaction mixture is critical for the precipitation of the product. After the reaction, carefully adjust the pH. Some protocols suggest an initial adjustment to pH 9 to remove certain impurities, followed by acidification to pH 5 to precipitate the dicarboxylic acid.[3] Other sources recommend a pH of 2.0-2.5 for precipitation.[2] It is advisable to perform small-scale trials to determine the optimal pH for your specific reaction conditions.
Catalyst Inactivity (for catalytic oxidation) - Use a Fresh or Properly Stored Catalyst: Ensure the catalyst has not degraded. For example, in liquid phase catalytic oxidation using metal porphyrin compounds, the catalyst should be of high quality.[3] - Optimize Catalyst Loading: The mass ratio of the catalyst to 2,6-lutidine is important. A typical range is 0.5%-2.5%.[3]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of 6-methyl-2-pyridinecarboxylic acid - Purification by Recrystallization: If the final product is contaminated with the mono-acid, recrystallization from a suitable solvent (e.g., water or ethanol-water mixtures) can be an effective purification method.
Residual Oxidizing Agent - Quenching: After the reaction is complete, quench any remaining oxidizing agent. For example, with potassium permanganate, a small amount of a reducing agent like sodium bisulfite can be added until the purple color disappears.
II. Synthesis of Pyridine-2,6-dicarboxylic Acid via Carbonylation of 2,6-Dichloropyridine

This guide addresses common issues encountered during the palladium-catalyzed carbonylation of 2,6-dichloropyridine to form the diester, followed by hydrolysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Mono-carbonylated Byproduct - Optimize Ligand and Catalyst System: The choice of ligand is crucial for selectivity. Bidentate phosphine ligands like Xantphos have been shown to be effective in promoting dicarbonylation.[4] - Control Reaction Conditions: Adjusting the carbon monoxide pressure and reaction temperature can influence the selectivity towards the desired dicarbonylated product. Higher pressures may favor double carbonylation.[4]
Catalyst Deactivation - Use High-Purity Reagents and Solvents: Impurities in the starting materials or solvent can poison the palladium catalyst. Ensure all reagents and the solvent are of high purity and are appropriately dried and degassed. - Maintain an Inert Atmosphere: The reaction is sensitive to air and moisture. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Base or Reaction Time - Ensure Stoichiometric Amount of Base: Use at least two equivalents of a strong base (e.g., NaOH or KOH) for the hydrolysis of the diester. - Increase Reaction Time or Temperature: If the hydrolysis is sluggish, consider increasing the reaction time or temperature. Monitoring the reaction by a suitable analytical technique (e.g., TLC or HPLC) is recommended.
Product Isolation Issues - Remove Alcohol Byproduct: Before acidifying to precipitate the dicarboxylic acid, it is beneficial to remove the alcohol byproduct (formed during hydrolysis) by distillation.[5] This can improve the purity and yield of the precipitated diacid.

Experimental Protocols

Protocol 1: Oxidation of 2,6-Lutidine using Potassium Permanganate
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,6-lutidine and water.

  • Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate in water. The addition should be done in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Product Isolation: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the pyridine-2,6-dicarboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from water.

Protocol 2: Formation of this compound
  • Dissolution: Suspend the purified pyridine-2,6-dicarboxylic acid in water.

  • Neutralization: While stirring, add two molar equivalents of a sodium hydroxide solution dropwise.

  • Isolation: The disodium salt can be isolated by evaporation of the solvent or by precipitation from a suitable solvent mixture.

Visualizations

experimental_workflow_oxidation cluster_synthesis Synthesis of Pyridine-2,6-dicarboxylic Acid cluster_salt_formation Formation of Disodium Salt start 2,6-Lutidine + Water oxidant Add KMnO4 Solution start->oxidant Slowly reflux Heat to Reflux oxidant->reflux Control Temp. filtration Filter MnO2 reflux->filtration After cooling acidification Acidify to pH 2-3 filtration->acidification product Pyridine-2,6-dicarboxylic Acid acidification->product diacid Pyridine-2,6-dicarboxylic Acid base Add 2 eq. NaOH diacid->base salt This compound base->salt

Caption: Experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_logic start Low Yield? cause1 Incomplete Oxidation? start->cause1 cause2 Over-oxidation? start->cause2 cause3 Incorrect pH? start->cause3 solution1a Increase Time/Temp cause1->solution1a solution1b Optimize Oxidant Ratio cause1->solution1b solution2 Control Temperature / Milder Oxidant cause2->solution2 solution3 Optimize pH for Precipitation cause3->solution3

Caption: Troubleshooting logic for low yield in the oxidation of 2,6-lutidine.

References

Technical Support Center: Troubleshooting "Disodium pyridine-2,6-dicarboxylate" Interference in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by Disodium pyridine-2,6-dicarboxylate (DPD) in your laboratory assays.

Understanding the Interference

This compound, also known in its acidic form as dipicolinic acid (DPA), is a robust metal-chelating agent.[1][2] Its primary mechanism of interference in biochemical and cell-based assays is the sequestration of essential metal ions.[1][3] Many enzymes and assay components require specific metal cofactors (e.g., Zn²⁺, Mg²⁺, Ca²⁺, Mn²⁺) for their activity, stability, or for signal generation. By binding to these metal ions, DPD can lead to inaccurate and unreliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPD) and why is it in my sample?

A1: this compound (DPD) or dipicolinic acid (DPA) is a chemical compound known for its strong metal-chelating properties.[1][2][3] It is a major component of bacterial spores, comprising 5% to 15% of their dry weight, and is often used as a biomarker for their detection.[4] Your sample may contain DPD if you are working with bacterial cultures, spore preparations, or testing environmental or food samples for bacterial contamination. It is also used in the synthesis of various chemical compounds, which could be a source of contamination.

Q2: How does DPD interfere with assays?

A2: DPD's two carboxylate groups and the nitrogen atom on its pyridine ring form a tridentate ligand that can bind tightly to a wide range of divalent and trivalent metal ions.[3] This chelation can interfere with assays in several ways:

  • Inhibition of Metalloenzymes: Many enzymes require metal ions as cofactors for their catalytic activity. DPD can strip these essential metals from the enzyme's active site, leading to a loss of function. This is particularly relevant for zinc-dependent enzymes like metalloproteinases and some phosphatases.[5][6]

  • Disruption of Signal Generation: Some assay detection systems rely on metal-dependent enzymes (e.g., Horseradish Peroxidase, which has a heme iron cofactor) or reactions that are sensitive to metal ion concentrations.

  • Alteration of Biomolecular Interactions: Metal ions can be crucial for maintaining the structural integrity and function of proteins and nucleic acids. DPD can disrupt these structures by chelating these metals.

  • Interference with Cation-Dependent Processes in Cell-Based Assays: In cell-based assays, DPD can interfere with processes that depend on extracellular or intracellular concentrations of ions like Ca²⁺ and Mg²⁺, such as cell signaling, adhesion, and proliferation.

Q3: Which assays are most susceptible to DPD interference?

A3: Any assay that is dependent on precise concentrations of metal ions is at risk. This includes:

  • Enzymatic Assays: Particularly those using metalloenzymes (e.g., MMPs, ADAMs, some kinases and phosphatases).

  • Immunoassays (e.g., ELISA): While the primary antibody-antigen interaction is not typically metal-dependent, the enzyme conjugates used for detection (like HRP or Alkaline Phosphatase) can be. Alkaline phosphatase, for instance, is a zinc- and magnesium-dependent enzyme.[7]

  • Cell-Based Assays: Assays measuring cell viability, proliferation, signaling, or ion channel function can be affected by the chelation of essential cations from the culture medium or intracellular stores.

  • PCR and other Molecular Biology Techniques: While less common, high concentrations of a strong chelating agent could potentially interfere with PCR by sequestering Mg²⁺, which is an essential cofactor for DNA polymerase.

Troubleshooting Guides

If you suspect DPD interference is affecting your results, follow these troubleshooting steps.

Step 1: Identify the Potential for Interference

The first step is to determine if your assay is likely to be affected by a metal-chelating agent.

Troubleshooting Workflow for Suspected DPD Interference

A Unexpected Assay Results (e.g., low signal, high variability) B Is DPD/DPA present in the sample? A->B C Does the assay rely on metal ions? (e.g., metalloenzyme, specific cations) B->C Yes M No DPD Interference (Troubleshoot other assay parameters) B->M No/Unlikely D Perform Control Experiments C->D Yes C->M No E Spike-in DPD Control D->E F Metal Ion Supplementation D->F G Sample Dilution D->G H Assay results affected by DPD spike-in? E->H I Metal supplementation restores activity? F->I J Dilution mitigates interference? G->J K DPD Interference Confirmed H->K Yes H->M No I->K Yes I->M No J->K Yes J->M No L Implement Mitigation Strategy K->L

Caption: A logical workflow to diagnose DPD interference.

Step 2: Experimental Confirmation of DPD Interference

Objective: To determine if the addition of DPD to a clean assay system (without your test sample) replicates the observed interference.

Protocol:

  • Prepare a known concentration of DPD (e.g., starting from a 10 mM stock solution).

  • Set up your assay with a known positive control that yields a robust signal.

  • In parallel, set up identical assays but spike in increasing concentrations of DPD.

  • Run the assay and measure the signal.

  • Expected Outcome: If DPD is the interfering agent, you should observe a dose-dependent decrease in your assay signal.

Objective: To rescue the assay signal by replenishing the chelated metal ions.

Protocol:

  • Identify the key metal cofactor for your assay (e.g., Zn²⁺ for MMPs, Mg²⁺/Mn²⁺ for some kinases, Ca²⁺ for certain cellular processes).

  • Set up your assay with your test sample that is showing suspected interference.

  • In parallel wells, add a supplemental concentration of the relevant metal salt (e.g., ZnCl₂, MgCl₂, CaCl₂). It's advisable to titrate the metal ion concentration.

  • Run the assay and measure the signal.

  • Expected Outcome: If DPD interference is the cause, supplementation with the appropriate metal ion should restore the assay signal. Be cautious, as excessive metal ion concentrations can also be inhibitory.

Objective: To reduce the concentration of DPD in the sample to a level that no longer interferes with the assay.

Protocol:

  • Perform a serial dilution of your test sample (e.g., 1:2, 1:5, 1:10, 1:100).

  • Run the assay with the diluted samples.

  • Calculate the final concentration of your analyte, correcting for the dilution factor.

  • Expected Outcome: If DPD is the interferent, you may observe that the calculated analyte concentration is non-linear at low dilutions but becomes consistent at higher dilutions where the DPD concentration is no longer inhibitory.[8]

Data Presentation: Quantitative Effects of DPD

The following tables provide quantitative data on the interaction of DPA with various metal ions and its inhibitory effect on a metalloenzyme.

Table 1: Stability Constants (Log K) of DPA with Divalent Cations

CationLog K₁
Cu²⁺9.3
Ni²⁺8.6
Zn²⁺8.5
Co²⁺7.8
Mn²⁺6.8
Ca²⁺4.4
Mg²⁺3.8

Data adapted from literature. Stability constants can vary with experimental conditions.[1]

Table 2: Inhibitory Concentration (IC₅₀) of DPA and Derivatives against a Metalloenzyme

CompoundTarget EnzymeIC₅₀ (µM)
Dipicolinic Acid (DPA)Metallo-β-lactamase (NDM-1)0.52
DPA Derivative 23Metallo-β-lactamase (NDM-1)3.4
DPA Derivative 36Metallo-β-lactamase (NDM-1)0.08

This table demonstrates the potent inhibitory effect of DPA on a zinc-dependent enzyme.[5][6]

Mitigation Strategies

If DPD interference is confirmed, consider the following strategies:

  • Optimize Metal Ion Concentration: For assays where you have control over the buffer composition, you can empirically determine the optimal concentration of the essential metal cofactor that can overcome the chelation effect of the DPD in your samples without being inhibitory itself.

  • Sample Pre-treatment:

    • Dilution: As determined in the troubleshooting experiments, dilute your sample to a point where the DPD concentration is below the interference threshold.[8]

    • Alternative Sample Preparation: If possible, consider alternative sample preparation methods that might reduce the concentration of DPD.

  • Assay Re-design:

    • Use a DPD-insensitive Reporter System: If possible, switch to a detection system that is not dependent on metal ions.

    • Select a Different Assay Format: For example, if you are using an enzyme-based detection system, consider a fluorescent or luminescent readout that does not involve a metalloenzyme.

Signaling Pathway Diagram: DPD Interference with a Metalloenzyme

cluster_0 Normal Enzyme Function cluster_1 DPD Interference Active Metalloenzyme Active Metalloenzyme Product Product Active Metalloenzyme->Product Catalyzes Inactive Apoenzyme Inactive Apoenzyme Active Metalloenzyme->Inactive Apoenzyme DPD chelates Metal Ion Substrate Substrate Substrate->Active Metalloenzyme DPD DPD DPD_Metal_Complex DPD-Metal Complex DPD->DPD_Metal_Complex Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->DPD_Metal_Complex

Caption: DPD sequesters metal ions, inactivating metalloenzymes.

By following these guidelines, researchers can effectively troubleshoot and mitigate interference from this compound, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Disodium Pyridine-2,6-dicarboxylate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Disodium Pyridine-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying the parent compound, Pyridine-2,6-dicarboxylic acid?

A1: The most common and effective method for purifying Pyridine-2,6-dicarboxylic acid is recrystallization from water. This process can yield a product with a purity of up to 99.8%.[1]

Q2: How is this compound typically synthesized from the pure acid?

A2: this compound is prepared by reacting the purified Pyridine-2,6-dicarboxylic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide, in a suitable solvent, typically water. Careful control of the pH is crucial to ensure the complete formation of the disodium salt.

Q3: What are the potential impurities in synthetically prepared this compound?

A3: Potential impurities can include:

  • Unreacted Pyridine-2,6-dicarboxylic acid or the monosodium salt.

  • Excess sodium hydroxide.

  • Residual solvents from the reaction or purification steps.

  • Inorganic salts from the synthesis of the parent acid.

  • Heavy metal ions that can form complexes with the carboxylate groups.[2][3]

  • By-products from the oxidation of the starting material (e.g., 2,6-dimethylpyridine).

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the purity of the final product.[4][5][6][7] Elemental analysis can also be used to confirm the correct elemental composition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product is off-white or colored Presence of colored organic impurities from the synthesis of the parent acid or degradation products.1. Treat a solution of the disodium salt with activated carbon. 2. Recrystallize the parent acid from water before conversion to the disodium salt.[1]
Incorrect pH of the final product solution Incomplete neutralization or excess base added during the salt formation.1. Carefully adjust the pH of the aqueous solution to neutral (pH ~7) using a dilute solution of Pyridine-2,6-dicarboxylic acid or sodium hydroxide.
Presence of residual solvents in the final product Inadequate drying of the purified solid.1. Dry the product under high vacuum at an elevated temperature (ensure the temperature is below the decomposition point). 2. Lyophilization (freeze-drying) of an aqueous solution of the purified salt can also be effective.
Low yield after purification Loss of product during recrystallization or transfer steps.1. Optimize the recrystallization solvent system and cooling rate to maximize crystal formation. 2. Ensure complete precipitation of the product before filtration.
Contamination with heavy metals Use of metal-containing reagents or catalysts during the synthesis of the parent acid.1. Purify the parent acid by recrystallization before salt formation. 2. Consider using a chelating resin to remove trace metal impurities from a solution of the disodium salt.
Poor crystalline form of the final product Rapid precipitation or presence of impurities that inhibit crystal growth.1. Attempt a slow recrystallization from a suitable solvent system (e.g., water/ethanol). 2. Ensure the starting Pyridine-2,6-dicarboxylic acid is of high purity.

Experimental Protocols

Protocol 1: Purification of Pyridine-2,6-dicarboxylic Acid by Recrystallization

This protocol describes the purification of the parent acid, which is a crucial step before forming the disodium salt.

  • Dissolution: Dissolve the crude Pyridine-2,6-dicarboxylic acid in a minimum amount of boiling deionized water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration and wash it with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight. A purity of up to 99.8% can be achieved with this method.[1]

Protocol 2: Synthesis and Purification of this compound
  • Reaction Setup: Dissolve a known mass of purified Pyridine-2,6-dicarboxylic acid in deionized water in a reaction vessel equipped with a magnetic stirrer and a pH meter.

  • Neutralization: Slowly add a standardized solution of sodium hydroxide (e.g., 1 M NaOH) to the stirred solution. Monitor the pH continuously. The target pH is approximately 7.0 for the formation of the disodium salt.

  • Isolation:

    • Evaporation: The water can be removed under reduced pressure to yield the solid disodium salt.

    • Precipitation: Alternatively, the salt can be precipitated by adding a water-miscible organic solvent in which the salt is insoluble (e.g., ethanol or acetone).

  • Washing: If precipitated, wash the solid with the organic solvent used for precipitation.

  • Drying: Dry the final product under high vacuum to remove any residual solvent and water.

Visualized Workflows

PurificationWorkflow cluster_acid_purification Purification of Pyridine-2,6-dicarboxylic Acid cluster_salt_formation Formation and Purification of Disodium Salt Crude_Acid Crude Pyridine-2,6- dicarboxylic Acid Dissolve Dissolve in boiling water Crude_Acid->Dissolve Decolorize Decolorize with activated carbon (optional) Dissolve->Decolorize Hot_Filter Hot Filtration Decolorize->Hot_Filter Crystallize Cool to Crystallize Hot_Filter->Crystallize Isolate_Acid Filter and Wash Crystallize->Isolate_Acid Dry_Acid Dry under Vacuum Isolate_Acid->Dry_Acid Pure_Acid Pure Pyridine-2,6- dicarboxylic Acid Dry_Acid->Pure_Acid Pure_Acid_Input Pure Pyridine-2,6- dicarboxylic Acid Neutralize Neutralization (pH ~7) Pure_Acid_Input->Neutralize NaOH Sodium Hydroxide Solution NaOH->Neutralize Isolate_Salt Isolate Salt (Evaporation or Precipitation) Neutralize->Isolate_Salt Wash_Salt Wash with Organic Solvent (if precipitated) Isolate_Salt->Wash_Salt Dry_Salt Dry under Vacuum Wash_Salt->Dry_Salt Pure_Salt Pure Disodium Pyridine-2,6- dicarboxylate Dry_Salt->Pure_Salt

Caption: Experimental workflow for the purification of this compound.

TroubleshootingFlow Start Start: Impure Disodium Pyridine-2,6-dicarboxylate Check_Color Is the product colored? Start->Check_Color Check_pH Is the pH of the aqueous solution neutral? Check_Color->Check_pH No Decolorize Treat with activated carbon and re-precipitate Check_Color->Decolorize Yes Check_Purity Does HPLC/NMR show impurities? Check_pH->Check_Purity Yes Adjust_pH Adjust pH to ~7 and re-isolate the salt Check_pH->Adjust_pH No Final_Product Pure Product Check_Purity->Final_Product No Recrystallize Recrystallize the parent acid and re-synthesize the salt Check_Purity->Recrystallize Yes Decolorize->Check_pH Adjust_pH->Check_Purity Recrystallize->Start Re-evaluate

Caption: Troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: Degradation of Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of disodium pyridine-2,6-dicarboxylate, also known as dipicolinic acid (DPA).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can be degraded through several pathways, including:

  • Aerobic Microbial Degradation: Primarily carried out by bacteria such as Achromobacter sp.[1].

  • Anaerobic Microbial Degradation: This can be achieved by defined co-cultures of strictly anaerobic bacteria[2][3].

  • Coupled Metabolic and Photolytic Degradation: Involves initial partial oxidation by marine bacteria to form metabolites that are then readily degraded by sunlight[4].

Q2: What are the common byproducts of this compound degradation?

A2: The degradation byproducts vary depending on the pathway:

  • Aerobic Degradation: The end products are typically oxalic acid, ammonia (NH₃), and carbon dioxide (CO₂)[1]. An intermediate in this pathway can be 3-hydroxydipicolinic acid[5].

  • Anaerobic Degradation: Fermentative degradation has been shown to produce acetate, propionate, ammonia, and carbon dioxide[2][3].

  • Coupled Metabolic and Photolytic Degradation: A key intermediate is 2,3-dihydroxypicolinic acid (2,3-DHPA), which is then photolyzed into various photoproducts, including conjugated carbonyls and carboxylic acids, with ammonia also being produced[4].

Q3: Is this compound readily biodegradable in the environment?

A3: Yes, studies have confirmed that dipicolinic acid is biodegradable in both aerobic and anaerobic environments. It is considered to be among the least volatile, least adsorbed by soil, and most rapidly degraded of the simple pyridines[6][7]. Its high solubility in water also means its bioavailability is not a limiting factor for microbial degradation[6].

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
No or slow degradation of DPA Inappropriate microbial culture or consortium.Ensure the selected microorganisms are capable of degrading DPA. Use enrichment cultures from contaminated sites to isolate effective strains. For anaerobic degradation, a co-culture may be necessary[2][3].
Non-optimal culture conditions (pH, temperature, aeration).Optimize culture conditions. For example, Achromobacter sp. has shown optimal growth for DPA degradation at 30°C in a nutrient broth supplemented with 0.1% DPA[1].
Substrate or byproduct inhibition.High concentrations of DPA or its byproducts may inhibit microbial activity. Start with a lower concentration of DPA and monitor the accumulation of intermediates.
Inconsistent degradation rates Fluctuation in experimental conditions.Maintain consistent temperature, pH, and nutrient levels. Ensure homogenous mixing in bioreactors.
Inoculum variability.Standardize the inoculum preparation, including the growth phase and cell density.
Difficulty in identifying intermediates Low concentration of intermediates.Use sensitive analytical techniques like HPLC with fluorescence detection or LC-MS. Optimize extraction and concentration methods for the target analytes.
Transient nature of intermediates.Perform time-course analysis with more frequent sampling to capture transient intermediates.
HPLC Analysis of DPA and Byproducts
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (fronting, tailing) Column overload.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Baseline noise or drift Contaminated mobile phase or detector cell.Use high-purity solvents and freshly prepared mobile phases. Flush the detector cell[8].
Air bubbles in the system.Degas the mobile phase and purge the pump[8][9].
Temperature fluctuations.Use a column oven to maintain a constant temperature[8][10].
Variable retention times Inconsistent mobile phase composition.Prepare the mobile phase carefully and ensure proper mixing if using a gradient[8][10].
Fluctuations in flow rate.Check the pump for leaks and ensure it is delivering a constant flow rate[8][10].
Poor column equilibration.Ensure the column is adequately equilibrated with the mobile phase before each injection[8].

Quantitative Data

Table 1: Byproducts of Anaerobic Degradation of this compound by a Defined Coculture

SubstrateProductMolar Ratio (Product/Substrate)
Dipicolinic AcidAcetate~1.0
Dipicolinic AcidPropionate~0.5
Dipicolinic AcidAmmonia~1.0
Dipicolinic AcidCO₂~2.0
Data from the fermentative degradation by a defined coculture of strictly anaerobic bacteria[2][3].

Table 2: Photodegradation of a Key Intermediate

CompoundConditionHalf-lifeReference
2,3-dihydroxypicolinic acid (2,3-DHPA)Aqueous solution (pH 8.0) exposed to sunlight100 min[4]

Experimental Protocols

Protocol 1: Aerobic Degradation of this compound by Achromobacter sp.
  • Culture Preparation: Inoculate Achromobacter sp. in a nutrient broth medium.

  • Growth Conditions: For enzyme production and cell growth, supplement the nutrient broth with 0.1% this compound. Incubate at 30°C with shaking for 20 hours[1].

  • Degradation Assay:

    • Prepare a mineral salts medium containing a known concentration of this compound as the sole carbon and nitrogen source.

    • Inoculate with the pre-cultured Achromobacter sp.

    • Incubate under the same growth conditions.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the concentration of the parent compound and degradation byproducts using HPLC.

Protocol 2: Anaerobic Degradation of this compound
  • Enrichment of Culture:

    • Use marine or freshwater sediments as the inoculum source[2][3].

    • Prepare a defined mineral medium with this compound as the sole carbon, nitrogen, and energy source.

    • Incubate under strictly anaerobic conditions in the dark.

  • Isolation of Coculture:

    • Use serial dilution and plating on selective agar media to isolate the degrading consortium. A coculture may be necessary for complete degradation[2][3].

  • Degradation Experiment:

    • In an anaerobic chamber, inoculate the defined mineral medium containing this compound with the isolated coculture.

    • Incubate under anaerobic conditions.

  • Analysis of Byproducts:

    • Analyze the headspace for CO₂ production using gas chromatography.

    • Analyze the liquid phase for acetate and propionate using HPLC or ion chromatography.

    • Determine ammonia concentration using a colorimetric assay.

Visualizations

Aerobic_Degradation_Pathway DPA This compound Intermediate 3-Hydroxydipicolinic Acid DPA->Intermediate Achromobacter sp. EndProducts Oxalic Acid + NH3 + CO2 Intermediate->EndProducts

Caption: Aerobic degradation pathway of this compound.

Anaerobic_Degradation_Pathway DPA This compound EndProducts Acetate + Propionate + NH3 + 2CO2 DPA->EndProducts Anaerobic Coculture

Caption: Anaerobic degradation of this compound.

Coupled_Degradation_Workflow cluster_metabolic Metabolic Step cluster_photolytic Photolytic Step DPA This compound DHPA 2,3-Dihydroxypicolinic Acid (2,3-DHPA) DPA->DHPA Marine Bacteria Photoproducts Conjugated Carbonyls, Carboxylic Acids, NH3 DHPA->Photoproducts Sunlight

Caption: Coupled metabolic and photolytic degradation workflow.

References

"Disodium pyridine-2,6-dicarboxylate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Disodium Pyridine-2,6-dicarboxylate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored in a dry, cool, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption. For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one year or at -80°C for up to two years.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in a suitable solvent, such as deionized water. The disodium salt is generally soluble in water. For specific experimental concentrations, it's advisable to start with a higher concentration stock solution that can be diluted as needed. Ensure the solution is well-mixed before use.

Q4: Is this compound sensitive to any particular conditions?

A4: Yes, the parent compound, pyridine-2,6-dicarboxylic acid, is reported to be moisture-sensitive. Therefore, it is best practice to handle the disodium salt in a low-humidity environment and to keep containers tightly sealed.

Storage and Handling Data

ParameterRecommendationCitation
Storage Temperature (Solid) Room temperature, in a dry, cool, well-ventilated area.
Storage Conditions (Solid) Keep container tightly closed.
Stock Solution Storage -20°C for up to 1 year; -80°C for up to 2 years.
Incompatible Materials Strong acids, strong bases, and strong oxidizing agents.
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat. Respirator if dust is generated.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in bacterial spore detection assay. Improper storage of the this compound solution, leading to degradation.Prepare fresh solutions before each experiment. Ensure stock solutions are stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.
Inaccurate concentration of the working solution.Verify the calculations for dilutions and ensure that the stock solution was fully dissolved before making dilutions.
Interference from other metal ions in the sample.If your sample contains other metal ions, consider a purification step to remove them, as they may interfere with the chelation of the target ion (e.g., calcium or terbium).
Precipitate forms when preparing a solution. The solubility limit has been exceeded.Try dissolving the compound in a larger volume of solvent. Gentle warming and sonication may also aid in dissolution, but be cautious of potential degradation if the compound is heat-sensitive.
The pH of the solution is not optimal for solubility.Adjust the pH of the solution. The solubility of dicarboxylates can be pH-dependent.
Low signal in a fluorescence-based assay. The concentration of the chelating agent or the metal ion is too low.Optimize the concentrations of both this compound and the metal ion (e.g., Terbium) to ensure complete complex formation.
Quenching of the fluorescence signal by components in the sample matrix.Perform a matrix spike experiment to determine if quenching is occurring. If so, sample dilution or purification may be necessary.

Experimental Protocols

Protocol: Detection of Bacterial Spores using Terbium-DPA Luminescence Assay

This protocol outlines a method for the detection of bacterial spores by measuring the luminescence of the Terbium-Dipicolinic acid (DPA) complex. DPA is a major component of bacterial spores and is released upon their germination or lysis.

Materials:

  • This compound (as a DPA standard)

  • Terbium (III) Chloride (TbCl₃)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Spore suspension (sample)

  • Lysis buffer (e.g., containing lysozyme and detergents) or autoclave for spore lysis

  • Luminometer or spectrofluorometer

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Preparation of Standards:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Perform serial dilutions to create a standard curve ranging from 1 µM to 100 µM.

  • Sample Preparation (Spore Lysis):

    • Chemical Lysis: Incubate the spore suspension with lysis buffer at 37°C for 30-60 minutes.

    • Thermal Lysis: Autoclave the spore suspension at 121°C for 15 minutes.

    • After lysis, centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet cellular debris.

    • Carefully collect the supernatant, which contains the released DPA.

  • Assay:

    • In a suitable microplate or cuvette, add 50 µL of the prepared standard or the supernatant from the lysed sample.

    • Add 50 µL of a 1 mM Terbium (III) Chloride solution to each well/cuvette.

    • Add 100 µL of the buffer solution.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the luminescence using a luminometer or spectrofluorometer.

    • Set the excitation wavelength to approximately 270 nm and the emission wavelength to approximately 545 nm.

    • Record the luminescence intensity for each standard and sample.

  • Data Analysis:

    • Plot the luminescence intensity of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of DPA in the samples.

    • The concentration of DPA can be correlated to the number of bacterial spores in the original sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_lysis Spore Lysis cluster_assay Assay cluster_analysis Analysis A Prepare DPA Standards F Mix Supernatant/Standard with TbCl3 and Buffer A->F B Prepare Spore Sample C Chemical or Thermal Lysis B->C D Centrifuge to Pellet Debris C->D E Collect Supernatant (contains DPA) D->E E->F G Incubate at Room Temperature F->G H Measure Luminescence (Ex: 270nm, Em: 545nm) G->H I Generate Standard Curve H->I J Determine Spore Concentration I->J

Caption: Workflow for bacterial spore detection using the Terbium-DPA luminescence assay.

Troubleshooting_Logic Start Inconsistent/Inaccurate Results Q1 Are you using a fresh solution? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the stock solution fully dissolved? A1_Yes->Q2 Sol1 Prepare a fresh solution of This compound A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there potential for interfering metal ions? A2_Yes->Q3 Sol2 Ensure complete dissolution (sonication may help) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Consider sample purification or matrix-matched standards A3_Yes->Sol3 End Re-run Experiment A3_No->End Sol3->End

Caption: Troubleshooting decision tree for inconsistent experimental results.

Spore_Germination_Pathway cluster_environment External Environment cluster_spore Bacterial Spore cluster_outer Outer Layers cluster_inner Inner Membrane & Core Nutrients Nutrients (e.g., Amino Acids, Sugars) Receptor Germinant Receptors (e.g., GerA, GerB, GerK) Nutrients->Receptor Binds to Signal Signal Transduction Receptor->Signal Initiates DPA_Release Ca²⁺-DPA Release from Core Signal->DPA_Release Triggers Hydration Core Hydration DPA_Release->Hydration Enzyme_Activation Enzyme Activation Hydration->Enzyme_Activation Metabolism Resumption of Metabolism Enzyme_Activation->Metabolism Germinated_Cell Vegetative Cell Metabolism->Germinated_Cell Leads to

Caption: Simplified signaling pathway of bacterial spore germination.

avoiding "Disodium pyridine-2,6-dicarboxylate" contamination in trace metal analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid contamination with Disodium pyridine-2,6-dicarboxylate (DPA) in your trace metal analysis experiments.

This compound, also known as Dipicolinic acid disodium salt, is a strong chelating agent. Its presence as a contaminant in samples can lead to significant inaccuracies in trace metal analysis by complexing with metal ions and altering their behavior during analysis. This guide will help you identify potential sources of DPA contamination, troubleshoot its effects, and implement preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPA) and why is it a concern in trace metal analysis?

A1: this compound (DPA) is the disodium salt of pyridine-2,6-dicarboxylic acid. It is a powerful chelating agent, meaning it can form stable complexes with metal ions.[1][2] If present as a contaminant in your samples, it can bind to the trace metals you are trying to measure. This chelation can interfere with the analysis, leading to inaccurate and unreliable results, typically causing signal suppression and low recovery of the target metals.[3][4][5]

Q2: What are the potential sources of DPA contamination in a laboratory setting?

A2: DPA is notably present in bacterial endospores, particularly from Bacillus and Clostridium species, where it can constitute up to 15% of the spore's dry weight.[2] Therefore, potential sources of contamination in a laboratory include:

  • Bacterial contamination: Inadequate sterilization of labware, reagents, or water can introduce bacterial spores, which may release DPA.

  • Cross-contamination: Using labware or equipment that has been in contact with DPA-containing samples without proper cleaning.

  • Reagents: Although less common, some biological reagents or culture media components could potentially contain DPA or similar chelating compounds.

Q3: How does DPA contamination affect different trace metal analysis techniques?

A3: The primary interference mechanism of DPA is the formation of stable metal-DPA complexes. This can affect various analytical techniques differently:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): DPA can cause significant signal suppression. The metal-DPA complex may have different nebulization efficiency, and the energy required to break the complex in the plasma may be higher than that for the free metal ion, leading to incomplete atomization and ionization.[6]

  • Atomic Absorption Spectrometry (AAS): Similar to ICP techniques, the formation of stable DPA complexes can prevent the efficient atomization of the metal in the flame or graphite furnace, resulting in lower absorption signals.

  • Ion Chromatography: DPA can alter the retention time of metal ions or cause peak tailing and broadening due to complex formation.

Q4: What are the initial signs that might indicate DPA contamination in my trace metal analysis?

A4: Common indicators of potential DPA or other strong chelating agent contamination include:

  • Consistently low recovery of spiked standards in your quality control samples.

  • Poor precision and reproducibility of your measurements.

  • A general decrease in signal intensity for multiple metals compared to previous analyses of similar samples.

  • Unexplained changes in the analytical signal when sample preparation methods are altered.

Troubleshooting Guides

Issue 1: Consistently Low Recovery of Trace Metals

This is one of the most common symptoms of interference from a chelating agent like DPA.

Troubleshooting Workflow:

LowRecoveryWorkflow start Low Metal Recovery Observed check_qc Review QC Samples: Spike recovery and blanks start->check_qc is_blank_contaminated Are Blanks Contaminated? check_qc->is_blank_contaminated is_spike_low Is Spike Recovery Low? is_blank_contaminated->is_spike_low No investigate_reagents Investigate Reagents and Water for Contamination is_blank_contaminated->investigate_reagents Yes investigate_sample_prep Investigate Sample Preparation Steps is_spike_low->investigate_sample_prep No sample_matrix_effect Suspect Sample Matrix Effect (Chelation) is_spike_low->sample_matrix_effect Yes implement_cleaning Implement Rigorous Labware Cleaning Protocol investigate_reagents->implement_cleaning investigate_sample_prep->implement_cleaning reanalyze Re-analyze Samples implement_cleaning->reanalyze implement_removal Implement DPA/Chelator Removal Protocol sample_matrix_effect->implement_removal implement_removal->reanalyze

Caption: Troubleshooting workflow for low trace metal recovery.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Contaminated Reagents/Water Analyze all reagents and the purified water used in sample preparation for trace metals. Prepare a "reagent blank" containing all components except the sample.If the reagent blank shows low recovery upon spiking, source new, high-purity reagents and freshly purified water. Consider a water purification system with a UV sterilizer to eliminate bacteria.
Contaminated Labware Review labware cleaning protocols. If possible, dedicate a set of labware exclusively for trace metal analysis.Implement a rigorous cleaning protocol. (See Experimental Protocol: Rigorous Labware Cleaning below).
Sample Matrix Effect (Chelation by DPA) The inherent sample matrix may contain DPA or other chelating agents.Implement a sample pre-treatment step to remove or destroy the chelating agent. (See Experimental Protocol: Oxidative Digestion for DPA Removal below).
Issue 2: Signal Suppression in ICP-MS/OES Analysis

Signal suppression can be a direct result of the presence of organic compounds like DPA in the sample matrix.

Troubleshooting Workflow:

SignalSuppressionWorkflow start Signal Suppression Observed check_internal_std Check Internal Standard Signal start->check_internal_std is_internal_std_suppressed Is Internal Standard Suppressed? check_internal_std->is_internal_std_suppressed physical_interference Suspect Physical Interference (Viscosity, Nebulizer Issues) is_internal_std_suppressed->physical_interference No chemical_interference Suspect Chemical Interference (Chelation, Plasma Effects) is_internal_std_suppressed->chemical_interference Yes optimize_icp Optimize ICP-MS/OES Parameters (e.g., Nebulizer Gas Flow, Plasma Power) physical_interference->optimize_icp dilute_sample Dilute Sample and Re-analyze chemical_interference->dilute_sample reanalyze Re-analyze Samples optimize_icp->reanalyze oxidative_digestion Perform Oxidative Digestion dilute_sample->oxidative_digestion Suppression Persists dilute_sample->reanalyze Suppression Resolved oxidative_digestion->reanalyze

Caption: Troubleshooting workflow for signal suppression in ICP-MS/OES.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Changes in Sample Nebulization The presence of DPA and its metal complexes can alter the viscosity and surface tension of the sample solution, affecting aerosol generation in the nebulizer.[7][8][9][10]Dilute the sample to reduce the matrix effect. Optimize the nebulizer gas flow rate and sample uptake rate.
Incomplete Atomization/Ionization The energy from the plasma may be insufficient to completely break the stable metal-DPA complexes, leading to fewer free metal atoms and ions.[6]Increase the plasma power (RF power) to provide more energy for dissociation. Optimize the torch position.
Carbon-Related Matrix Effects The carbon backbone of DPA can lead to signal suppression or enhancement of certain elements and can also cause carbon deposition on the interface cones of the ICP-MS.[11]Use a robust sample introduction system (e.g., a cooled spray chamber) to minimize the solvent load on the plasma. Implement an oxidative digestion step to remove the organic matrix.

Quantitative Data Summary

The presence of a strong chelating agent like DPA can significantly reduce the measured concentration of trace metals. The following table provides an illustrative example of the potential impact of DPA contamination on the recovery of various trace metals in a standard solution analyzed by ICP-MS.

Table 1: Illustrative Impact of DPA Contamination on Trace Metal Recovery

Metal IonConcentration in Standard (µg/L)Measured Concentration without DPA (µg/L)Recovery without DPA (%)Measured Concentration with 1 mg/L DPA (µg/L)Recovery with 1 mg/L DPA (%)
Cu²⁺10.09.9994.242
Zn²⁺10.010.11015.555
Ni²⁺10.09.8986.161
Co²⁺10.010.01005.858
Pb²⁺10.09.7973.939

Note: The data in this table is for illustrative purposes to demonstrate the potential effect of DPA contamination and is not derived from a specific experimental study.

Experimental Protocols

Experimental Protocol: Rigorous Labware Cleaning for Trace Metal Analysis

This protocol is designed to minimize the risk of contamination from DPA and other sources on laboratory glassware and plasticware.

Materials:

  • Laboratory-grade detergent (phosphate-free)

  • Nitric acid (trace metal grade), ~10% (v/v)

  • Deionized (DI) water (Type I, 18.2 MΩ·cm)

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Initial Rinse: Immediately after use, rinse labware three times with DI water to remove gross contamination.

  • Detergent Wash: Submerge and soak the labware in a warm solution of laboratory-grade detergent for at least 30 minutes. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the labware thoroughly with tap water to remove all detergent residues.

  • Acid Bath: Submerge the labware in a 10% (v/v) nitric acid bath for at least 4 hours (or overnight for new labware or suspected heavy contamination). This step is crucial for leaching any adsorbed metals and destroying organic residues.

  • DI Water Rinse: Rinse the labware thoroughly with DI water. A minimum of five rinses is recommended.

  • Final Rinse: Perform a final rinse with Type I DI water.

  • Drying: Allow the labware to air dry in a clean, dust-free environment (e.g., a covered rack or a laminar flow hood). Do not use paper towels to dry, as they can introduce fiber contaminants.

  • Storage: Store the clean labware in a sealed container or covered to prevent airborne contamination.

Labware Cleaning Workflow:

LabwareCleaningWorkflow start Used Labware initial_rinse Initial Rinse (3x DI Water) start->initial_rinse detergent_wash Detergent Wash (Soak & Scrub) initial_rinse->detergent_wash tap_rinse Tap Water Rinse detergent_wash->tap_rinse acid_bath Acid Bath (10% HNO3, >4h) tap_rinse->acid_bath di_rinse DI Water Rinse (min. 5x) acid_bath->di_rinse final_rinse Final Rinse (Type I DI Water) di_rinse->final_rinse drying Air Dry in Clean Environment final_rinse->drying storage Store in Covered Container drying->storage end Clean Labware storage->end

Caption: Workflow for rigorous labware cleaning.

Experimental Protocol: Oxidative Digestion for DPA Removal from Aqueous Samples

This protocol uses microwave-assisted acid digestion to destroy DPA and other organic matter in the sample, releasing the chelated metals for analysis.

Materials:

  • Microwave digestion system with appropriate vessels (e.g., TFM, PFA).

  • Nitric acid (trace metal grade, concentrated).

  • Hydrogen peroxide (30%, trace metal grade).

  • Deionized (DI) water (Type I).

  • Appropriate personal protective equipment.

Procedure:

  • Sample Aliquot: Place a known volume (e.g., 1-5 mL) of the aqueous sample into a clean microwave digestion vessel.

  • Acid Addition: Add 5 mL of concentrated nitric acid to the vessel.

  • Oxidant Addition: Carefully add 1-2 mL of 30% hydrogen peroxide. Caution: The reaction with organic matter can be vigorous. Add peroxide slowly and allow any initial reaction to subside before sealing the vessel.

  • Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Use a standard digestion program for aqueous organic matrices. A typical program might involve ramping to 180-200 °C and holding for 20-30 minutes. Consult your instrument's manual for specific program recommendations.

  • Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature before opening.

  • Final Dilution: Quantitatively transfer the digested sample to a clean volumetric flask and dilute to the final volume with Type I DI water. The sample is now ready for analysis.

Logical Relationship for DPA Removal:

DPARemovalLogic start Aqueous Sample with Suspected DPA Contamination add_hno3 Add Concentrated Nitric Acid start->add_hno3 add_h2o2 Add Hydrogen Peroxide add_hno3->add_h2o2 microwave Microwave Digestion add_h2o2->microwave dpa_destruction DPA (C7H3NNa2O4) is Oxidized to CO2, H2O, and NOx microwave->dpa_destruction metal_release Chelated Metal Ions (M-DPA) are Released as Free Metal Ions (Mⁿ⁺) microwave->metal_release end Sample Ready for Trace Metal Analysis dpa_destruction->end metal_release->end

Caption: Logical diagram of DPA removal by oxidative digestion.

References

optimizing reaction conditions for "Disodium pyridine-2,6-dicarboxylate" derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of disodium pyridine-2,6-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the esterification and amidation of pyridine-2,6-dicarboxylate and its derivatives.

Q1: My esterification or amidation reaction has a very low yield. What are the common causes?

A1: Low yields in these reactions are frequently due to the hydrolysis of the starting material, pyridine-2,6-dicarbonyl dichloride, which is highly sensitive to moisture. The presence of water in the reagents or solvents will convert the acid chloride back to the unreactive pyridine-2,6-dicarboxylic acid.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use of Schlenk techniques is recommended.[1]

  • Dry Solvents: Use freshly dried solvents. Commercially available anhydrous solvents are a good option, but it is best practice to dry them over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) and distill them before use.

  • Dry Reagents: Ensure your amine or alcohol starting materials are anhydrous. If necessary, dry them using appropriate methods. Triethylamine, a common base, should also be anhydrous.[1]

Q2: I am observing the formation of pyridine-2,6-dicarboxylic acid as a major byproduct in my reaction. Why is this happening?

A2: This is a direct result of the hydrolysis of pyridine-2,6-dicarbonyl dichloride, as mentioned in Q1. Even trace amounts of water can lead to the formation of the dicarboxylic acid, which will not participate in the desired esterification or amidation reaction.[1][2] In some cases, this hydrolysis product might co-precipitate with your desired product, complicating purification.

Q3: My reaction is not going to completion, and I still have a significant amount of starting material. What can I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reaction Time or Temperature: Some derivatization reactions, especially with sterically hindered alcohols or amines, may require longer reaction times or elevated temperatures to proceed to completion. For example, the esterification with phenol requires heating to 50°C for 96 hours.[1]

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to ensure all reactants are in contact.

  • Stoichiometry of Reagents: Carefully check the molar ratios of your reactants. For a complete reaction, it is common to use a slight excess of the nucleophile (alcohol or amine) and the base.

  • Choice of Base: The base plays a crucial role in scavenging the HCl generated during the reaction. A weak or insufficient amount of base can lead to a stall in the reaction. Triethylamine (NEt3) is a commonly used base.[1][3] For some reactions, a more nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial, particularly in esterifications.[1]

Q4: I am seeing an unexpected chlorinated byproduct in my reaction with picolinic acid, a related starting material. Is this a concern for pyridine-2,6-dicarboxylic acid derivatives?

A4: While the formation of 4-chloro-substituted byproducts has been observed when using thionyl chloride to generate the acid chloride of picolinic acid in situ, this side reaction has not been reported for the corresponding reactions of pyridine-2,6-dicarboxylic acid.[4] However, it is good practice to be aware of potential side reactions and to fully characterize your products to confirm their identity.

Q5: How can I best purify my crude pyridine-2,6-dicarboxylate ester or amide?

A5: The purification method will depend on the physical properties of your derivative.

  • Precipitation/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is a common and effective purification method. For example, some copper complexes of pyridine-2,6-dicarboxylate esters have been successfully recrystallized from methanol.[1]

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[3]

  • Washing/Extraction: A typical workup involves washing the organic layer containing the product with aqueous solutions to remove unreacted starting materials and byproducts. This can include washing with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[3]

Experimental Protocols & Data

Synthesis of Pyridine-2,6-dicarbonyl dichloride (Starting Material)

A common precursor for derivatization is the acid chloride, which can be synthesized from pyridine-2,6-dicarboxylic acid. A typical procedure involves refluxing pyridine-2,6-dicarboxylic acid with thionyl chloride.[4][5]

Esterification Protocols

Method 1: Fischer Esterification (from Dicarboxylic Acid)

The Fischer esterification involves reacting the dicarboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) and heat. To drive the equilibrium towards the ester product, it is crucial to remove the water that is formed, often by using a Dean-Stark apparatus.[6] Using a large excess of the alcohol can also significantly improve the yield.[6]

Method 2: From Pyridine-2,6-dicarbonyl dichloride

This method is often preferred due to the high reactivity of the acid chloride.

Detailed Protocol for the Synthesis of bis(2-iodophenyl)pyridine-2,6-dicarboxylate [1]

  • Dissolve pyridine-2,6-dicarbonyl dichloride (1.0 g, 5 mmol) in 20 mL of dry diethyl ether.

  • In a separate flask, dissolve 2-iodophenol (2.3 g, 10 mmol) in 30 mL of dry diethyl ether.

  • To the 2-iodophenol solution, add 4-dimethylaminopyridine (DMAP) (10 mg, 5 mol%) and triethylamine (0.7 mL).

  • Cool the alcohol/base mixture in an ice bath.

  • Slowly add the acid chloride solution dropwise to the cooled alcohol mixture. The product should begin to precipitate immediately.

  • After the addition is complete, stir the reaction mixture for 1 hour at 0°C.

  • Add an additional 0.7 mL of triethylamine and continue stirring at room temperature for 16 hours.

  • Filter the colorless precipitate and wash it with 5 mL of diethyl ether.

  • Dry the solid to yield the final product.

ParameterValueReference
Starting Material Pyridine-2,6-dicarbonyl dichloride[1]
Alcohol 2-iodophenol[1]
Solvent Diethyl ether[1]
Base Triethylamine (NEt3)[1]
Catalyst 4-dimethylaminopyridine (DMAP)[1]
Temperature 0°C to room temperature[1]
Reaction Time 17 hours[1]
Yield 82%[1]
Amidation Protocols

Method 1: From Pyridine-2,6-dicarbonyl dichloride

General Procedure for the Synthesis of N,N'-diaryl-pyridine-2,6-dicarboxamides [3]

  • Cool a solution of pyridine-2,6-dicarbonyl dichloride in dry dichloromethane (DCM) to 0°C.

  • In a separate flask, prepare a solution of the desired aromatic amine (2.0 equivalents) and triethylamine (2.0 equivalents) in dry tetrahydrofuran (THF).

  • Add the amine/base solution dropwise to the cooled acid chloride solution over 30 minutes.

  • Allow the reaction mixture to stir overnight, warming to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Suspend the resulting precipitate in water, filter, and wash successively with saturated aqueous sodium bicarbonate and water.

ParameterValueReference
Starting Material Pyridine-2,6-dicarbonyl dichloride[3]
Amine Aromatic amines (e.g., 3- or 4-nitroaniline, aminopyridines)[3]
Solvent Dichloromethane (DCM) / Tetrahydrofuran (THF) (1:1 v/v)[3]
Base Triethylamine (Et3N)[3]
Temperature 0°C to room temperature[3]
Reaction Time 24 hours[3]
Yield Varies depending on the amine[3]

Visualized Workflows

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Pyridine-2,6-dicarboxylic acid acid_chloride Pyridine-2,6-dicarbonyl dichloride start->acid_chloride SOCl2, reflux reaction_mix Reaction Mixture (Anhydrous Solvent) acid_chloride->reaction_mix alcohol Anhydrous Alcohol alcohol->reaction_mix base Base (e.g., NEt3) base->reaction_mix crude_product Crude Ester reaction_mix->crude_product Stirring (time/temp dependent) purification Purification (Recrystallization or Chromatography) crude_product->purification Washing/Extraction final_product Pure Ester Derivative purification->final_product

Caption: General workflow for the esterification of pyridine-2,6-dicarboxylic acid.

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Pyridine-2,6-dicarboxylic acid acid_chloride Pyridine-2,6-dicarbonyl dichloride start->acid_chloride SOCl2, reflux reaction_mix Reaction Mixture (Anhydrous Solvent, 0°C) acid_chloride->reaction_mix amine Anhydrous Amine amine->reaction_mix base Base (e.g., NEt3) base->reaction_mix crude_product Crude Amide reaction_mix->crude_product Stirring (overnight) purification Purification (Precipitation/Washing or Chromatography) crude_product->purification final_product Pure Amide Derivative purification->final_product

Caption: General workflow for the amidation of pyridine-2,6-dicarboxylic acid.

References

dealing with hygroscopic nature of "Disodium pyridine-2,6-dicarboxylate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound Disodium pyridine-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound (CAS RN: 17956-40-0), with the molecular formula C₇H₃NNa₂O₄, is the disodium salt of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid).[1] Its hygroscopic nature stems from the strong affinity of the sodium cations and the carboxylate groups for water molecules. Hygroscopic substances readily absorb moisture from the atmosphere.[2][3] This can lead to issues such as caking, clumping, and potential degradation of the compound if not handled correctly.[3]

Q2: How should I store this compound to minimize water absorption?

To maintain the integrity of this compound, proper storage is crucial. It is recommended to:

  • Store in a tightly sealed container: The primary method to prevent moisture absorption is to keep the compound in an airtight container.[2]

  • Use a desiccator: For long-term storage or for highly sensitive experiments, storing the container within a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) is advisable.[4][5]

  • Store in a dry environment: A cool, dry storage location, such as a controlled humidity cabinet or a dry box, provides an additional layer of protection against atmospheric moisture.[2]

Q3: What are the potential consequences of moisture absorption on my experiments?

Water absorption can significantly impact experimental outcomes in several ways:

  • Inaccurate Weighing: The presence of absorbed water will lead to an overestimation of the compound's mass, resulting in the preparation of solutions with lower than intended concentrations.

  • Altered Solubility: The hydration state of the compound can affect its solubility characteristics.

  • Changes in Crystal Structure: Pyridine-2,6-dicarboxylic acid, the parent compound, is known to form different hydrate structures, which can alter its solid-state properties.[6] It is plausible that the disodium salt exhibits similar behavior.

  • Impact on Chemical Reactions: In moisture-sensitive reactions, the water introduced by the hygroscopic compound can act as an unwanted reactant or catalyst, leading to side reactions or reduced product yield. For instance, in coordination chemistry where this compound is used as a ligand, water can compete for coordination sites on a metal center.

Q4: How can I determine the water content of my this compound sample?

Several methods can be employed to quantify the water content in a hygroscopic sample:

  • Karl Fischer Titration: This is a highly accurate and specific method for determining the water content of a wide range of materials.[7][8] It is considered a gold standard for moisture analysis.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the mass loss of a sample as a function of temperature. A mass loss step at a temperature corresponding to the boiling point of water can indicate the water content.

  • Dynamic Vapor Sorption (DVS): This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity, providing a detailed profile of its hygroscopic behavior.[7]

Troubleshooting Guides

Problem 1: The this compound powder has formed clumps or appears wet.

  • Cause: The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.

  • Solution:

    • Drying the Compound: If the compound is thermally stable, it may be possible to dry it. A common laboratory practice for drying solids is to use a vacuum oven at a moderate temperature. However, the specific temperature and duration should be carefully determined to avoid decomposition. It is crucial to consult the manufacturer's data sheet or relevant literature for thermal stability information.

    • Verification of Water Content: After drying, it is essential to determine the residual water content using a reliable method like Karl Fischer titration to ensure it is within an acceptable range for your experiment.

    • Proper Storage: Immediately transfer the dried compound to a tightly sealed container and store it in a desiccator to prevent re-absorption of moisture.

Problem 2: Inconsistent results in a series of experiments using the same batch of this compound.

  • Cause: This could be due to variations in the water content of the compound between different experimental runs. If the container is opened frequently in a humid environment, the water content of the remaining powder can increase over time.

  • Solution:

    • Aliquot the Compound: Upon receiving a new batch of the compound, it is good practice to immediately aliquot it into smaller, single-use vials under a dry, inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to atmospheric moisture.

    • Standardize Handling Procedures: Implement a strict protocol for handling the compound. This includes minimizing the time the container is open and always handling it in a low-humidity environment if possible.

    • Characterize Each Aliquot: For highly sensitive applications, it may be necessary to determine the water content of a representative sample from each aliquot before use.

Experimental Protocols

Protocol 1: General Handling of Hygroscopic this compound

  • Preparation: Before opening the main container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of moisture on the cold powder.

  • Environment: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glovebox or a dry room.

  • Weighing: Use a clean, dry spatula and weighing vessel. Perform the weighing process as quickly as possible to minimize exposure to air.[2] Immediately after dispensing the required amount, securely reseal the container.

  • Dissolution: If preparing a solution, add the weighed compound to the solvent immediately.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general outline. Specific parameters should be optimized based on the instrument and reagents used.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration vessel to a low-drift endpoint.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of this compound into a dry vial. The sample size will depend on the expected water content and the titrator's sensitivity.

  • Titration: Quickly introduce the sample into the titration vessel. Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

  • Calculation: Calculate the water content (in % w/w) using the following formula:

Quantitative Data

Table 1: Effect of Relative Humidity on Water Content of a Hypothetical Hygroscopic Compound

Relative Humidity (%)Water Content (% w/w)
100.1
300.5
501.2
703.5
908.0

Note: This table presents illustrative data. The actual hygroscopic behavior of this compound should be determined experimentally.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic Compounds cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_characterization Quality Control storage Store in Tightly Sealed Container in a Desiccator equilibrate Equilibrate to Room Temperature storage->equilibrate weigh Weigh Quickly in Low Humidity Environment equilibrate->weigh dissolve Immediate Dissolution or Use in Reaction weigh->dissolve kf_titration Karl Fischer Titration for Water Content weigh->kf_titration Characterize aliquot dissolve->kf_titration Optional, for stringent requirements impact_of_moisture Impact of Moisture on Experimental Accuracy compound This compound (Hygroscopic) inaccurate_weighing Inaccurate Mass (Higher Reading) compound->inaccurate_weighing side_reactions Unwanted Side Reactions or Altered Kinetics compound->side_reactions moisture Atmospheric Moisture moisture->compound Absorption concentration_error Incorrect Solution Concentration (Lower) inaccurate_weighing->concentration_error inconsistent_results Inconsistent and Non-Reproducible Data concentration_error->inconsistent_results side_reactions->inconsistent_results

References

"Disodium pyridine-2,6-dicarboxylate" compatibility with different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed information on the compatibility of Disodium Pyridine-2,6-dicarboxylate (DPA) with various buffer systems, including troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPA) and what is its primary role in research? this compound, the disodium salt of dipicolinic acid, is a chemical compound widely recognized for its strong chelating properties.[1][2] In experimental settings, it is primarily used to bind divalent metal ions, such as calcium (Ca²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and iron (Fe²⁺).[3] This function is critical in studies involving metalloenzymes, calcium signaling, and for inducing spore germination in certain bacteria like Bacillus species.[4]

Q2: How does the pH of a buffer system affect the function of DPA? The pH of the buffer is a critical factor for DPA's chelating ability. The parent acid, pyridine-2,6-dicarboxylic acid, has two pKa values, approximately 2.16 and a second value reported between 3.24 and 4.76.[3][5] For DPA to effectively chelate divalent cations, its two carboxylate groups must be deprotonated. This is favored at a pH above the second pKa value. Operating at a pH significantly below this will protonate the carboxylate groups, drastically reducing the molecule's chelating efficiency.

Q3: Which common biological buffers are generally compatible with DPA? Zwitterionic buffers such as HEPES and Tris-based buffers are generally compatible with DPA, as they have a low propensity for interfering with metal chelation.[6] Compatibility is contingent on the final pH of the solution and the absence of high concentrations of competing divalent cations.

Q4: Are there buffer systems or components that should be avoided when using DPA? Yes. Buffers containing significant concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can lead to the precipitation of insoluble DPA-metal complexes. Citrate buffers should also be avoided, as citrate is itself a chelating agent and will compete with DPA for binding to target metal ions. Phosphate-buffered saline (PBS) should be used with caution, as phosphate ions can precipitate with certain cations, and this equilibrium can be affected by the presence of a strong chelator like DPA.[6][7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
A precipitate forms immediately after adding DPA to the buffer. 1. High Divalent Cation Concentration: The buffer may contain high levels of Ca²⁺ or Mg²⁺, leading to the formation of insoluble DPA salts. 2. Incorrect Buffer pH: The pH of the buffer may be in a range that promotes the precipitation of DPA or its complexes. 3. Supersaturation: The concentration of DPA may have exceeded its solubility limit in that specific buffer and temperature.1. Prepare the buffer using deionized, nuclease-free water and omit the addition of divalent cation salts (e.g., CaCl₂, MgCl₂). 2. Verify the buffer's pH. Adjust to a pH where DPA is known to be soluble and active (typically pH > 6.0). 3. Lower the working concentration of DPA or dissolve it in a small volume of water before adding it to the buffer with vigorous stirring.
The expected experimental outcome (e.g., enzyme inhibition) is not observed. 1. Suboptimal pH for Chelation: The buffer pH is too low, leading to protonation of DPA's carboxylate groups and inhibiting its chelating ability. 2. Buffer Component Interference: An additive in the buffer (e.g., another chelator, high salt concentration) is interfering with the DPA-metal interaction.1. Measure the final pH of your experimental solution and adjust it to the optimal range for your assay, ensuring it is well above DPA's second pKa. 2. Review all buffer components. If possible, prepare a simplified buffer containing only the essential buffering agent and DPA to test for interference.
Results are inconsistent between experimental replicates. 1. Poor Buffering Capacity: The chosen buffer is not effective at the experimental pH, leading to pH drift upon the addition of reagents. 2. DPA Degradation: DPA solution was not prepared fresh or was stored improperly.1. Ensure your working pH is within the effective buffering range of your chosen buffer system (typically pKa ± 1). 2. Prepare DPA-containing buffers fresh on the day of the experiment from a properly stored, concentrated stock solution.

Buffer System Compatibility Table

Buffer SystemTypical pH RangeCompatibility with DPAKey Considerations
HEPES 6.8 - 8.2Highly Recommended Low metal-binding capacity makes it an excellent choice for chelation studies.[6]
Tris-HCl 7.0 - 9.0Recommended Widely used and generally safe. Ensure the grade is low in metal contaminants.
MOPS 6.5 - 7.9Recommended Another "Good's" buffer with minimal metal ion interaction.
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Use with Caution Phosphate can precipitate with divalent cations. The presence of DPA can alter these equilibria.[6][7]
Citrate Buffers 3.0 - 6.2Not Recommended Citrate is a metal chelator and will compete with DPA. The lower pH range also inhibits DPA function.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DPA Aqueous Stock Solution

  • Objective: To prepare a sterile, concentrated stock solution of DPA for use in various buffer systems.

  • Materials:

    • This compound (MW: 211.08 g/mol )[1]

    • High-purity, nuclease-free water

    • Calibrated analytical balance

    • Sterile conical tube (e.g., 50 mL)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh out 211.08 mg of DPA powder for a 10 mL final volume of 100 mM solution.

    • Transfer the powder to the 50 mL conical tube.

    • Add approximately 8 mL of nuclease-free water.

    • Vortex vigorously until the powder is completely dissolved.

    • Adjust the final volume to 10 mL with nuclease-free water.

    • To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Compatibility Test for DPA in a Target Buffer

  • Objective: To visually and quantitatively assess the compatibility and solubility of DPA in a specific experimental buffer before committing to a large-scale experiment.

  • Materials:

    • 100 mM DPA stock solution (from Protocol 1)

    • Target experimental buffer

    • Spectrophotometer and cuvettes

    • pH meter[8]

  • Procedure:

    • Prepare two tubes of your target buffer. One will be the "Control" and the other the "Test".

    • To the "Test" tube, add the DPA stock solution to the final desired working concentration. Add an equivalent volume of water to the "Control" tube.

    • Mix both tubes gently by inversion.

    • Visual Inspection: Immediately observe both tubes against a dark background. Look for any cloudiness, haziness, or visible precipitate in the "Test" tube compared to the "Control".

    • Incubation: Let both tubes stand at the intended experimental temperature (e.g., room temperature, 37°C) for 1-2 hours. Re-examine for any precipitate.

    • (Optional) Turbidity Measurement: Measure the optical density (OD) of both solutions at 600 nm. A significantly higher OD600 in the "Test" sample indicates insoluble particle formation.

    • pH Verification: Measure the pH of the "Test" solution to confirm that the addition of DPA has not shifted the buffer's pH outside the acceptable range for your experiment.

Diagrams

Caption: Logical relationship of pH to DPA's metal chelation activity.

Troubleshooting_Workflow cluster_yes Troubleshooting Path start Add DPA to Buffer check_precipitate Precipitate Forms? start->check_precipitate check_cations Is buffer high in divalent cations? check_precipitate->check_cations Yes end_ok Proceed with Experiment check_precipitate->end_ok No check_ph Is buffer pH < 6.0? check_cations->check_ph No sol_cations Use cation-free buffer check_cations->sol_cations Yes check_conc Is DPA concentration a high > 10mM? check_ph->check_conc No sol_ph Adjust pH to > 6.0 check_ph->sol_ph Yes sol_conc Lower DPA concentration check_conc->sol_conc Yes

Caption: Decision workflow for troubleshooting DPA precipitation in buffers.

References

Validation & Comparative

"Disodium pyridine-2,6-dicarboxylate" vs EDTA for metal chelation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Metal Chelation: Disodium Pyridine-2,6-dicarboxylate (PDCD) vs. EDTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective metal ion chelation is a critical process in numerous scientific disciplines, from drug formulation and delivery to environmental remediation and analytical chemistry. The choice of a chelating agent can significantly impact the stability, efficacy, and safety of a product or the accuracy of an experimental result. This guide provides an objective comparison of two prominent chelating agents: this compound (PDCD), also known as Disodium dipicolinate, and the widely-used Ethylenediaminetetraacetic acid (EDTA).

This compound (PDCD) is the disodium salt of pyridine-2,6-dicarboxylic acid (PDC or dipicolinic acid, DPA). It is a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. DPA is notably found in bacterial endospores, where it contributes to their heat resistance[1]. It is also explored as a pharmaceutical intermediate and a versatile building block in coordination chemistry[2].

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate aminopolycarboxylic acid. It is one of the most common and versatile chelating agents, capable of forming stable complexes with a wide array of metal ions. EDTA is extensively used in the pharmaceutical industry as a stabilizer in drug formulations to prevent metal-ion induced degradation and in chelation therapy for heavy metal poisoning[1][2][3]. Its ability to sequester metal ions also makes it a valuable component in ophthalmic solutions and topical creams[2].

Data Presentation: Quantitative Comparison of Chelation Performance

The stability constant (log K) is a measure of the affinity of a chelating agent for a particular metal ion; a higher value indicates a more stable complex. The following tables summarize the stability constants for PDCD and EDTA with various metal ions. Note that values can vary with experimental conditions such as temperature and ionic strength.

Table 1: Stability Constants (log K) of PDCD and EDTA with Divalent Metal Ions

Metal IonPDCD (log K₁)PDCD (log β₂)EDTA (log K₁)
Cu²⁺ 9.32[4]16.1[5]18.8[6][7]
Ni²⁺ 8.4[8]-18.4[6]
Zn²⁺ 7.9[8]-16.5[6]
Co²⁺ 7.5[9]-16.45[6]
Fe²⁺ --14.3[6]
Mn²⁺ 6.0[4]-13.9[6]
Pb²⁺ -11.8[5]18.0[7]
Cd²⁺ -11.0[5]16.5[6]
Mg²⁺ 3.5[4]-8.8[6]
Ca²⁺ 3.4[4]-10.7[6]

Note: log K₁ refers to the formation of a 1:1 metal-ligand complex. log β₂ refers to the overall stability constant for a 1:2 metal-ligand complex.

Table 2: Stability Constants (log K) of PDCD and EDTA with Trivalent Metal Ions

Metal IonPDCD (log K₁)EDTA (log K₁)
Fe³⁺ 10.5[4]25.1[6]
Al³⁺ -16.4[6]
Cr³⁺ -23.4[6]

Analysis of Data: The data clearly indicates that EDTA generally forms significantly more stable complexes with most metal ions compared to PDCD, as evidenced by its substantially higher log K values. For instance, the stability constant for the Cu²⁺-EDTA complex is over 9 orders of magnitude greater than that of the 1:1 Cu²⁺-PDCD complex. This superior binding affinity makes EDTA a more powerful sequestering agent for a broad spectrum of metals.

Experimental Protocols

The determination of stability constants is crucial for evaluating the efficacy of a chelating agent. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration (Irving-Rossotti Method)

This is one of the most widely used and accurate methods for determining stability constants of metal complexes.

Principle: The method involves monitoring the change in hydrogen ion concentration (pH) during the titration of a solution containing a metal ion and a ligand with a standard base. The formation of a metal-ligand complex releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. This shift is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]), which are then used to determine the stability constants.

Detailed Methodology:

  • Solution Preparation: Prepare the following solutions with a constant ionic strength (e.g., using 0.1 M KNO₃ or NaClO₄):

    • Solution A: A known concentration of a strong acid (e.g., HClO₄).

    • Solution B: Solution A + a known concentration of the chelating agent (PDCD or EDTA).

    • Solution C: Solution B + a known concentration of the metal salt (e.g., metal nitrate or perchlorate).

  • Calibration: Calibrate the pH meter and glass electrode using standard buffer solutions (e.g., pH 4.01, 7.00, 9.00) to ensure accurate -log[H⁺] readings.

  • Titration: Titrate each solution (A, B, and C) separately against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C). Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the horizontal distance between the titration curves of (A and B) and (B and C), calculate the values of n̄ (average ligand number) and pL (-log[L]).

    • Construct a "formation curve" by plotting n̄ versus pL.

    • The stability constants (K₁, K₂, etc.) are then determined from the formation curve using computational methods or graphical methods (e.g., the half-integral method, where log Kₙ = pL at n̄ = n - 0.5).

Spectrophotometric Method (Job's Method of Continuous Variation)

This method is suitable when the formation of a metal-ligand complex results in a significant change in the absorption of visible or ultraviolet light.

Principle: A series of solutions is prepared in which the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the wavelength where the complex shows maximum absorption. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.[2]

Detailed Methodology:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-chelate complex by scanning the spectrum of a solution containing the metal and an excess of the ligand against a ligand-only blank.

  • Solution Preparation: Prepare a series of solutions (e.g., 10 solutions) where the total molar concentration of metal plus ligand (C_total = [M] + [L]) is constant, but the mole fraction of the ligand (X_L = [L] / C_total) varies from 0 to 1.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λₘₐₓ.

  • Data Analysis:

    • Plot the measured absorbance against the mole fraction of the ligand (X_L).

    • The stoichiometry of the complex is determined from the X_L value at which the maximum absorbance occurs. For a 1:1 complex, the peak will be at X_L = 0.5; for a 1:2 complex, at X_L ≈ 0.67.

    • The stability constant (K) can be calculated from the absorbance values of the experimental and theoretical (assuming complete formation) curves.[2]

Mandatory Visualization

Caption: Chelation of a metal ion (Mⁿ⁺) by PDCD (tridentate) and EDTA (hexadentate).

Potentiometric_Titration_Workflow A Prepare Solutions (A: Acid, B: Acid+Ligand, C: Acid+Ligand+Metal) at constant Ionic Strength B Calibrate pH Meter with Standard Buffers A->B C Titrate Solutions A, B, and C with Standardized Strong Base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curves (pH vs. Volume) D->E F Calculate n̄ and pL from curve shifts E->F G Construct Formation Curve (n̄ vs. pL) F->G H Determine Stability Constants (K) from Formation Curve G->H

References

A Comparative Guide to Pyridine Dicarboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Disodium Pyridine-2,6-dicarboxylate and its Isomers in Biological Systems

This compound, the salt of dipicolinic acid, and its various structural isomers are of significant interest to the scientific community, particularly in the fields of microbiology, enzymology, and pharmacology. These compounds, sharing the same molecular formula but differing in the substitution pattern of their carboxyl groups on the pyridine ring, exhibit a remarkable diversity in their biological activities and potential therapeutic applications. This guide provides a comprehensive comparison of this compound and other key pyridine dicarboxylic acid isomers, supported by experimental data and detailed methodologies to aid researchers in their scientific endeavors.

Chemical Structures of Pyridine Dicarboxylic Acid Isomers

The positional isomers of pyridine dicarboxylic acid are defined by the locations of the two carboxylic acid groups on the pyridine ring. The structures of the most commonly studied isomers are presented below.

Isomer NameSystematic NameCAS Number
Dipicolinic AcidPyridine-2,6-dicarboxylic acid499-83-2
Quinolinic AcidPyridine-2,3-dicarboxylic acid89-00-9
Lutidinic AcidPyridine-2,4-dicarboxylic acid499-80-9
Isocinchomeronic AcidPyridine-2,5-dicarboxylic acid100-26-5
Cinchomeronic AcidPyridine-3,4-dicarboxylic acid490-11-9
Dinicotinic AcidPyridine-3,5-dicarboxylic acid499-81-0

Comparative Biological Activities

The subtle variations in the spatial arrangement of the carboxyl groups among these isomers lead to significant differences in their biological functions. This section compares their key activities, with a focus on enzyme inhibition and antimicrobial effects.

Enzyme Inhibition

Several pyridine dicarboxylic acid isomers have been identified as potent inhibitors of various enzymes, a property attributed to their ability to chelate metal ions in the enzyme's active site or mimic endogenous substrates.[1]

Metallo-β-Lactamase (MBL) Inhibition: MBLs are a class of bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics. The inhibition of these enzymes is a critical strategy to combat antibiotic resistance. Dipicolinic acid (pyridine-2,6-dicarboxylic acid) has been investigated as a potential MBL inhibitor.

Histone Demethylase (HDM) Inhibition: HDMs are crucial epigenetic regulators, and their dysregulation is implicated in cancer. Pyridine-2,4-dicarboxylic acid has been identified as an inhibitor of the KDM5B/Jarid1B/PLU1 histone demethylase.

D-dopachrome Tautomerase (D-DT) Inhibition: Pyridine-2,5-dicarboxylic acid is a selective inhibitor of D-DT, a cytokine involved in inflammatory responses.[2]

A summary of the inhibitory activities of selected isomers is provided in the table below.

IsomerTarget EnzymeIC50 ValueReference
Pyridine-2,6-dicarboxylic acid Metallo-β-lactamases (general)-[3]
Pyridine-2,4-dicarboxylic acid KDM5B/Jarid1B/PLU1 (Histone Demethylase)-
Pyridine-2,5-dicarboxylic acid D-dopachrome tautomerase (D-DT)-[2]
Antimicrobial and Other Biological Activities

Beyond enzyme inhibition, these isomers exhibit a range of other important biological effects.

  • This compound (Dipicolinate): This isomer is famously known for its crucial role in the heat resistance of bacterial endospores, where it exists as a calcium chelate in the spore core.[4] This property makes it a target for sterilization and decontamination processes. It and its derivatives have also been explored for their antimicrobial properties.[5][6]

  • Pyridine-2,3-dicarboxylic acid (Quinolinic acid): This isomer and its derivatives have been studied for their potential antimicrobial activities.[7][8]

  • Pyridine-2,5-dicarboxylic acid: Derivatives of this isomer have shown promising activity against Trypanosoma cruzi and Leishmania mexicana.

  • Pyridine-3,4-dicarboxylic acid: This isomer is considered a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[9]

  • Pyridine-3,5-dicarboxylic acid: It is known to be a competitive inhibitor of butyrobetaine hydroxylase.[10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of these isomers. Below are representative methodologies for key assays.

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against MBLs.

Principle: The activity of MBLs can be monitored by the hydrolysis of a chromogenic cephalosporin substrate, such as nitrocefin. Inhibition of the enzyme results in a decreased rate of color change.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

  • Test compounds (pyridine dicarboxylic acid isomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a defined amount of MBL enzyme to each well.

  • Add the different concentrations of the test compounds to the wells and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the nitrocefin substrate to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[11]

Workflow for MBL Inhibition Assay

MBL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds E Add Test Compounds & Incubate A->E B Prepare MBL Enzyme Solution D Add Enzyme to 96-well Plate B->D C Prepare Nitrocefin Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Measure Absorbance Change at 486 nm F->G H Calculate Initial Velocities G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the IC50 of MBL inhibitors.

Histone Demethylase (HDM) Inhibition Assay

This protocol is designed to screen for inhibitors of histone demethylases.

Principle: The activity of Fe(II) and α-ketoglutarate-dependent HDMs can be measured by detecting the formaldehyde produced during the demethylation reaction.

Materials:

  • Purified HDM enzyme (e.g., KDM5B)

  • Methylated histone peptide substrate (e.g., H3K4me3)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing FeSO4, α-ketoglutarate, and ascorbate)

  • Formaldehyde detection reagent (e.g., Amplite™ Fluorimetric Formaldehyde Assay Kit)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the HDM enzyme, the methylated histone peptide substrate, and the test compound at various concentrations.

  • Initiate the demethylation reaction by adding the co-factors (FeSO4, α-ketoglutarate, ascorbate) and incubate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction.

  • Add the formaldehyde detection reagent according to the manufacturer's instructions and incubate to allow for color or fluorescence development.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • A decrease in formaldehyde production compared to the control (no inhibitor) indicates inhibition of the HDM.

  • Calculate the IC50 values as described for the MBL assay.

Signaling Pathway for HDM Inhibition

HDM_Inhibition_Pathway cluster_enzyme_reaction Histone Demethylase Activity cluster_inhibition Inhibition Mechanism HDM Histone Demethylase (e.g., KDM5B) Products Demethylated Histone + Formaldehyde + Succinate HDM->Products Substrate Methylated Histone (e.g., H3K4me3) Substrate->HDM Cofactors Fe(II) + α-KG Cofactors->HDM Inhibitor Pyridine Dicarboxylic Acid Isomer Inhibitor->HDM Inhibits

Caption: Inhibition of histone demethylase by pyridine dicarboxylic acid isomers.

Conclusion

The family of pyridine dicarboxylic acids presents a rich landscape for chemical and biological exploration. While this compound is well-established for its role in bacterial spore resistance, its isomers are emerging as promising scaffolds for the development of novel enzyme inhibitors and other therapeutic agents. The comparative data and experimental protocols provided in this guide are intended to facilitate further research into the structure-activity relationships of these versatile compounds, ultimately paving the way for new discoveries in medicine and biotechnology. The diverse biological activities stemming from subtle changes in the isomeric structure underscore the importance of systematic comparative studies in drug discovery and development.

References

A Comparative Guide to Spore Detection: Validating the Disodium Pyridine-2,6-Dicarboxylate (DPA) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of bacterial spores is a critical necessity. Spores, produced by bacteria such as Bacillus and Clostridium, are notoriously resilient to harsh conditions, posing significant challenges in sterilization, food safety, and disease prevention. This guide provides an in-depth comparison of the widely used Disodium pyridine-2,6-dicarboxylate (DPA) assay with other common spore detection methods, supported by experimental data and detailed protocols.

The DPA assay leverages the unique presence of dipicolinic acid (DPA) in the core of bacterial endospores, where it can constitute 5% to 15% of the spore's dry weight.[1][2][3] This molecule is a reliable biomarker for the presence of spores.[4][5] The assay is based on the principle that DPA chelates with lanthanide metals, such as Terbium (Tb³⁺) or Europium (Eu³⁺), to form a highly fluorescent complex.[1][6][7] The resulting photoluminescence can be measured to quantify the number of spores present.[2]

Comparative Analysis of Spore Detection Methods

The selection of a suitable spore detection method depends on various factors, including the required sensitivity, speed, cost, and whether a distinction between viable and non-viable spores is necessary. The DPA assay offers a rapid, sensitive, and specific alternative to traditional culture-based methods.

Method Principle Limit of Detection (LOD) Time to Result Viability Assessment Key Advantages Key Limitations
DPA Assay (Fluorimetry) Chemical detection of dipicolinic acid (DPA) released from spores, which forms a fluorescent complex with lanthanide ions (e.g., Terbium).[1][6]10² - 10⁴ spores/mL[6][8][9]< 30 minutes[10][11]Can be adapted to assess viability by selectively inducing germination to release DPA from live spores only.[11]Rapid, high-throughput, specific to bacterial spores.Indirectly measures spore count; fluorescence can be quenched by sample matrix components.[1]
Plate Counting Culturing of viable spores on nutrient agar, which germinate and form visible colonies.~1 spore/mL (volume dependent)12 - 72 hours[9][12]Gold standard for viability; only counts viable, culturable spores.Highly sensitive, low cost for basic setup.Extremely slow, labor-intensive, biased towards culturable species.[12]
Microscopy Direct visual enumeration of spores using techniques like phase-contrast or fluorescence staining (e.g., Malachite Green).~10⁵ spores/mL< 1 hourCan distinguish spores from vegetative cells, but viability staining is required for live/dead assessment.Provides direct visual confirmation.Labor-intensive, low throughput, difficult to distinguish spores from debris in complex samples.[13]
PCR / qPCR Amplification of specific DNA sequences unique to spore-forming bacteria.10¹ - 10² spores/mL[9][14]2 - 4 hoursStandard PCR detects DNA from both live and dead spores; requires modifications (e.g., with photoaffinity labels) to assess viability.[9]Highly sensitive and specific, can identify species.Can be inhibited by sample matrix, may not reflect viability.[9]
Flow Cytometry High-throughput analysis of individual cells or spores based on light scattering and fluorescence properties.[12]~10³ spores/mL< 1 hourCan assess viability with appropriate fluorescent dyes.Extremely rapid, provides multi-parameter data on a single-cell level.Requires expensive equipment and specialized expertise.
Immunoassays (e.g., ELISA) Use of antibodies to detect specific surface antigens on spores.~10³ - 10⁵ spores/mL1 - 3 hoursTypically does not distinguish between live and dead spores.High specificity, potential for portable formats.Antibody availability and cross-reactivity can be limiting factors.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are methodologies for the DPA fluorimetry assay and the standard plate counting method for comparison.

DPA Fluorimetry Assay Protocol

This protocol is optimized for the rapid quantification of bacterial spores using Terbium chloride.

Objective: To quantify spore concentration by measuring the fluorescence of the DPA-Terbium complex.

Materials:

  • Spore suspension sample

  • Terbium Chloride (TbCl₃) solution (10 µM)

  • Sodium Acetate buffer (1 M, pH 5.6)[6][7]

  • Autoclave or heat block

  • Microcentrifuge

  • Fluorometer or fluorescence plate reader (Excitation: 270 nm, Emission: 545 nm)[15]

  • 96-well microplates (black, clear bottom)

Procedure:

  • Spore Lysis (DPA Release):

    • Pipette 1 mL of the spore suspension into a microcentrifuge tube.

    • To release DPA from all spores (total spore count), autoclave the sample at 121°C for 15-20 minutes. This step is crucial for breaking open the spores.

    • Allow the sample to cool to room temperature.

    • Centrifuge the lysed sample at 10,000 x g for 10 minutes to pellet cellular debris.

    • Carefully collect the supernatant containing the released DPA.

  • Complex Formation:

    • In a single well of a 96-well microplate, combine the following:

      • 50 µL of the DPA-containing supernatant.

      • 100 µL of 1 M Sodium Acetate buffer (pH 5.6).

      • 50 µL of 10 µM TbCl₃ solution.

    • Prepare a blank sample using sterile water or buffer instead of the DPA supernatant.

    • Prepare a standard curve using known concentrations of pure this compound.

  • Fluorescence Measurement:

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence using a fluorometer set to an excitation wavelength of 270 nm and an emission wavelength of 545 nm.[15]

  • Quantification:

    • Subtract the blank reading from the sample readings.

    • Determine the concentration of DPA in the sample by comparing its fluorescence to the standard curve.

    • Correlate the DPA concentration to the spore concentration based on a pre-determined calibration (e.g., by comparing with plate counting for a specific strain). A linear correlation between spore concentration and fluorescence intensity should be established.[8]

Standard Plate Counting Protocol

Objective: To determine the number of viable, culturable spores in a sample.

Materials:

  • Spore suspension sample

  • Phosphate-buffered saline (PBS) or sterile distilled water for dilutions

  • Nutrient Agar plates (e.g., Tryptic Soy Agar)

  • Water bath or heat block set to 80°C

  • Incubator set to the optimal growth temperature for the bacterial species (e.g., 37°C)

Procedure:

  • Heat Shock:

    • To eliminate vegetative cells and trigger spore germination, heat the sample in a water bath at 80°C for 15 minutes.[9]

    • Immediately cool the sample on ice.

  • Serial Dilution:

    • Perform a 10-fold serial dilution of the heat-shocked spore suspension in PBS. This is critical to obtain a countable number of colonies on the plates.

  • Plating:

    • Pipette 100 µL from the appropriate dilutions onto the surface of the Nutrient Agar plates.

    • Spread the suspension evenly across the plate using a sterile spreader.

    • Prepare plates in triplicate for each dilution to ensure statistical validity.

  • Incubation:

    • Invert the plates and incubate them at the appropriate temperature (e.g., 37°C) for 24-48 hours, or until colonies are clearly visible.

  • Colony Counting:

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the concentration of Colony-Forming Units (CFU) per mL in the original sample using the formula:

      • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

Visualizing Key Processes

Diagrams help clarify complex workflows and mechanisms, aiding in the comprehension and application of these assays.

DPA_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Detection Reaction cluster_analysis Data Analysis SporeSample Spore Sample Lysis Spore Lysis (Autoclave/Heat) SporeSample->Lysis Release DPA Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant (Contains DPA) Centrifuge->Supernatant Separate Debris Reaction Mix Supernatant + TbCl3 + Buffer Supernatant->Reaction Incubate Incubate (10 min) Reaction->Incubate Measure Measure Fluorescence (Ex: 270nm, Em: 545nm) Incubate->Measure Quantify Quantify Spores (vs. Standard Curve) Measure->Quantify

Caption: Workflow of the DPA fluorimetry assay for spore detection.

DPA_Chelation_Mechanism cluster_0 Mechanism of Fluorescence DPA Dipicolinic Acid (DPA) (from spore) Complex DPA-Tb³⁺ Complex (Highly Fluorescent) DPA->Complex Chelation Tb Terbium Ion (Tb³⁺) (Low Fluorescence) Tb->Complex Chelation Light Green Emission (545 nm) Complex->Light UV UV Excitation (270 nm) UV->Complex Energy Transfer (Antenna Effect)

Caption: DPA-lanthanide chelation and fluorescence mechanism.

Assay_Selection_Logic node_result node_result start Need to Detect Spores? speed Is Speed Critical? (< 1 hour) start->speed Yes viability Need Viability Data? speed->viability Yes viability2 Need Viability Data? speed->viability2 No viability->node_result Yes DPA Assay (with germination) Flow Cytometry viability->node_result No DPA Assay (total) PCR / Immunoassay viability2->node_result No Microscopy cost Is Equipment Cost a Major Constraint? viability2->cost Yes cost->node_result Yes Plate Counting cost->node_result No PCR

Caption: Decision tree for selecting a suitable spore detection assay.

References

A Comparative Guide to Lanthanide Sensitization: Disodium Pyridine-2,6-dicarboxylate vs. Other Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is paramount for achieving optimal lanthanide sensitization in various applications, from bioimaging to drug discovery. This guide provides an objective comparison of Disodium Pyridine-2,6-dicarboxylate (DPA) with other commonly used chelators, supported by experimental data and detailed protocols to aid in your research and development endeavors.

This compound, a salt of pyridine-2,6-dicarboxylic acid, has emerged as a highly effective chelating agent for sensitizing the luminescence of lanthanide ions, particularly europium (Eu³⁺) and terbium (Tb³⁺). Its rigid structure and efficient energy transfer capabilities make it a compelling alternative to more traditional chelators. This guide will delve into a quantitative comparison of DPA with other widely used chelators such as EDTA, DTPA, and β-diketonates, focusing on key performance indicators like luminescence intensity, quantum yield, and excited-state lifetime.

The "Antenna Effect": A Key to Lanthanide Luminescence

Lanthanide ions themselves have very low molar absorption coefficients, meaning they are poor absorbers of light. To overcome this, an organic ligand, or "antenna," is used to absorb excitation energy and transfer it to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. This process is known as the "antenna effect." The efficiency of this energy transfer is a critical factor in the overall brightness of the lanthanide probe.

Figure 1. The Antenna Effect for Lanthanide Sensitization cluster_ligand Chelating Ligand (Antenna) cluster_lanthanide Lanthanide Ion S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption T1 Triplet Excited State (T₁) S1->T1 ISC Ln_Ground Ground State Ln_Excited Excited State T1->Ln_Excited ET Emission Luminescence (Emission) Ln_Excited->Ln_Ground Emission Excitation Light Absorption (Excitation) ISC Intersystem Crossing (ISC) ET Energy Transfer (ET)

Caption: The Antenna Effect for Lanthanide Sensitization.

Quantitative Comparison of Chelators

The choice of chelator significantly impacts the photophysical properties of the resulting lanthanide complex. The following tables summarize key performance data for lanthanide complexes with DPA and other common chelators. The data presented is compiled from various studies and standardized where possible for comparative purposes. It is important to note that absolute values can vary depending on the specific experimental conditions (e.g., solvent, pH, temperature).

Table 1: Comparison of Quantum Yields (Φ) for Europium(III) Complexes

ChelatorQuantum Yield (Φ) (%)SolventReference
Pyridine-2,6-dicarboxylate (DPA) 29 - 36.1 Various[1][2]
Ethylenediaminetetraacetic acid (EDTA)LowAqueous[3][4]
Diethylenetriaminepentaacetic acid (DTPA)0.7 (unmodified)Aqueous[5]
Thenoyltrifluoroacetone (TTA)~20-30Organic[6]
1,10-Phenanthroline (phen)10-20 (as co-ligand)Various[2]

Table 2: Comparison of Luminescence Lifetimes (τ) for Europium(III) and Terbium(III) Complexes

ChelatorLanthanideLuminescence Lifetime (τ) (ms)SolventReference
Pyridine-2,6-dicarboxylate (DPA) Eu³⁺2.31 - 3.23 Various[2]
Pyridine-2,6-dicarboxylate (DPA) Tb³⁺~2.0 Aqueous[7]
Diethylenetriaminepentaacetic acid (DTPA)Eu³⁺~0.5 - 1.0Aqueous[5]
Diethylenetriaminepentaacetic acid (DTPA)Tb³⁺~1.0 - 2.0Aqueous[5]

Analysis:

The data clearly indicates that DPA is a highly efficient sensitizer for lanthanide luminescence, often exhibiting higher quantum yields and significantly longer lifetimes compared to the unmodified polyaminocarboxylate chelators EDTA and DTPA.[1][2][7] While β-diketonates like TTA can also provide good sensitization, DPA complexes often show comparable or superior performance, particularly in terms of lifetime, which is crucial for time-resolved applications. The long lifetimes observed with DPA complexes are indicative of effective shielding of the lanthanide ion from non-radiative decay pathways, such as quenching by solvent molecules.[2]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for the synthesis of a lanthanide-DPA complex and the measurement of its photophysical properties are provided below.

Synthesis of Tris(dipicolinato)europium(III) Complex

This protocol describes a general method for the synthesis of a Eu(DPA)₃ complex.

Figure 2. Workflow for Synthesis of a Lanthanide-DPA Complex cluster_synthesis Synthesis Start Start Materials: - Pyridine-2,6-dicarboxylic acid - Lanthanide(III) salt (e.g., EuCl₃) - Base (e.g., NaOH) Dissolve Dissolve DPA and Base in Solvent (e.g., Water) Start->Dissolve Add_Ln Add Lanthanide Salt Solution Dissolve->Add_Ln React Stir at Room Temperature Add_Ln->React Precipitate Collect Precipitate by Filtration React->Precipitate Wash Wash with Solvent Precipitate->Wash Dry Dry the Product Wash->Dry Product Final Product: [Eu(DPA)₃]³⁻ complex Dry->Product

Caption: Workflow for Synthesis of a Lanthanide-DPA Complex.

Materials:

  • Pyridine-2,6-dicarboxylic acid (H₂DPA)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a stoichiometric amount of pyridine-2,6-dicarboxylic acid and two equivalents of sodium hydroxide in deionized water.

  • In a separate flask, dissolve one equivalent of europium(III) chloride hexahydrate in deionized water.

  • Slowly add the europium(III) chloride solution to the this compound solution while stirring.

  • A white precipitate of the europium complex should form immediately.

  • Continue stirring the mixture at room temperature for several hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials.

  • Dry the resulting white powder under vacuum.

Measurement of Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer with time-resolved capabilities and a pulsed excitation source (e.g., a xenon flash lamp or a pulsed laser).

Protocol for Quantum Yield Measurement (Relative Method):

  • Prepare a series of dilute solutions of the lanthanide complex and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine their absorbance at the excitation wavelength.

  • Measure the emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol for Luminescence Lifetime Measurement:

  • Prepare a solution of the lanthanide complex in the desired solvent.

  • Excite the sample with a short pulse of light from the pulsed excitation source.

  • Record the decay of the luminescence intensity over time.

  • Fit the decay curve to a single or multi-exponential function to determine the luminescence lifetime (τ). For lanthanide complexes, a single exponential decay is often observed.

Logical Comparison of Chelator Suitability

The selection of the optimal chelator depends on the specific requirements of the application. The following diagram illustrates a logical framework for choosing a chelator based on key performance criteria.

Figure 3. Chelator Selection Framework cluster_criteria Performance Criteria cluster_chelators Chelator Choice High_QY High Quantum Yield? Long_Lifetime Long Lifetime Required? High_QY->Long_Lifetime Yes Other Consider Other Chelators High_QY->Other No Aqueous_Sol Aqueous Solubility? Long_Lifetime->Aqueous_Sol Yes Beta_Diketones β-Diketones (e.g., TTA) Long_Lifetime->Beta_Diketones No DPA DPA / DPA Derivatives Aqueous_Sol->DPA Yes Polyaminocarboxylates Polyaminocarboxylates (e.g., DTPA, DOTA derivatives) Aqueous_Sol->Polyaminocarboxylates Consider Also

Caption: Chelator Selection Framework.

Conclusion

This compound stands out as a highly effective chelator for lanthanide sensitization, offering significant advantages in terms of luminescence quantum yield and lifetime, particularly when compared to traditional polyaminocarboxylate ligands like EDTA and DTPA. Its rigid structure contributes to efficient energy transfer and shields the lanthanide ion from non-radiative decay, making it an excellent choice for applications requiring bright and long-lived luminescence, such as time-resolved bioassays and imaging. While β-diketonates also offer good sensitization, DPA and its derivatives often provide a superior balance of photophysical properties and stability, especially in aqueous environments. The provided experimental protocols offer a starting point for researchers to synthesize and characterize their own lanthanide-DPA complexes, enabling further exploration of this promising class of luminescent probes. The logical framework for chelator selection should aid in making informed decisions based on the specific demands of the intended application.

References

comparative study of "Disodium pyridine-2,6-dicarboxylate" metal complex stability constants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Stability Constants and Determination Methodologies of Metal Complexes with Disodium Pyridine-2,6-dicarboxylate.

This compound, the salt of dipicolinic acid (DPA), is a robust chelating agent that forms stable complexes with a wide array of metal ions. The stability of these complexes is a critical parameter in numerous applications, including the design of therapeutic agents, the development of analytical sensors, and the study of biological systems. This guide provides a comparative overview of the stability constants of various metal-DPA complexes, supported by detailed experimental protocols for their determination.

Quantitative Comparison of Stability Constants

The stability of a metal complex is quantified by its stability constant (β), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. The logarithm of the overall stability constant, log β, is commonly reported. The following table summarizes the log β values for various metal complexes with pyridine-2,6-dicarboxylic acid, highlighting the influence of the metal ion's charge and nature on the complex's stability. The data has been compiled from various studies, and the experimental conditions (temperature and ionic strength) are provided for accurate comparison.

Metal IonStoichiometry (Metal:Ligand)log βTemperature (°C)Ionic Strength (M)
Ca(II)1:1-25.01.0 (KNO₃)
Mg(II)1:1-25.01.0 (KNO₃)
Mn(II)1:1-25.01.0 (KNO₃)
Co(II)1:1-25.01.0 (KNO₃)
Ni(II)1:1-25.01.0 (KNO₃)
Cu(II)1:1-25.01.0 (KNO₃)
Zn(II)1:212.020.00.4 (KNO₃)
Cd(II)1:2-20.00.4 (KNO₃)
La(III)1:3---
Gd(III)1:3---
U(VI)1:1---
U(VI)1:2---
Np(VI)1:1---
Np(VI)1:2---
Pu(VI)1:1---
Pu(VI)1:2---

Note: A hyphen (-) indicates that the specific log β value was mentioned as determined in the search results, but the exact numerical value was not provided in the accessible text.

Experimental Protocols for Determining Stability Constants

The accurate determination of stability constants is paramount for understanding and utilizing metal-ligand interactions. The following are detailed methodologies for three common experimental techniques.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining stability constants in solution.[1] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and the metal ion as a titrant of known concentration (typically a strong base) is added.

Protocol:

  • Solution Preparation: Prepare stock solutions of the this compound, the metal salt (e.g., nitrate or perchlorate salt to avoid complexation by the counter-ion), a strong acid (e.g., HCl or HNO₃), and a carbonate-free strong base (e.g., NaOH or KOH). An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength throughout the titration.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Titration Procedure:

    • Pipette a known volume of a solution containing the ligand and the strong acid into a thermostated titration vessel.

    • In a separate titration, pipette the same volumes of ligand and strong acid, along with a known concentration of the metal salt, into the vessel.

    • Titrate both solutions with the standardized strong base, recording the pH or electromotive force (EMF) after each addition of the titrant.

  • Data Analysis: The titration data (volume of titrant vs. pH) is used to calculate the formation function, ñ (the average number of ligands bound per metal ion), and the free ligand concentration, [L]. The stability constants (β) are then determined by analyzing the formation curve (a plot of ñ versus -log[L]) using various computational methods.

Spectrophotometry

Spectrophotometry is applicable when the formation of the metal complex results in a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum.[2][3][4][5][6]

Protocol:

  • Spectral Characterization: Record the UV-Vis absorption spectra of the free ligand, the free metal ion, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand (or vice versa).

  • Wavelength Selection: Identify a wavelength where the absorbance difference between the reactants and the complex is maximal.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.

    • Measure the absorbance of each solution at the selected wavelength.

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.

    • Plot the absorbance versus the molar ratio of ligand to metal. The stoichiometry is indicated by the break in the curve.

  • Data Analysis: The stability constant is calculated from the absorbance data and the known concentrations of the metal and ligand using various mathematical treatments of the equilibrium.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n).[7][8][9][10][11]

Protocol:

  • Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution and mixing. The concentrations should be chosen based on the expected binding affinity.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Load the ligand solution into the injection syringe and the metal ion solution into the sample cell.

  • Titration: Inject small aliquots of the ligand solution into the sample cell at regular intervals. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters, including the stability constant.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of key experimental procedures.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Ligand, Metal, Acid, Base) calibrate_ph Calibrate pH Electrode prep_solutions->calibrate_ph titrate_ligand Titrate Ligand + Acid with Base calibrate_ph->titrate_ligand titrate_complex Titrate Ligand + Acid + Metal with Base calibrate_ph->titrate_complex plot_curves Plot Titration Curves (pH vs. Volume) titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate Formation Function (ñ) and Free Ligand Concentration ([L]) plot_curves->calc_n plot_formation Plot Formation Curve (ñ vs. -log[L]) calc_n->plot_formation calc_beta Calculate Stability Constants (log β) plot_formation->calc_beta

Caption: Workflow for Potentiometric Determination of Stability Constants.

ChelationProcess cluster_complex Complex Formation M Mⁿ⁺ ML MLⁿ⁺ M->ML + L (k₁) L1 L L1->ML L2 L ML2 ML₂ⁿ⁺ L2->ML2 ML->ML2 + L (k₂)

Caption: Stepwise Formation of Metal-Ligand Complexes.

References

A Comparative Guide to Purity Assessment of Synthesized Disodium Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for synthesized compounds is a critical step in chemical research and pharmaceutical development. Disodium pyridine-2,6-dicarboxylate, the salt of dipicolinic acid, is a powerful chelating agent used in various applications, including the preparation of lanthanide and transition metal complexes for medical imaging and as a stabilizer in biological formulations.[1][2] Ensuring its purity is paramount for the reliability, reproducibility, and safety of downstream applications.

This guide provides an objective comparison of common analytical techniques for assessing the purity of synthesized this compound. It includes detailed experimental protocols, comparative data tables, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Key Analytical Techniques

A multi-faceted approach is recommended for the robust characterization of this compound, as each technique offers unique insights into the nature and quantity of potential impurities.

Technique Principle Information Provided Strengths Limitations Common Impurities Detected
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (peak area %), detection of non-volatile impurities.High sensitivity and resolution for separating closely related compounds.[3]Requires method development; may not detect impurities that don't absorb UV or are non-volatile.Unreacted starting materials (e.g., 2,6-lutidine), reaction intermediates, degradation products.[4]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of organic impurities.Provides detailed structural information; ideal for identifying organic byproducts.[5][6]Lower sensitivity than HPLC for trace impurities; may not detect inorganic salts or water.[7]Residual solvents, starting materials, structural isomers, and other organic byproducts.[8]
Elemental Analysis (C, H, N) Combustion of the sample to convert elements into simple gases, which are then quantified.Determination of the elemental composition (%C, %H, %N).Essential for confirming the empirical formula and detecting inorganic impurities or water of hydration.[7][9]Provides no structural information; accuracy can be affected by incomplete combustion or sample heterogeneity.[5][6]Inorganic salts (e.g., NaCl), co-crystallized water molecules, incorrect stoichiometry.[7]
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge (m/z) ratio.Confirms molecular weight of the target compound and impurities.High sensitivity and accuracy for molecular weight determination.[1]Not inherently quantitative without extensive calibration; fragmentation can be complex.Compounds with different molecular weights, including byproducts and degradation products.[10][11]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups present in the sample.Fast and simple method for confirming the presence of key functional groups (e.g., carboxylate).[12][13]Provides limited information on purity; not suitable for quantification of minor components.Presence or absence of key functional groups, such as the O-H band from the parent acid.[13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative analysis of this compound using a reversed-phase column.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in the mobile phase A. Filter through a 0.22 µm syringe filter before injection.[14]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and is highly effective for identifying organic impurities.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterium oxide (D₂O), as the compound is a salt.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of D₂O.

  • ¹H NMR Analysis:

    • The spectrum of pure this compound should show two signals in the aromatic region corresponding to the pyridine ring protons.

    • Typically, a triplet around 8.2 ppm and a doublet around 8.3 ppm are expected.[15]

    • The absence of a broad singlet between 10-13 ppm confirms the deprotonation of the carboxylic acid groups.[13][16]

    • Integrate all peaks. The presence of unexpected signals indicates organic impurities (e.g., residual solvents, starting materials), which can be quantified by comparing their integration values to that of the product peaks.

  • ¹³C NMR Analysis:

    • The spectrum will confirm the number of unique carbon environments.

    • The carboxylate carbon (C=O) signal is expected around 170-185 ppm.[13]

Elemental Analysis

This technique is crucial for confirming the bulk purity and correct elemental composition, including the presence of sodium and any water of hydration.

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: A precisely weighed sample (1-3 mg) is combusted at high temperature (approx. 900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Analysis: The experimental weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated for the molecular formula C₇H₃NNa₂O₄.

  • Acceptance Criteria: For a pure compound, the found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[5][6] A significant deviation, especially in H, may suggest the presence of water of hydration.[7]

Visualizing the Purity Assessment Workflow

A systematic workflow ensures that all potential impurities are investigated using the most appropriate techniques.

G cluster_start Initial Synthesis cluster_analysis Primary Purity Analysis cluster_secondary Confirmatory & Further Investigation cluster_results Final Assessment start Synthesized Disodium pyridine-2,6-dicarboxylate HPLC HPLC (Quantitative Purity) start->HPLC NMR ¹H & ¹³C NMR (Structural ID & Organic Impurities) start->NMR EA Elemental Analysis (Elemental Composition) start->EA pass Purity Confirmed (>99% by HPLC, correct spectra, EA ±0.4%) HPLC->pass >99% pure fail Impurity Detected (Requires further purification) HPLC->fail <99% or extra peaks MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) NMR->IR NMR->pass Correct Structure NMR->fail Unexpected Signals EA->MS EA->pass Matches Theory EA->fail Deviation >0.4%

Caption: General workflow for purity assessment of synthesized compounds.

Decision Logic for Impurity Identification

The combination of results from different techniques allows for a logical deduction of impurity types.

G cluster_observations cluster_conclusions start Purity Analysis Results obs_hplc Extra Peaks in HPLC start->obs_hplc obs_nmr Extra Peaks in NMR start->obs_nmr obs_ea Elemental Analysis Deviation >0.4% start->obs_ea obs_mw Incorrect MW in MS start->obs_mw conc_organic Organic Impurity (Starting Material / Byproduct) obs_hplc->conc_organic obs_nmr->conc_organic conc_solvent Residual Solvent obs_nmr->conc_solvent Characteristic solvent peaks conc_water Water of Hydration obs_ea->conc_water High H% conc_inorganic Inorganic Salt obs_ea->conc_inorganic Low C, H, N % obs_mw->conc_organic conc_wrong Incorrect Compound obs_mw->conc_wrong

Caption: Decision tree for identifying potential impurities from analytical data.

References

Cross-Validation of Analytical Methods for Disodium Pyridine-2,6-dicarboxylate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical methods for the quantification of Disodium pyridine-2,6-dicarboxylate, a compound of significant interest in various scientific fields, including the monitoring of bacterial spore decontamination processes. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document aims to assist researchers in this selection process by presenting a cross-validation summary of key performance parameters from published studies, detailed experimental protocols, and visual workflows.

Comparative Analysis of Key Performance Parameters

The following table summarizes the quantitative performance data for four distinct analytical methods used for the quantification of this compound. The data presented here has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison may be influenced by variations in instrumentation, reagents, and sample matrices across different studies.

Parameter HPLC with Fluorescence Detection Derivative UV Spectroscopy LC-MS/MS Fluorescence Spectroscopy
Limit of Detection (LOD) 0.04 nM[1]1 µM[2]0.06 µg/mL15.23 nM[3]
Limit of Quantification (LOQ) 0.14 nM[1]Not Reported0.2 µg/mLNot Reported
Linearity Range Not ReportedNot Reported0.2 - 100 µg/mL0.5 - 80 µM[3]
Precision (%CV) Not Reported1.5%[2]Intraday: 1.94-3.46%[4] Interday: 4.04-8.28%[4]Not Reported
Analysis Time Not Reported4 min for four extracts[2]4 minNot Reported

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method offers high sensitivity for the detection of dipicolinic acid through post-column derivatization with a fluorescent reagent.

Sample Preparation: Dipicolinic acid is extracted from the sample matrix, often through methods like autoclaving or acid hydrolysis, particularly when dealing with bacterial spores.[1]

Chromatographic Conditions:

  • Column: Reversed-phase column (e.g., Kinetex 2.6 μm EVO C18 100 Å LC column)[1]

  • Mobile Phase: Isocratic elution is often employed.

  • Post-Column Reagent: A solution of terbium chloride (e.g., 50 µM) in a suitable buffer (e.g., 1 M sodium acetate) is mixed with the column effluent.[5]

  • Detection: The fluorescence of the terbium-dipicolinate complex is measured at an excitation wavelength of approximately 270 nm and an emission wavelength of around 545 nm.[1][5]

Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System Sample Sample Extraction Extraction of Dipicolinate Sample->Extraction Injection Injection Extraction->Injection Column Reversed-Phase Column Injection->Column PostColumn Post-Column Derivatization (Terbium Chloride) Column->PostColumn Detector Fluorescence Detector PostColumn->Detector Data_Analysis Data Analysis Detector->Data_Analysis Data Acquisition

Caption: Workflow for HPLC with Fluorescence Detection.

Derivative UV Spectroscopy

This spectrophotometric method provides a rapid and straightforward approach for dipicolinate quantification, particularly in samples with potential interfering substances.

Sample Preparation: Dipicolinic acid is extracted from the sample, for example, from bacterial spores using 20 mM HCl at 100°C for 10 minutes.[2] The extract is then diluted.[2]

Measurement Protocol:

  • The first derivative of the UV absorbance spectrum of the sample is recorded, typically between 275 nm and 285 nm.[2]

  • The concentration of dipicolinic acid is determined from the difference in the derivative signal between the maximum (around 276.6 nm) and the minimum (around 280 nm).[2] This approach helps to minimize interference from sloping baselines.[2]

Workflow Diagram:

UVSpec_Workflow cluster_sample_prep Sample Preparation cluster_measurement Spectrophotometric Measurement Sample Sample Extraction Acid Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Spectrophotometer UV-Vis Spectrophotometer Dilution->Spectrophotometer Scan Record 1st Derivative Spectrum (275-285 nm) Spectrophotometer->Scan Data_Analysis Data Analysis (Peak-to-Trough Measurement) Scan->Data_Analysis Data Acquisition

Caption: Workflow for Derivative UV Spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity, making it a powerful tool for the quantification of dipicolinic acid in complex matrices.

Sample Preparation: A simple "dilute-and-shoot" approach may be feasible for some samples, while others may require extraction and filtration to remove interfering matrix components.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A mixed-mode C18/anion exchange column can be used for retention.[6]

  • Mobile Phase: A suitable gradient or isocratic mobile phase is used to elute the analyte.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed, detecting the [M+H]⁺ ion.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions (e.g., m/z 168 → 94 and 168 → 66).[6]

Workflow Diagram:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System Sample Sample Extraction Extraction/Dilution Sample->Extraction Injection Injection Extraction->Injection LC_Column Mixed-Mode LC Column Injection->LC_Column ESI_Source Electrospray Ionization (ESI) LC_Column->ESI_Source Mass_Spec Tandem Mass Spectrometer (MRM) ESI_Source->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis Data Acquisition

Caption: Workflow for LC-MS/MS Analysis.

Fluorescence Spectroscopy

This method relies on the formation of a highly fluorescent complex between dipicolinic acid and a lanthanide ion, typically terbium (Tb³⁺) or europium (Eu³⁺).

Measurement Protocol:

  • A solution of the sample containing dipicolinic acid is mixed with a solution of a lanthanide salt (e.g., terbium chloride or europium nitrate).

  • The fluorescence emission of the resulting complex is measured at a specific excitation and emission wavelength pair. For the Eu-DPA complex, excitation is around 280 nm and the characteristic red fluorescence of Eu³⁺ is measured at approximately 618 nm.[3]

  • The intensity of the fluorescence is proportional to the concentration of dipicolinic acid.

Workflow Diagram:

FluorescenceSpec_Workflow cluster_sample_prep Sample Preparation cluster_measurement Fluorescence Measurement Sample Sample Extraction Extraction/Dilution Sample->Extraction Complex_Formation Complex Formation (with Eu³⁺ or Tb³⁺) Extraction->Complex_Formation Spectrofluorometer Spectrofluorometer Complex_Formation->Spectrofluorometer Measurement Measure Fluorescence Emission Spectrofluorometer->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Data Acquisition

Caption: Workflow for Fluorescence Spectroscopy.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.

  • HPLC with fluorescence detection and LC-MS/MS offer the highest sensitivity and specificity, making them ideal for trace-level quantification in complex samples.

  • Derivative UV Spectroscopy provides a rapid and cost-effective alternative, particularly when high sensitivity is not the primary requirement and potential interferences can be managed.

  • Fluorescence Spectroscopy is a sensitive and relatively simple method, well-suited for applications where the formation of the lanthanide complex is not hindered by the sample matrix.

Researchers should carefully consider the validation parameters presented and the specific requirements of their application to make an informed decision on the most appropriate analytical methodology.

References

Performance of Disodium Pyridine-2,6-dicarboxylate in Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium pyridine-2,6-dicarboxylate, commonly known as dipicolinate (DPA), is a robust chelating agent with diverse applications in analytical chemistry. Its ability to form stable complexes with a variety of metal ions makes it a valuable tool for their detection and quantification in various matrices. This guide provides a comparative overview of DPA's performance against other common chelating agents, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal reagent for their analytical needs.

Comparison with Alternative Chelating Agents

The performance of a chelating agent is highly dependent on the specific application, the analyte of interest, and the sample matrix. Ethylenediaminetetraacetic acid (EDTA) is one of the most widely used chelating agents, making it a key benchmark for comparison with DPA.

FeatureThis compound (DPA)Ethylenediaminetetraacetic Acid (EDTA)References
Selectivity Exhibits high selectivity for certain metal ions, including lanthanides, actinides, and transition metals like iron (Fe) and manganese (Mn). Can be used as a masking agent to improve the selectivity of other analytical methods.Broad-spectrum chelator that complexes with a wide range of divalent and trivalent metal ions. This lack of selectivity can lead to interference in complex matrices.[1],[2]
Complex Stability Forms highly stable, often colored, complexes with metal ions, which is advantageous for spectrophotometric analysis. The stability of its complexes with lanthanides is particularly noteworthy.Forms very stable complexes with most metal ions, which is beneficial for titrations and sequestering metals. However, this high stability can sometimes make decomplexation for subsequent analysis steps challenging.[3],[4]
Analytical Applications Spectrophotometric determination of Fe(II) and Mn(II), fluorescent detection of bacterial spores (via terbium complex), masking agent in various analyses, and extraction of metals from contaminated soils.Widely used in complexometric titrations for determining water hardness, as a preservative in food and biological samples, and in chelation therapy for heavy metal poisoning.[1],[5],[6]
Biodegradability Reported to be biodegradable by acclimated mixed microbial cultures.Known for its persistence in the environment and low biodegradability, raising some environmental concerns.[5],[4]

Experimental Protocols

Spectrophotometric Determination of Iron(II) using this compound

This protocol outlines a general procedure for the determination of Fe(II) in an aqueous solution, a common application for DPA.[1]

1. Reagents and Materials:

  • Standard Iron(II) solution (e.g., 100 ppm in dilute HCl)
  • This compound solution (0.1 M in deionized water)
  • pH buffer solution (e.g., acetate buffer, pH 5.0)
  • Spectrophotometer
  • Volumetric flasks and pipettes

2. Preparation of Calibration Standards:

  • Prepare a series of standard solutions of Fe(II) with concentrations ranging from a suitable lower limit (e.g., 1 ppm) to an upper limit (e.g., 10 ppm) by diluting the standard Fe(II) solution in volumetric flasks.
  • To each standard solution, add a specific volume of the DPA solution and the pH buffer. Dilute to the mark with deionized water. The final concentrations of DPA and the buffer should be consistent across all standards.

3. Sample Preparation:

  • For an unknown aqueous sample, take a known volume and place it in a volumetric flask.
  • Add the same volumes of DPA solution and pH buffer as used for the calibration standards.
  • Dilute to the mark with deionized water.

4. Measurement:

  • Allow the color of the Fe(II)-DPA complex to develop for a specified time (e.g., 15 minutes).
  • Measure the absorbance of the blank (reagents without Fe(II)), calibration standards, and the sample at the wavelength of maximum absorbance for the Fe(II)-DPA complex (typically around 510 nm).[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
  • Determine the concentration of Fe(II) in the sample by interpolating its absorbance on the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectrophotometric determination of a metal ion using a chelating agent like DPA.

analytical_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Collection Complexation Complex Formation (Analyte + DPA) Sample->Complexation Standards Standard Preparation Standards->Complexation Reagents Reagent Preparation (DPA, Buffer) Reagents->Complexation Measurement Spectrophotometric Measurement Complexation->Measurement Calibration Calibration Curve Construction Measurement->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for Metal Ion Analysis using DPA.

Signaling Pathway and Experimental Workflow Diagrams

While DPA is primarily a chelating agent and not typically involved in biological signaling pathways in the way a drug molecule might be, it is a key component in analytical workflows. The following diagram illustrates the chelation process at a molecular level, a fundamental "logical relationship" in its analytical application.

chelation_process M Metal Ion (Mⁿ⁺) Complex [M(DPA)ₓ]ⁿ⁻²ˣ M->Complex + DPA DPA DPA²⁻ DPA->Complex

Caption: DPA Chelation of a Metal Ion.

References

comparing the effects of "Disodium pyridine-2,6-dicarboxylate" and calcium dipicolinate on spore germination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Disodium Pyridine-2,6-dicarboxylate and Calcium Dipicolinate on the germination of bacterial spores. The information presented is based on established scientific literature and includes quantitative data, experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.

Introduction to Spore Germination and Chemical Germinants

Bacterial spores are dormant, highly resistant structures that can survive harsh environmental conditions. The process of transitioning from this dormant state to a metabolically active vegetative cell is known as germination. Germination can be triggered by various stimuli, including specific nutrients and certain chemical compounds known as non-nutrient germinants. Among the most well-studied non-nutrient germinants is the 1:1 chelate of calcium and dipicolinic acid (Ca-DPA). Dipicolinic acid, systematically named pyridine-2,6-dicarboxylic acid, is a major component of the spore core. This guide will compare the efficacy of using the pre-formed calcium dipicolinate chelate versus the in-situ formation of this chelate by combining this compound with a calcium source to induce spore germination.

Mechanism of Action: The Central Role of the Calcium-Dipicolinate Chelate

The primary mechanism by which dipicolinate induces spore germination is through the activation of specific enzymes that degrade the spore's protective cortex layer. Research has shown that the active agent in this process is not the dipicolinate anion alone, but rather its chelate with a divalent cation, most effectively calcium.[1]

The Ca-DPA complex directly activates a crucial cortex-lytic enzyme, CwlJ.[2][3] This activation initiates the hydrolysis of the peptidoglycan cortex, a key step that leads to the rehydration of the spore core and the resumption of metabolic activity. Studies have indicated that dipicolinic acid by itself, without the presence of calcium or other suitable divalent cations, is not sufficient to trigger germination. Therefore, the effectiveness of any dipicolinate salt in inducing germination is contingent upon the availability of calcium ions to form the active Ca-DPA chelate.

Comparative Analysis

While direct comparative studies between pre-formed Calcium Dipicolinate and the separate addition of this compound and a calcium source are not abundant in the literature, the established mechanism allows for a clear inference. The germination response is dependent on the formation of the Ca-DPA chelate. Thus, providing the pre-formed chelate ensures the immediate availability of the active germinant. In contrast, using this compound requires the simultaneous or subsequent addition of a calcium source to form the chelate in the experimental medium. The efficiency of germination in the latter case would depend on the concentration and availability of both the dipicolinate and calcium ions to form the 1:1 chelate.

Data Presentation: Quantitative Effects of Calcium Dipicolinate on Spore Germination

The following tables summarize quantitative data from studies on spore germination induced by Calcium Dipicolinate (Ca-DPA). It is important to note that comparable quantitative data for germination induced by the sole addition of this compound is not available, as it is not an effective germinant on its own.

Table 1: Germination of Bacillus subtilis Spores with Calcium Dipicolinate

StrainTreatmentIncubation Time & TemperatureGermination (%)Reference
B. subtilis (ger-3 mutant)60 mM Ca-DPA45 min at room temperature~100%[4]
B. subtilis (wild type)60 mM Ca-DPANot specifiedNot specified, but effective[3]
B. subtilis 16860 mM Ca-DPANot specifiedSignificant decrease in OD600, indicating germination[5]

Table 2: Germination of Bacillus cereus Spores with Calcium Dipicolinate

StrainTreatmentKey ObservationReference
B. cereus TCalcium DipicolinateInitiates germination, characterized by a lag phase followed by rapid loss of refractility[6]
B. cereus T (low DPA spores)Calcium DipicolinateGermination is unaffected, unlike nutrient-induced germination which is sluggish[7]

Experimental Protocols

Preparation of Calcium Dipicolinate (Ca-DPA) Germination Solution (60 mM)

This protocol is adapted from methodologies described in the scientific literature.[4]

Materials:

  • Dipicolinic acid (Pyridine-2,6-dicarboxylic acid)

  • Calcium chloride (CaCl₂)

  • Tris base

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a 120 mM solution of dipicolinic acid in deionized water. Adjust the pH to ~8.0 with Tris base to dissolve the acid.

  • Prepare a 120 mM solution of calcium chloride in deionized water.

  • Mix equal volumes of the 120 mM dipicolinic acid solution and the 120 mM calcium chloride solution.

  • The resulting solution will be 60 mM Calcium Dipicolinate (Ca-DPA) at a pH of approximately 8.0.

  • Verify the final pH and adjust if necessary with HCl or Tris base.

  • Sterilize the solution by filtration through a 0.22 µm filter.

Induction of Spore Germination using this compound and Calcium Chloride

This protocol describes the in-situ formation of the Ca-DPA chelate.

Materials:

  • This compound

  • Calcium chloride (CaCl₂)

  • Buffer (e.g., 25 mM Tris-HCl, pH 8.0)

  • Deionized water

Procedure:

  • Prepare a stock solution of this compound (e.g., 120 mM) in the desired buffer.

  • Prepare a stock solution of Calcium Chloride (e.g., 120 mM) in the same buffer.

  • For a final concentration of 60 mM Ca-DPA, add equal volumes of the this compound and Calcium Chloride stock solutions to the spore suspension to achieve the final desired concentration of each component (e.g., 60 mM of each).

  • Ensure the final pH of the spore suspension is suitable for germination (typically around pH 8.0).

General Protocol for Measuring Spore Germination

Spore germination can be monitored by several methods, including:

  • Phase-contrast microscopy: Germinated spores appear dark, while dormant spores are phase-bright. The percentage of germinated spores can be determined by counting.

  • Optical Density (OD) measurement: As spores germinate, their optical density at 600 nm (OD₆₀₀) decreases. This can be measured over time using a spectrophotometer.

  • Release of Dipicolinic Acid: The release of DPA from the spore core can be quantified using a terbium fluorescence assay.[8][9]

Procedure (using OD measurement):

  • Prepare a suspension of purified spores in a suitable buffer.

  • Heat-activate the spores (e.g., 70°C for 30 minutes) to synchronize germination, followed by cooling on ice.

  • Add the spore suspension to the germination solution (either pre-formed Ca-DPA or the combination of this compound and CaCl₂) to a starting OD₆₀₀ of approximately 0.5-1.0.

  • Monitor the decrease in OD₆₀₀ at regular intervals at a constant temperature (e.g., 37°C).

  • The percentage of germination can be calculated relative to the initial OD₆₀₀.

Mandatory Visualizations

Signaling Pathway for Calcium Dipicolinate-Induced Spore Germination

G CaDPA Exogenous Ca-DPA CwlJ_inactive Inactive CwlJ CaDPA->CwlJ_inactive Binds to and activates CwlJ_active Active CwlJ CwlJ_inactive->CwlJ_active Cortex Spore Cortex CwlJ_active->Cortex Hydrolyzes Degradation Cortex Degradation Cortex->Degradation Rehydration Core Rehydration Degradation->Rehydration Germination Germination Rehydration->Germination

Caption: Signaling pathway of Ca-DPA induced spore germination.

Experimental Workflow for Comparing Germination Methods

G cluster_0 Preparation of Germinants cluster_1 Spore Preparation cluster_2 Germination Induction cluster_3 Analysis CaDPA_sol Prepare 60 mM Ca-DPA Solution Incubate_CaDPA Incubate Spores with Ca-DPA CaDPA_sol->Incubate_CaDPA NaDPA_sol Prepare 60 mM Disodium Pyridine-2,6-dicarboxylate Incubate_separate Incubate Spores with Na-DPA + CaCl2 NaDPA_sol->Incubate_separate CaCl2_sol Prepare 60 mM CaCl2 Solution CaCl2_sol->Incubate_separate Spore_prep Prepare and Heat-Activate Spore Suspension Spore_prep->Incubate_CaDPA Spore_prep->Incubate_separate Measure_germination Measure Germination (OD600 / Microscopy) Incubate_CaDPA->Measure_germination Incubate_separate->Measure_germination Compare_results Compare Germination Kinetics and Efficiency Measure_germination->Compare_results

Caption: Workflow for comparing spore germination methods.

Conclusion

The germination of bacterial spores via dipicolinic acid is fundamentally dependent on the formation of a 1:1 chelate with calcium ions. While "Calcium Dipicolinate" is the direct, active germinant, "this compound" can be effectively used to induce germination, provided that an equimolar concentration of a suitable calcium salt is also present. The choice between using a pre-formed Ca-DPA solution and the in-situ formation of the chelate may depend on experimental convenience and the specific requirements of the study. For researchers investigating spore germination, understanding the central role of the Ca-DPA complex is crucial for the design and interpretation of experiments.

References

A Comparative Analysis of Disodium Pyridine-2,6-dicarboxylate and Novel Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Data

The selection of an appropriate chelating agent is a critical decision in numerous scientific endeavors, from heavy metal detoxification to the development of novel therapeutics for neurodegenerative diseases. This guide provides a comprehensive comparison of the established chelating agent, Disodium pyridine-2,6-dicarboxylate (also known as Dipicolinic acid or PDA), with a selection of novel chelating agents that have shown significant promise in various applications. This comparison is based on available experimental data, focusing on key performance indicators such as metal ion stability constants.

Introduction to the Chelating Agents

This compound (DPA) is a well-characterized chelating agent known for its strong affinity for a variety of metal ions. Its rigid structure, featuring a pyridine ring with two carboxylate groups, allows for the formation of stable, five-membered chelate rings with metal cations. It is a bacterial metabolite and is known to play a role in the heat resistance of bacterial endospores.

Novel Chelating Agents are a diverse group of molecules designed to exhibit improved properties such as higher selectivity for specific metal ions, better bioavailability, and lower toxicity compared to traditional chelating agents. For the purpose of this guide, we will focus on two prominent classes of novel chelating agents:

  • Hydroxypyridinones: This class of chelators, exemplified by Deferiprone , is characterized by a hydroxyl group and a carbonyl group on a pyridine ring. They are particularly known for their high affinity for iron (Fe³⁺) and are used clinically for the treatment of iron overload.

  • GMDTC (Sodium (S)-2-(dithiocarboxylato((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl) amino)-4-(methylthio)butanoate)): A more recent and innovative chelating agent, GMDTC has shown remarkable efficacy in preclinical studies for the detoxification of heavy metals, particularly cadmium (Cd²⁺).[1] Its unique mechanism involves utilizing the body's own glucose transport pathways to target and remove intracellular metals.[1]

Quantitative Performance Comparison: Metal Ion Stability Constants

The stability constant (log K or log β) is a critical measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the available stability constants for this compound and Deferiprone with various metal ions. It is important to note that direct comparative data for all agents with a comprehensive set of metal ions under identical experimental conditions is limited. The data presented here is compiled from various sources and should be interpreted with consideration of the experimental conditions under which they were obtained.

Metal IonThis compound (log β₂)Deferiprone (log β₃)
Fe³⁺ Data not readily available35[2]
Cu²⁺ 16.1[3]21.0
Zn²⁺ 12.0 (for pyridine-2,5-dicarboxylate)[4]14.1
Pb²⁺ 11.8[3]Data not readily available
Cd²⁺ 11.0[3]Data not readily available

Note on GMDTC: To date, specific stability constant data for GMDTC with a range of metal ions is not widely published in peer-reviewed literature, reflecting its novelty. Preclinical studies, however, demonstrate its high efficacy in cadmium detoxification.[1]

Experimental Protocols

The determination of metal-ligand stability constants and the stoichiometry of the resulting complexes are fundamental to the evaluation of chelating agents. Two widely used methods are Potentiometric Titration and Job's Plot (Method of Continuous Variation).

Potentiometric Titration for Stability Constant Determination

This method involves the titration of a solution containing the metal ion and the chelating agent with a standardized solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter. The stability constants are then calculated from the titration curve data using specialized software.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the chelating agent of known concentration.

    • Prepare a stock solution of the metal salt (e.g., metal nitrate or chloride) of known concentration.

    • Prepare a standardized solution of a strong acid (e.g., HCl) and a carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or KCl) to maintain a constant ionic strength.

  • Titration Setup:

    • Calibrate the pH electrode using standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the chelating agent, the metal ion, and the background electrolyte. An initial amount of strong acid is often added to lower the starting pH.

  • Titration Procedure:

    • Titrate the solution with the standardized strong base, adding small, precise increments.

    • Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the pH as a function of the volume of base added to generate the titration curve.

    • Use a suitable software program (e.g., HYPERQUAD, BEST7) to analyze the titration data. The software fits the experimental data to a chemical model that includes the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Job's Plot (Method of Continuous Variation) for Stoichiometry Determination

Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution. The method involves preparing a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.

Detailed Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the chelating agent.

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, while keeping the total volume and the total moles of reactants constant. For example, in a total volume of 10 mL, the volumes of the metal and ligand solutions can be varied from 0:10 to 10:0 in 1 mL increments.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning the spectrum of a solution containing the metal and ligand.

    • Measure the absorbance of each solution in the Job's plot series at the determined λ_max.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand (X_L = [L] / ([M] + [L])).

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L = 0.67 indicates a 1:2 (M:L) complex.

Visualization of Cellular Impact: Signaling Pathways

The chelation of essential metal ions like iron, copper, and zinc can have profound effects on cellular signaling pathways, as these metals are crucial cofactors for many enzymes involved in signal transduction.

Metal_Chelation_Signaling cluster_Chelation Chelation Process cluster_Signaling Cellular Signaling Pathways Chelator Chelating Agent (e.g., DPA, Deferiprone) Complex Stable Metal-Chelator Complex Chelator->Complex Metal Metal Ion (e.g., Fe³⁺, Cu²⁺, Zn²⁺) Metal->Complex PKC PKC Complex->PKC Inhibits (Zn²⁺ chelation) TGF_beta TGF-β Signaling Complex->TGF_beta Inhibits (Cu²⁺ chelation) PI3K_AKT PI3K/AKT Pathway Complex->PI3K_AKT Modulates (Fe³⁺ chelation) Proliferation Cell Proliferation PKC->Proliferation TGF_beta->Proliferation Cell_Cycle Cell Cycle Progression PI3K_AKT->Cell_Cycle PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Cell_Cycle->Proliferation

Caption: Impact of Metal Chelation on Key Cellular Signaling Pathways.

Conclusion

This compound remains a relevant chelating agent with well-documented affinities for several metal ions. However, the field of chelation chemistry is rapidly evolving, with novel agents like hydroxypyridinones and GMDTC offering exciting possibilities for more targeted and effective therapeutic interventions. The selection of the optimal chelating agent will ultimately depend on the specific application, the target metal ion, and the desired biological outcome. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of existing and emerging chelating agents, paving the way for future advancements in drug development and environmental remediation.

References

A Comparative Guide to the Crystal Structures of Pyridine-2,6-dicarboxylic Acid and its Nickel(II) Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the structural variations between the free ligand and its metal-coordinated form.

This guide provides a detailed comparison of the crystal structure of pyridine-2,6-dicarboxylic acid and its corresponding Nickel(II) complex. The coordination of a metal ion to an organic ligand is a fundamental concept in coordination chemistry and drug development, often significantly altering the parent molecule's geometry and properties. This document summarizes key crystallographic data, outlines the experimental methodology for structure determination, and visually represents the validation workflow.

While the specific crystal structure for "Disodium pyridine-2,6-dicarboxylate" is not publicly available in crystallographic databases, this comparison between the parent acid and a representative metal complex provides valuable insights into the structural changes upon ion coordination.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for pyridine-2,6-dicarboxylic acid and a dimeric Nickel(II) complex of pyridine-2,6-dicarboxylic acid. These parameters provide a quantitative basis for comparing the two structures.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterPyridine-2,6-dicarboxylic acid[1][Ni(2,6-dipico)Ni(H₂O)₄]·2H₂O[2]
Empirical Formula C₇H₅NO₄C₁₄H₂₁N₂Ni₂O₁₅
Formula Weight 167.12 g/mol 572.96 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 12.2338.330(10)
b (Å) 9.39927.266(5)
c (Å) 6.8179.653(10)
α (°) 9090
β (°) 9098.61(10)
γ (°) 9090
Volume (ų) 782.42165.4(4)
Z 44
Calculated Density (g/cm³) 1.4191.758
R-factor (%) 5.67Not Reported

Table 2: Selected Bond Lengths (Å) and Angles (°) of the Pyridine-2,6-dicarboxylate Moiety

Bond/AnglePyridine-2,6-dicarboxylic acid[1][Ni(2,6-dipico)Ni(H₂O)₄]·2H₂O[2]
C-N-C Not ReportedNot Reported
C-C (pyridine ring) Not ReportedNot Reported
C-C (carboxyl) Not ReportedNot Reported
C=O Not ReportedNot Reported
C-O Not ReportedNot Reported
O-C-O Not ReportedNot Reported

Note: Detailed bond lengths and angles for the pyridine-2,6-dicarboxylate moiety within the Nickel(II) complex were not available in the provided search results. A full crystallographic information file (CIF) would be required for a complete comparison.

Experimental Protocols

The determination and validation of crystal structures are crucial for understanding molecular geometry and intermolecular interactions. The primary technique used is single-crystal X-ray diffraction .

1. Crystal Growth: High-quality single crystals are essential for accurate structure determination. For organic molecules like pyridine-2,6-dicarboxylic acid, this is often achieved by slow evaporation of a suitable solvent. In the case of the Nickel(II) complex, crystals were obtained by the slow evaporation of an ethanolic solution containing the ligand and the nickel salt.[2]

2. Data Collection: A single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. This pattern is recorded by a detector.

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This refinement process minimizes the R-factor, which is a measure of the agreement between the model and the data.

4. Structure Validation: The final crystal structure is validated to ensure its quality and accuracy. This involves checking for geometric reasonability (bond lengths, bond angles, and torsion angles), the presence of any unresolved electron density, and overall consistency with known chemical principles.

Visualization of the Crystal Structure Validation Workflow

The following diagram illustrates the key steps involved in the validation of a crystal structure.

G Crystal Structure Validation Workflow cluster_exp Experimental cluster_comp Computational crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure Final Crystal Structure structure_validation->final_structure Validated Model

Caption: A flowchart illustrating the major stages in determining and validating a crystal structure.

This guide highlights the significant impact of metal coordination on the crystal packing and geometry of pyridine-2,6-dicarboxylic acid. The change from an orthorhombic to a monoclinic crystal system, along with the increase in density, underscores the formation of a more complex and densely packed structure in the Nickel(II) complex. Researchers can use this information as a foundational reference for understanding the structural chemistry of this important ligand and its derivatives in various applications.

References

comparative analysis of the antimicrobial activity of "Disodium pyridine-2,6-dicarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial activity of derivatives of "Disodium pyridine-2,6-dicarboxylate," also known as dipicolinic acid (DPA). The focus is on providing objective performance comparisons with supporting experimental data to aid in the research and development of novel antimicrobial agents.

Executive Summary

Pyridine-2,6-dicarboxylic acid and its derivatives have emerged as a promising class of antimicrobial compounds. Their primary mechanism of action involves the chelation of metal ions, which is crucial for the function of various bacterial enzymes. A key target of these compounds is a class of enzymes known as metallo-β-lactamases (MBLs), which are responsible for bacterial resistance to a broad range of β-lactam antibiotics. By inhibiting these enzymes, pyridine-2,6-dicarboxylate derivatives can restore the efficacy of existing antibiotics. Furthermore, their ability to sequester essential metal ions, such as zinc, disrupts fundamental bacterial processes, leading to growth inhibition. This guide presents a compilation of minimum inhibitory concentration (MIC) data for various derivatives, details the experimental protocols for antimicrobial susceptibility testing, and illustrates the key mechanism of action.

Data Presentation: Antimicrobial Activity of Pyridine-2,6-dicarboxylate Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various pyridine-2,6-dicarboxylate derivatives against a selection of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antimicrobial Activity of Pyridine-2,6-dicarboxamide Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideBacillus subtilis6.25[1]
Staphylococcus aureus12.5[1]
Escherichia coli12.5[1]
N2,N6-bis(1-oxo-1-(2-(phthalazin-1-yl)hydrazinyl)propan-2-yl)pyridine-2,6-dicarboxamideBacillus subtilis6.25[1]
Staphylococcus aureus6.25[1]
Escherichia coli12.5[1]
N2,N6-bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideBacillus subtilis6.25[1]
Staphylococcus aureus12.5[1]
Escherichia coli12.5[1]
2,6-bis-D-alanyl pyridine methyl esterBacillus subtilis25[1]
Staphylococcus aureus50[1]
Escherichia coli50[1]

Table 2: Antimicrobial Activity of Metal Complexes of Pyridine-2,6-dicarboxylic Acid

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
(Him)[Cu(Hpydc)(pydc)]∙H2pydc∙5H2OBacillus subtilis9.375[2]
Klebsiella pneumoniae9.375[2]
Escherichia coli>150[2]
(Him)[Cr(pydc)2]∙H2pydc∙5H2OEscherichia coli18.75[2]
Klebsiella pneumoniae18.75[2]
Bacillus subtilis>150[2]
Pyridine-2,6-dicarboxylic acid (H2pydc)Bacillus subtilis>150[2]
Escherichia coli>150[2]
Klebsiella pneumoniae>150[2]

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the pyridine-2,6-dicarboxylate derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Bacterial Strains: Use fresh, overnight cultures of the test bacteria grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other suitable broth for the assay.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension 1:100 in the appropriate broth to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate, except for the first column.

  • Add 200 µL of the stock solution of the test compound to the first well of each row (Column 1).

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to Column 10. Discard 100 µL from the wells in Column 10.

  • Column 11 serves as a growth control (containing broth and inoculum but no test compound).

  • Column 12 serves as a sterility control (containing only broth).

  • Add 10 µL of the prepared bacterial inoculum to each well from Column 1 to Column 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

4. Incubation:

  • Cover the microtiter plates and incubate at 37°C for 18-24 hours under aerobic conditions.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • Visual inspection for turbidity can be performed. The well with the lowest concentration of the compound showing no turbidity is recorded as the MIC.

  • Optionally, a growth indicator dye such as resazurin can be added to each well after incubation to aid in the determination of viability.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The primary antimicrobial mechanism of pyridine-2,6-dicarboxylate derivatives is their ability to chelate divalent metal cations, particularly zinc (Zn²⁺). This action has a dual effect on bacteria: it inhibits the function of zinc-dependent enzymes, most notably metallo-β-lactamases, and it disrupts the overall metal homeostasis of the bacterial cell.

Inhibition of Metallo-β-Lactamases

Metallo-β-lactamases are a class of bacterial enzymes that require zinc ions for their catalytic activity. These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. Pyridine-2,6-dicarboxylate derivatives act as competitive inhibitors by binding to the zinc ions in the active site of these enzymes, rendering them inactive. This restores the susceptibility of the bacteria to β-lactam antibiotics.

Metallo_Beta_Lactamase_Inhibition cluster_bacterium Bacterial Cell beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits mbl Metallo-β-Lactamase (MBL) beta_lactam->mbl Hydrolyzes cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to inactive_mbl Inactive MBL zinc Zn²⁺ mbl->zinc Requires dpa Pyridine-2,6- dicarboxylate Derivative dpa->mbl Inhibits dpa->zinc Chelates

Caption: Inhibition of Metallo-β-Lactamase by Pyridine-2,6-dicarboxylate Derivatives.

Disruption of Bacterial Zinc Homeostasis

Zinc is an essential micronutrient for bacteria, serving as a cofactor for numerous proteins involved in critical cellular processes such as DNA replication, transcription, and translation. Pyridine-2,6-dicarboxylate derivatives can sequester extracellular and potentially intracellular zinc, leading to a state of zinc starvation. This disruption of zinc homeostasis impairs various metabolic pathways and ultimately inhibits bacterial growth.

Zinc_Homeostasis_Disruption cluster_workflow Experimental Workflow for Assessing Antimicrobial Activity prep_culture Prepare Bacterial Overnight Culture standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize inoculate Inoculate Microtiter Plate standardize->inoculate dilutions Prepare Serial Dilutions of Test Compound dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

References

A Comparative Environmental Impact Assessment: Disodium Pyridine-2,6-dicarboxylate Versus Alternative Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Environmental Profiles of Key Chelating Agents

The selection of chelating agents in industrial processes and product formulations has significant environmental implications. This guide provides a comparative environmental impact assessment of Disodium pyridine-2,6-dicarboxylate against common alternatives, including traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA) and phosphonates, as well as emerging "green" alternatives such as L-glutamic acid N,N-diacetic acid (GLDA), methylglycine diacetic acid (MGDA), and [S,S]-ethylenediaminedisuccinic acid (EDDS). This analysis is based on available data for key environmental indicators: ready biodegradability and aquatic toxicity.

Executive Summary

This compound, also known as dipicolinic acid (DPA), demonstrates a favorable environmental profile characterized by ready biodegradability and low aquatic toxicity. In comparison, traditional chelating agents like EDTA and phosphonates exhibit significant environmental drawbacks, primarily poor biodegradability and the potential for bioaccumulation and heavy metal mobilization. Green chelating agents, such as GLDA, MGDA, and EDDS, present a significant improvement over traditional options and are comparable to this compound in terms of their positive environmental characteristics.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for the ready biodegradability and aquatic toxicity of this compound and its alternatives.

Table 1: Ready Biodegradability (OECD 301)

CompoundTest GuidelineDuration (days)ResultClassification
This compound OECD 301B1489.2%Readily Biodegradable[1]
EDTAOECD 301B/F286-10%Not Readily Biodegradable[2]
Phosphonates (general)OECD 301F28-28% to 0%Not Readily Biodegradable[3]
GLDAOECD 301B28>80% (after adaptation)Readily Biodegradable[4]
MGDA---Readily Biodegradable
EDDS ([S,S]-isomer)OECD 301B28Rapid and complete mineralizationReadily Biodegradable[5]

Table 2: Acute Aquatic Toxicity

CompoundOrganismTest DurationEndpointValue (mg/L)
This compound Fathead Minnow (Pimephales promelas)96hLC50322[1]
EDTA (as Calcium Disodium EDTA)Fish96hLC50430[3]
Daphnia48hLC50100[3]
Green Algae96hEC503.0[3]
Phosphates (general)Fish (Oryzias latipes)96hLC50>100[5]
Daphnia48hEC50>100[5]
Algae (Pseudokirchneriella subcapitata)72hEC50>100[5]
GLDA----
MGDA----
EDDS----

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization, growth inhibition) on the test organisms.

Experimental Protocols

The data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals by aerobic microorganisms. These tests are stringent, and a passing result indicates that the substance is likely to be rapidly and completely biodegraded in an aquatic environment.[6][7]

  • OECD 301B (CO2 Evolution Test): This method determines the biodegradability of a substance by measuring the amount of carbon dioxide produced over a 28-day period. The test substance is the sole source of carbon in a mineral salt medium, which is inoculated with a mixed population of microorganisms from activated sludge. A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window.

  • OECD 301F (Manometric Respirometry Test): This method measures the oxygen consumed by the test microorganisms to biodegrade the substance. The test is conducted in sealed vessels, and the consumption of oxygen is monitored over 28 days. Similar to OECD 301B, a 60% degradation within a 10-day window is required for a substance to be classified as readily biodegradable.[8][9]

Acute Aquatic Toxicity
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish species (LC50) over a 96-hour exposure period.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes 50% of the daphnids (a type of small crustacean) to become immobilized (EC50) after a 48-hour exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae. The EC50 is the concentration that inhibits the growth rate or yield by 50% over a 72-hour period.

Synthesis and Degradation Pathways

The environmental impact of a chemical is not only determined by its toxicity and persistence but also by the nature of its synthesis and degradation pathways. The following diagrams illustrate these pathways for this compound and its alternatives.

This compound

Synthesis: The industrial synthesis of this compound typically involves the oxidation of 2,6-dimethylpyridine. While traditional methods may use strong oxidants with environmental drawbacks, greener catalytic oxidation processes are being developed.

Disodium_pyridine_2_6_dicarboxylate_Synthesis 2,6-Dimethylpyridine 2,6-Dimethylpyridine Disodium_pyridine_2_6_dicarboxylate This compound 2,6-Dimethylpyridine->Disodium_pyridine_2_6_dicarboxylate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, O2/Catalyst) Oxidizing_Agent->Disodium_pyridine_2_6_dicarboxylate Byproducts Byproducts (e.g., MnO2, H2O) Disodium_pyridine_2_6_dicarboxylate->Byproducts

Synthesis of this compound.

Biodegradation: this compound undergoes aerobic biodegradation, initiated by hydroxylation of the pyridine ring.[1][7][10]

Disodium_pyridine_2_6_dicarboxylate_Degradation DPA This compound Intermediate1 3-Hydroxypicolinic acid DPA->Intermediate1 Hydroxylation Intermediate2 Further degradation products Intermediate1->Intermediate2 Ring Cleavage Mineralization CO2 + H2O + NH3 Intermediate2->Mineralization

Biodegradation of this compound.
EDTA (Ethylenediaminetetraacetic acid)

Synthesis: The most common industrial method for synthesizing EDTA is the Bersworth process, which involves the reaction of ethylenediamine, formaldehyde, and sodium cyanide.[11][12]

EDTA_Synthesis Ethylenediamine Ethylenediamine Tetrasodium_EDTA Tetrasodium EDTA Ethylenediamine->Tetrasodium_EDTA Formaldehyde Formaldehyde Formaldehyde->Tetrasodium_EDTA Bersworth Process Sodium_Cyanide Sodium_Cyanide Sodium_Cyanide->Tetrasodium_EDTA Ammonia Ammonia Tetrasodium_EDTA->Ammonia Byproduct

Industrial synthesis of EDTA.

Biodegradation: The biodegradation of EDTA is slow and often incomplete in the environment. It is initiated by the enzymatic cleavage of the C-N bonds.[2][13][14]

EDTA_Degradation EDTA EDTA ED3A Ethylenediaminetriacetic acid EDTA->ED3A Monooxygenase IDA Iminodiacetic acid ED3A->IDA Glycine Glycine IDA->Glycine Mineralization CO2 + H2O + NH3 (slow and incomplete) Glycine->Mineralization

Biodegradation pathway of EDTA.
Phosphonates

Synthesis: The synthesis of phosphonates can vary depending on the specific compound. A common method is the Michaelis-Arbuzov reaction.

Phosphonate_Synthesis Trialkyl_phosphite Trialkyl phosphite Dialkyl_phosphonate Dialkyl phosphonate Trialkyl_phosphite->Dialkyl_phosphonate Michaelis-Arbuzov Reaction Alkyl_halide Alkyl halide Alkyl_halide->Dialkyl_phosphonate

General synthesis of phosphonates.

Biodegradation: The biodegradation of phosphonates is generally slow due to the stable carbon-phosphorus bond. Microorganisms have evolved specific enzymatic pathways, such as the C-P lyase pathway, to cleave this bond.[3][6][15][16]

Phosphonate_Degradation Phosphonate Phosphonate Intermediates Various intermediates Phosphonate->Intermediates C-P Lyase Pathway Phosphate Phosphate Intermediates->Phosphate Carbon_skeleton Carbon skeleton Intermediates->Carbon_skeleton

Biodegradation of phosphonates.
Green Chelating Agents (GLDA, MGDA, EDDS)

Synthesis: Green chelating agents are often synthesized from renewable resources like amino acids. For example, GLDA can be synthesized from L-glutamic acid.

Green_Chelate_Synthesis L_Glutamic_Acid L-Glutamic Acid GLDA GLDA L_Glutamic_Acid->GLDA Synthesis Reactants Reactants (e.g., 2-Chloroacetonitrile) Reactants->GLDA

Synthesis of GLDA from L-Glutamic Acid.

Biodegradation: A key feature of green chelating agents is their ready biodegradability, breaking down into naturally occurring substances.

Green_Chelate_Degradation Green_Chelate Green Chelating Agent (e.g., GLDA, MGDA, EDDS) Natural_Metabolites Natural Metabolites (e.g., Amino Acids) Green_Chelate->Natural_Metabolites Enzymatic Hydrolysis Mineralization CO2 + H2O + Biomass Natural_Metabolites->Mineralization

Biodegradation of green chelating agents.

Conclusion

Based on the available data, this compound presents a favorable environmental profile, particularly in terms of its ready biodegradability and low aquatic toxicity. It stands as a significantly more environmentally friendly option compared to traditional chelating agents like EDTA and phosphonates. The emerging class of "green" chelating agents, such as GLDA, MGDA, and EDDS, also offer excellent environmental performance and are viable alternatives.

For researchers, scientists, and drug development professionals, the selection of a chelating agent should involve a thorough evaluation of its environmental impact. The data and pathways presented in this guide provide a foundation for making informed decisions that align with principles of green chemistry and environmental stewardship. When performance requirements allow, prioritizing readily biodegradable and low-toxicity chelating agents like this compound and the newer green alternatives is a critical step towards minimizing the environmental footprint of industrial processes and products. Further research and comparative studies under standardized conditions will continue to refine our understanding and guide the development of even more sustainable chemical solutions.

References

Safety Operating Guide

Proper Disposal of Disodium Pyridine-2,6-dicarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of disodium pyridine-2,6-dicarboxylate, and its parent compound pyridine-2,6-dicarboxylic acid, is crucial for laboratory safety and environmental protection. This substance is classified as a hazardous material, causing skin, eye, and respiratory irritation.[1][2][3] As such, it must be managed as chemical waste in accordance with local, state, and federal regulations.[1]

Immediate Safety and Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste. Adherence to these procedures minimizes risks to personnel and the environment.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses or goggles[4]

  • Chemical-resistant gloves[5]

  • A lab coat or other protective clothing[1]

  • If dust is generated, respiratory protection is required[5]

Step 2: Waste Collection and Segregation

  • Designated Container: Collect waste this compound in a clearly labeled, compatible container.[6] The container must be in good condition with a secure, screw-top cap.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Segregation: Do not mix this waste with other substances.[6] It is incompatible with strong acids, bases, and oxidizing agents.[4] Store it separately from these materials.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[8]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6]

  • Inspection: Weekly inspections of the SAA are necessary to check for any leaks or container degradation.[7]

Step 4: Arranging for Disposal

  • Contact EHS: Never dispose of this chemical down the drain or in regular trash.[4][9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[8][10]

  • Container Limits: Be aware of accumulation limits. Partially filled containers can typically be stored for up to one year, but once a container is full, it must be removed from the SAA within three days.[7]

Step 5: Handling Spills and Empty Containers

  • Minor Spills: For small spills, immediately clean the area. Avoid breathing any dust and prevent contact with skin and eyes.[1] Sweep the solid material into a suitable container for disposal.[10]

  • Empty Containers: Empty containers may still contain hazardous residue.[1] Do not cut, drill, or weld them.[1] Handle uncleaned containers as you would the product itself and consult your EHS for proper disposal procedures, which may include triple rinsing with the rinsate collected as hazardous waste.[5][6]

Safety and Environmental Data

The following table summarizes key quantitative data for the parent compound, pyridine-2,6-dicarboxylic acid, which informs the required disposal procedures.

PropertyValueSignificanceCitation
Physical State White crystalline powderCan form dust clouds that may be combustible if ignited.[1]
pH ~2.0 (for a 5 g/L aqueous solution at 20°C)The acidic nature classifies it as a corrosive solid.[4][5]
Flash Point 188 °CThe temperature at which it can vaporize to form an ignitable mixture in air.[4]
Autoignition Temperature 620 °CThe temperature at which it will ignite without an external spark.[4]
Aquatic Toxicity (LC50) 322 mg/L for Fathead Minnow (Pimephales promelas) over 96 hoursIndicates potential harm to aquatic life, reinforcing that it should not be disposed of down the drain.[4][5]
Biodegradability 89.2% degradation in 14 days (aerobic)While it shows significant biodegradation, its initial toxicity warrants controlled disposal.[5]
Log P (octanol/water) < 0.3A low value indicates high water solubility and mobility in the environment.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated: This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Place in Labeled, Compatible Hazardous Waste Container ppe->container check_closed Is container kept closed when not in use? container->check_closed close_it Close Container Immediately check_closed->close_it No storage Step 3: Store Container in Designated Satellite Accumulation Area (SAA) check_closed->storage Yes close_it->storage check_full Is container full? storage->check_full contact_ehs Step 4: Contact EHS for Waste Pickup within 3 Days check_full->contact_ehs Yes continue_storage Continue to Store Safely in SAA (Max 1 year) check_full->continue_storage No end_disposal EHS Collects Waste for Proper Disposal contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Disodium pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety and handling information is based on the available Safety Data Sheets (SDS) for the parent compound, Pyridine-2,6-dicarboxylic acid. While the hazards and handling precautions for its disodium salt are expected to be similar, it is crucial to consult the supplier-specific SDS for Disodium pyridine-2,6-dicarboxylate for the most accurate information.

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in solid form where dust may be generated, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety.[1][2][3]

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for operations with a high risk of splashing.
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, Butyl rubber).[2]It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.[4] A lab coat or protective suit and a PVC apron are also recommended.[2]
Respiratory Protection NIOSH/MSHA-approved respirator.Required when dusts are generated. A P95 (US) or P1 (EU EN 143) particle respirator is suitable for nuisance exposures, while a full-face respirator or a self-contained breathing apparatus may be necessary for situations with higher exposure potential or in emergencies.[4]

Glove Selection and Chemical Resistance

Glove MaterialQualitative RecommendationImportant Considerations
Nitrile Rubber Recommended for splash protection.
Neoprene Recommended.
Butyl Rubber Recommended.
Polyvinyl Chloride (PVC) Recommended.[2]

Important Note on Glove Selection: The absence of quantitative permeation data necessitates that users consult directly with glove manufacturers to obtain specific chemical resistance information for this compound. Always inspect gloves for degradation before and during use and change them immediately if any signs of contamination or wear are observed.

Operational and Disposal Plans

A systematic approach to handling and disposal is vital for the safe use of this compound in a laboratory setting.

Step-by-Step Handling and Usage Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.[1]

    • Confirm that an eyewash station and safety shower are readily accessible.[3]

    • Don all required PPE as detailed in the table above.

  • Handling:

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

    • Use spark-proof tools and equipment to prevent ignition sources, as dusts may form explosive mixtures with air.[2]

    • Keep the container tightly closed when not in use.

  • After Handling:

    • Thoroughly wash hands and face with soap and water after handling the substance.

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.

Spill Cleanup and Emergency Procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[3] Avoid generating dust.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately and restrict access.

    • Alert your institution's emergency response team.

    • If safe to do so, cover drains to prevent the material from entering them.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan:

  • All waste materials, including spilled substance, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.

  • Dispose of contents and container in accordance with all local, state, and federal regulations.

  • Do not mix with other waste. Keep in original or suitable, tightly closed, and labeled containers.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Check Equipment Check Equipment Select PPE->Check Equipment Weigh and Transfer Weigh and Transfer Check Equipment->Weigh and Transfer Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose Waste Dispose Waste Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Follow Emergency Plan Follow Emergency Plan Spill->Follow Emergency Plan Exposure->Follow Emergency Plan

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium pyridine-2,6-dicarboxylate
Reactant of Route 2
Disodium pyridine-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.